1-Iodo-4-(methylsulfonyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOAZOKZVMNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405391 | |
| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64984-08-3 | |
| Record name | 1-IODO-4-(METHYLSULFONYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Building Block
An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene (CAS: 64984-08-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound has emerged as a particularly valuable building block, prized for its bifunctional nature. It elegantly combines a reactive iodinated aromatic ring—a prime substrate for transition-metal-catalyzed cross-coupling reactions—with a potent electron-withdrawing methylsulfonyl group. This sulfone moiety is a key pharmacophore found in numerous approved drugs, valued for its ability to act as a strong hydrogen bond acceptor, enhance metabolic stability, and modulate the physicochemical properties of a lead compound.
This guide provides a comprehensive technical overview of this compound, delving into its properties, synthesis, reactivity, and applications. The content is curated to provide not just procedural details, but also the underlying scientific rationale to empower researchers in its effective application.
Section 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory. These parameters dictate appropriate storage, handling, and reaction conditions.
1.1. Identity and Nomenclature [1]
-
CAS Number : 64984-08-3
-
IUPAC Name : this compound
-
Molecular Formula : C₇H₇IO₂S
-
SMILES : CS(=O)(=O)C1=CC=C(C=C1)I
1.2. Physicochemical Data The key physical and computed properties of this compound are summarized below. The solid-state nature and high melting point are typical for a rigid, polar aromatic compound of this molecular weight.
| Property | Value | Source |
| Molecular Weight | 282.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 116-118 °C | |
| Boiling Point | 365.7 ± 34.0 °C (at 760 mmHg) | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly), DMSO | [2] |
| Purity | Typically ≥98% |
Section 2: Synthesis and Manufacturing
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and cost drivers. The most common laboratory-scale synthesis involves a two-step sequence starting from 4-iodothioanisole.
2.1. Synthetic Workflow: Oxidation of Thioether The most direct synthetic route involves the oxidation of the corresponding thioether, 4-iodothioanisole. This approach is efficient because the thioether is readily prepared from 4-iodothiophenol, and the subsequent oxidation to the sulfone is typically high-yielding.
Caption: Synthetic workflow for this compound.
2.2. Detailed Experimental Protocol: Oxidation of 4-Iodothioanisole
Causality: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting sulfides to sulfones. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of both the starting material and the oxidant. An excess of the oxidant is used to drive the reaction to completion, ensuring full conversion from the intermediate sulfoxide to the desired sulfone.
-
Dissolution : Dissolve 4-iodothioanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling : Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Addition of Oxidant : Add m-CPBA (approx. 2.2 eq) portion-wise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer.
-
Extraction : Extract the aqueous layer with DCM (2x).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the carbon-iodine bond, which is activated by the electron-withdrawing sulfonyl group. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.
3.1. Suzuki-Miyaura Coupling: Forging C-C Bonds The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[3][4] this compound is an ideal coupling partner due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst.[3][5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Causality: This protocol uses a common catalyst system, Pd(PPh₃)₄, and a carbonate base. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5] A solvent mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents have sufficient solubility.
-
Inert Atmosphere : To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 ratio).
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Heating : Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to yield the biaryl product.
3.2. Buchwald-Hartwig Amination: Constructing C-N Bonds The synthesis of arylamines is fundamental in drug discovery, and the Buchwald-Hartwig amination provides a powerful method for their construction.[7][8] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[7][9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Morpholine
Causality: This reaction requires a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) to deprotonate the amine or the palladium-amine complex without competing as a nucleophile. Bulky phosphine ligands (e.g., XPhos, SPhos) are often used to promote the reductive elimination step and stabilize the catalytic species. Toluene is a common solvent due to its high boiling point and ability to dissolve the various components.
-
Inert Atmosphere : Add this compound (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04-0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Reagent Addition : Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed toluene, followed by the amine (e.g., morpholine, 1.2 eq).
-
Heating : Seal the vessel and heat the mixture to 90-110 °C for 4-24 hours.
-
Monitoring : Monitor the reaction progress by LC-MS.
-
Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Extraction : Wash the filtrate with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the desired N-aryl product.
Section 4: Applications in Drug Discovery and Development
The 4-(methylsulfonyl)phenyl motif is a privileged structure in medicinal chemistry. Its incorporation can significantly improve a compound's pharmacological profile.
-
Metabolic Stability : The sulfone group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Solubility and Polarity : As a potent hydrogen bond acceptor, the sulfone group can improve aqueous solubility and interaction with polar residues in a protein binding pocket.
-
Target Engagement : The rigid, planar nature of the benzene ring combined with the polar sulfone provides a well-defined vector for exploring structure-activity relationships (SAR).
The inhibition of oxidative phosphorylation (OXPHOS) has been identified as a promising strategy for treating certain cancers that rely on aerobic metabolism.[10] Small molecules containing sulfonamide and sulfone groups have been investigated as inhibitors of this pathway.[10] this compound serves as a key starting material for the synthesis of such compounds, allowing for the systematic exploration of SAR by building off the iodinated position.
Section 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is critical for laboratory safety.
-
Hazard Identification : Causes skin irritation and serious eye irritation. May be harmful if swallowed or inhaled.[11]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood.[11][12]
-
Handling : Avoid breathing dust.[12] Wash hands thoroughly after handling.[11] Take precautionary measures against static discharge.[13]
-
Storage : Store in a tightly closed container in a cool, dry place. The material should be protected from light.
Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is more than just a simple aryl iodide. It is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of complex molecules bearing the important 4-(methylsulfonyl)phenyl moiety. Its robust performance in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for researchers in drug discovery, enabling the rapid generation of compound libraries for lead optimization and the scalable synthesis of advanced intermediates.
References
- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. cpchem.com [cpchem.com]
An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-4-(methylsulfonyl)benzene is a versatile bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed methodologies for its synthesis and purification, and an exploration of its applications, with a particular focus on its role as a building block in the development of novel therapeutic agents. The unique combination of a reactive iodine atom and an electron-withdrawing methylsulfonyl group makes this compound a valuable synthon for introducing key structural motifs into complex molecules through various cross-coupling reactions. This guide aims to serve as a critical resource for researchers leveraging this compound in their scientific endeavors.
Core Physicochemical and Structural Characteristics
This compound, with the CAS number 64984-08-3, is a white to yellow solid at room temperature.[1] Its molecular structure features a benzene ring substituted with an iodine atom and a methylsulfonyl group at the para position. This substitution pattern imparts a unique set of physicochemical properties that are pivotal to its utility in chemical synthesis.
Structural and Molecular Data
The fundamental structural and molecular properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇IO₂S | [2] |
| Molecular Weight | 282.10 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | [2] |
| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N | [2] |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I | [2] |
| CAS Number | 64984-08-3 | [2] |
Physical Properties
The key physical properties of this compound are detailed in the following table, providing essential information for its handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Appearance | White to yellow solid | [1] |
| Melting Point | 116-118 °C | [3] |
| Boiling Point | 365.7 ± 34.0 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, Methanol, and DMSO. | [4] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the iodination of a pre-existing benzene ring bearing a methylsulfonyl group. The following protocol is a representative method based on established procedures for the iodination of activated aromatic compounds.
Experimental Protocol: Synthesis via Electrophilic Iodination
This protocol outlines a plausible method for the synthesis of this compound.
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Materials:
-
1-Methyl-4-(methylsulfonyl)benzene
-
Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-(methylsulfonyl)benzene in a suitable solvent like glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iodine (I₂) followed by the slow, dropwise addition of a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.[5]
Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common choice for sulfones is a mixed solvent system, such as ethanol/water or toluene.[5][6]
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration to remove the charcoal.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold solvent, and then dried in a vacuum oven to remove any residual solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons due to the para-substitution. The protons ortho to the iodine atom will appear as a doublet at a downfield chemical shift compared to the protons ortho to the methylsulfonyl group. A singlet corresponding to the three protons of the methyl group will be observed, typically in the range of 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons. The carbon atom attached to the iodine will be significantly shielded, appearing at a lower chemical shift. The carbon atom bonded to the sulfonyl group will be deshielded and appear at a higher chemical shift. A signal for the methyl carbon will also be present.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups. Strong, sharp peaks are expected for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region.[7]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.10 g/mol ).[2] The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom and one sulfur atom. Fragmentation patterns would likely involve the loss of the methyl group, the sulfonyl group, and the iodine atom.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in drug discovery.
The Role of the Sulfonyl Group
The sulfonyl group is a key pharmacophore found in a wide range of therapeutic agents.[8][9] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for its interaction with biological targets.[1] The introduction of a sulfonyl group can enhance a molecule's metabolic stability, modulate its solubility, and improve its pharmacokinetic profile.[10]
Influence of the sulfonyl group on drug properties.
The Utility of the Aryl Iodide Moiety
The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides, making them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions.[11][12] These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.
Cross-coupling reactions utilizing this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.[11]
-
Sonogashira Coupling: Coupling with terminal alkynes to synthesize arylalkynes.[12]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[11]
-
Heck Reaction: Coupling with alkenes to form substituted alkenes.[12]
-
Negishi Coupling: Reaction with organozinc reagents.[12]
-
Stille Coupling: Coupling with organostannanes.[12]
These reactions allow for the modular and efficient synthesis of diverse libraries of compounds for screening in drug discovery programs. The sulfonyl group often remains intact throughout these transformations, providing a key structural and functional element in the final products.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its well-defined physical properties, coupled with the versatile reactivity of its two functional groups, provide chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, intended to facilitate its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 64984-08-3 [sigmaaldrich.com]
- 4. theclinivex.com [theclinivex.com]
- 5. data.epo.org [data.epo.org]
- 6. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. calibrechem.com [calibrechem.com]
1-Iodo-4-(methylsulfonyl)benzene molecular weight and formula
An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of this compound. We will delve into the core attributes of this versatile building block, providing not just protocols but the scientific rationale behind its utility in modern synthetic chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound is a bifunctional aromatic compound that has garnered significant interest as a foundational component in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzene ring substituted with an iodine atom and a methylsulfonyl group at the para positions. This specific arrangement of functional groups dictates its unique reactivity and utility.
The iodine atom, being an excellent leaving group, makes the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[2] Concurrently, the methylsulfonyl (-SO₂CH₃) group acts as a potent electron-withdrawing group. This electronic influence not only modulates the reactivity of the aryl iodide bond but also imparts specific physicochemical properties, such as increased metabolic stability and unique intermolecular interaction capabilities, to the final compounds. Aryl sulfones are recognized as crucial pharmacophores in a multitude of clinically approved drugs.[3][4][5]
Chemical Structure
Caption: 2D structure of this compound.
Quantitative Data Summary
For ease of reference, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇IO₂S | [2][6][7] |
| Molecular Weight | 282.10 g/mol | [6][7] |
| CAS Number | 64984-08-3 | [6][7] |
| Appearance | Solid | |
| Melting Point | 116-118 °C | |
| Boiling Point | 365.7 °C (Predicted) | |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I | [6] |
| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N |
Synthesis Pathway and Rationale
While several synthetic routes can be envisioned, a robust and common method for preparing this compound involves the oxidation of a readily available thioether precursor, 4-iodothioanisole. This approach is favored due to the high efficiency and selectivity of the oxidation step.
Proposed Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Causality in Experimental Design
-
Choice of Precursor : 4-Iodothioanisole is an ideal starting material. The thioether group is easily oxidized to a sulfone, and the carbon-iodine bond is stable under typical oxidation conditions.
-
Oxidizing Agent : Hydrogen peroxide (H₂O₂) in a solvent like acetic acid is a common and effective choice. It is a clean oxidant, with water being the primary byproduct. The reaction is typically exothermic and must be controlled by slow addition and cooling. Other oxidants like m-CPBA could also be used, but H₂O₂ is often more cost-effective for larger-scale synthesis.
-
Purification : The sulfone product is typically a stable, crystalline solid with significantly lower solubility in non-polar solvents compared to the starting thioether. This differential solubility allows for efficient purification via recrystallization from a suitable solvent system (e.g., ethanol/water), ensuring high purity of the final product.
Applications in Medicinal Chemistry & Drug Discovery
The true value of this compound lies in its application as a versatile building block for constructing complex molecular architectures, particularly in the field of drug discovery.[1]
Role in Palladium-Catalyzed Cross-Coupling
The carbon-iodine (C-I) bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, allowing these reactions to proceed under mild conditions. This makes this compound a superior substrate for reactions such as:
-
Suzuki-Miyaura Coupling : For the formation of biaryl structures by coupling with boronic acids or esters.[2][8]
-
Sonogashira Coupling : For creating aryl-alkyne linkages by coupling with terminal alkynes.[2]
-
Heck Coupling : For forming aryl-alkene bonds.
-
Buchwald-Hartwig Amination : For the synthesis of arylamines.
The electron-withdrawing sulfone group can accelerate the rate-limiting oxidative addition step, further enhancing the compound's utility in these transformations.
The Sulfone Moiety as a Pharmacophore
The methylsulfonyl group is not merely a passive structural element. It is a key pharmacophore that can:
-
Engage in Hydrogen Bonding : The two oxygen atoms act as strong hydrogen bond acceptors.
-
Improve Pharmacokinetic Properties : Aryl sulfones are generally resistant to metabolic degradation, which can improve the in-vivo half-life of a drug candidate.[4]
-
Modulate Solubility and Lipophilicity : The polar sulfone group can be used to fine-tune the solubility and overall physicochemical profile of a lead compound.
The incorporation of this moiety has been a successful strategy in the development of drugs for oncology, inflammation, and infectious diseases.[4][5][9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction, demonstrating the practical application of this compound.
Objective
To synthesize 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 282.1 mg), 4-methylphenylboronic acid (1.2 mmol, 163.0 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Establishing an inert atmosphere is critical for reproducibility and high yield.[10]
-
-
Solvent Addition : Using a syringe, add 5 mL of the degassed 4:1 dioxane/water solvent mixture to the flask.
-
Causality: The mixed solvent system is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.[8] Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution : Immerse the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.
-
Monitoring (Self-Validation) : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent. Spot the starting material and the reaction mixture. The disappearance of the starting iodide and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up : Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash with 15 mL of water, followed by 15 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 4-(Methylsulfonyl)-4'-methyl-1,1'-biphenyl.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 64984-08-3|this compound|BLD Pharm [bldpharm.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Solubility Profile of 1-Iodo-4-(methylsulfonyl)benzene in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-4-(methylsulfonyl)benzene is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its utility is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction setup, purification, and formulation. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility, present a predictive analysis across various solvent classes, and offer detailed, field-proven experimental protocols for quantitative solubility determination and purification by recrystallization. This document is intended to serve as a comprehensive resource for researchers, enabling them to streamline process development and make informed decisions in experimental design.
Introduction: The Role of this compound in Drug Discovery
In the landscape of modern drug discovery, the strategic use of functionalized building blocks is essential for constructing novel molecular entities with desired biological activity.[1] this compound, a bifunctional reagent, represents a classic example of such a scaffold. Its structure incorporates two key reactive handles:
-
The Iodo Group: A versatile functional group that readily participates in a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of molecular complexity.
-
The Methylsulfonyl Group: A polar, electron-withdrawing moiety that often serves as a bioisostere for other functional groups. It can act as a hydrogen bond acceptor and can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and solubility.[2]
The successful application of this reagent in synthesis is critically dependent on its solubility. Proper solvent selection is necessary to achieve homogeneous reaction conditions, control reaction rates, and facilitate product isolation and purification.[3][4] Understanding the solubility profile of this compound is therefore not a trivial preliminary step but a foundational requirement for efficient and scalable chemical synthesis in a drug development context.[5]
Core Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before delving into its solubility behavior. These properties dictate its solid-state behavior and provide clues to its interactions with various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇IO₂S | [6] |
| Molecular Weight | 282.10 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 64984-08-3 | [6][7] |
| Appearance | Solid (often described as brown or off-white) | [8] |
| Melting Point | 146.1-148 °C | [9] |
Note: The melting point is a key indicator of lattice energy. A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility
The dissolution of a crystalline solute like this compound in a solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. The principle of "like dissolves like" provides a useful heuristic.
This compound is an amphiphilic molecule, possessing both polar and nonpolar characteristics:
-
Polar Region: The sulfonyl group (SO₂) is highly polar and capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Nonpolar Region: The iodophenyl ring is large, hydrophobic, and engages primarily in van der Waals forces.
This duality suggests a nuanced solubility profile. Solvents that can effectively interact with both regions of the molecule will be the most effective.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While they can interact favorably with the sulfonyl group, their strong hydrogen-bonding network must be disrupted, and they may interact poorly with the large iodophenyl ring. Therefore, moderate to low solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating the polar sulfonyl group. Chloroform, while less polar, can also be an effective solvent. High solubility is generally predicted in this class.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They will solvate the iodophenyl ring but will interact very poorly with the highly polar sulfonyl group, leading to predictably low solubility.[10]
Quantitative Solubility Analysis: A Case Study with a Structural Analog
The solubility of 1-Fluoro-4-(methylsulfonyl)benzene was measured using a dynamic (polythermal) method at temperatures ranging from 288.40 K to 331.50 K.[11]
Table 1: Experimental Molar Fraction Solubility (x) of 1-Fluoro-4-(methylsulfonyl)benzene in Various Organic Solvents at Different Temperatures. [11]
| Temperature (K) | Chloroform | Acetone | Ethyl Acetate | Toluene | Ethanol |
| 288.40 | 0.1659 | 0.1378 | 0.0631 | 0.0211 | 0.0151 |
| 294.10 | 0.2011 | 0.1632 | 0.0789 | 0.0273 | 0.0183 |
| 300.50 | 0.2483 | 0.1987 | 0.0998 | 0.0362 | 0.0226 |
| 307.80 | 0.3162 | 0.2498 | 0.1298 | 0.0499 | 0.0286 |
| 315.60 | 0.4071 | 0.3155 | 0.1699 | 0.0689 | 0.0369 |
| 323.70 | 0.5233 | 0.4001 | 0.2241 | 0.0961 | 0.0481 |
| 331.50 | 0.6598 | 0.5042 | 0.2911 | 0.1312 | 0.0629 |
Analysis of Case Study Data:
-
Solvent Effect: The solubility at any given temperature follows the order: Chloroform > Acetone > Ethyl Acetate > Toluene > Ethanol .[11] This aligns perfectly with our theoretical predictions. The polar aprotic solvents (Chloroform, Acetone) are superior, while the nonpolar (Toluene) and polar protic (Ethanol) solvents are significantly poorer.
-
Temperature Dependence: In all solvents, solubility increases significantly with temperature. This is a critical property that is exploited in purification by recrystallization.
Based on this case study, it is highly probable that this compound exhibits a similar solubility ranking, with high solubility in polar aprotic solvents like DMSO, DMF, acetone, and chloroform, and lower solubility in alcohols and nonpolar hydrocarbons. A commercial supplier qualitatively notes slight solubility in Chloroform, Methanol, and DMSO.[12]
Experimental Protocol: Quantitative Solubility Determination
To obtain reliable and reproducible solubility data, a rigorous experimental protocol is necessary. The dynamic (polythermal) method, as used in the analog study, is an efficient technique.[11]
Objective: To determine the saturation temperature of a known composition of solute and solvent, thereby constructing a solubility curve.
Materials & Equipment:
-
This compound (ensure purity via NMR or LC-MS)
-
High-purity (≥99.5%) organic solvents
-
Jacketed glass vessel with magnetic stirrer
-
Circulating thermostat bath (for precise temperature control)
-
Calibrated digital thermometer (±0.05 K)
-
Laser monitoring system or visual observation port
-
Analytical balance (±0.1 mg)
Workflow Diagram:
Caption: Experimental workflow for dynamic solubility measurement.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a specific mass of this compound and the chosen solvent directly into the jacketed glass vessel. The mole fraction is now known.
-
Dissolution: Begin stirring and slowly heat the vessel using the circulating bath. A slow heating rate (e.g., 2-5 K/hour) near the expected dissolution point is crucial for accuracy.
-
Observation: Continuously monitor the solution. The point of complete dissolution is when the last solid particle disappears, and the solution becomes perfectly clear. Record this temperature (T_diss).
-
Crystallization: Slowly cool the clear solution. The temperature at which the first crystals reappear (observed as turbidity) is the crystallization temperature (T_cryst).
-
Data Point: The equilibrium saturation temperature for that specific mole fraction is taken as the average of T_diss and T_cryst.
-
Repeat: Repeat this process with different solute-to-solvent ratios to generate multiple data points.
-
Plotting: Plot the mole fraction of the solute (x) as a function of the saturation temperature (T) to generate the solubility curve.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used, paying attention to flammability and toxicity.[14]
Practical Application: Purification by Recrystallization
Recrystallization is a powerful purification technique that leverages the temperature-dependent solubility of a compound.[15][16] The goal is to select a solvent (or solvent system) in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Logic for Solvent Selection:
Caption: Decision logic for selecting a single recrystallization solvent.
Protocol for Recrystallization:
-
Solvent Selection: Based on the principles discussed, a polar aprotic solvent like acetone or a polar protic solvent like ethanol or isopropanol are good starting points to test. Toluene could also be effective. Test small quantities first.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[15]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[17] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point.
Conclusion for the Practicing Scientist
This compound is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility. This guide establishes a clear framework for predicting and confirming its behavior in organic solvents.
-
Prediction: The compound's amphiphilic nature predicts highest solubility in polar aprotic solvents (e.g., acetone, chloroform, DMSO) and lowest solubility in nonpolar hydrocarbons and, to a lesser extent, polar protic alcohols.
-
Quantification: A robust, dynamic experimental method has been detailed, allowing researchers to generate precise solubility curves, which are invaluable for process optimization and scale-up. The provided case study on a structural analog offers a strong predictive model for these experiments.
-
Application: The principles of temperature-dependent solubility are directly applied in the detailed recrystallization protocol, providing a reliable method for obtaining high-purity material essential for pharmaceutical development.
By leveraging the theoretical principles and practical protocols outlined herein, researchers can minimize trial-and-error, accelerate development timelines, and ensure the robust and scalable use of this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 64984-08-3 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-iodo-4-(S-methylsulfonimidoyl)benzene CAS#: 2362002-14-8 [m.chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. theclinivex.com [theclinivex.com]
- 13. angenechemical.com [angenechemical.com]
- 14. cpchem.com [cpchem.com]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-4-(methylsulfonyl)benzene
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-Iodo-4-(methylsulfonyl)benzene (CAS 64984-08-3) is a valuable bifunctional building block in organic synthesis, incorporating both a versatile iodine atom, amenable to cross-coupling reactions, and a strongly electron-withdrawing methylsulfonyl group. Accurate structural confirmation and purity assessment are paramount for its effective use in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This guide provides a detailed analysis of the anticipated ¹H and ¹³C NMR spectra of this compound. In the absence of a definitive, publicly archived experimental spectrum, this paper leverages established spectroscopic principles and data from close structural analogs to present a comprehensive, predictive interpretation. We delve into the underlying electronic effects of the substituents that govern the spectral features, present a validated protocol for data acquisition, and offer a complete assignment of all expected resonances.
Introduction: Structural and Electronic Context
The spectroscopic signature of this compound is dictated by the electronic interplay of its two substituents on the aromatic ring.
-
The Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, both through induction (-I effect) due to the electronegative oxygen atoms and resonance (-M effect) by delocalizing the ring's π-electrons onto the sulfone moiety. It acts as a strong deactivator and meta-director in electrophilic aromatic substitution, significantly lowering the electron density of the entire ring, particularly at the ortho and para positions. In NMR, this translates to a strong deshielding effect (a downfield shift) on the aromatic protons and carbons.
-
The Iodine Atom (-I): As a halogen, iodine is electronegative and exerts an electron-withdrawing inductive effect (-I effect). However, its lone pairs can participate in resonance, donating electron density back to the ring (+M effect). For halogens, the inductive effect typically outweighs the resonance effect, making iodine a weak deactivator but an ortho, para-director. Its most profound impact in ¹³C NMR is the "heavy-atom effect," a relativistic phenomenon that induces a significant shielding (an upfield shift) of the directly attached carbon (ipso-carbon).[1]
The 1,4-disubstitution pattern imposes C₂ symmetry on the molecule, simplifying the spectra. This guide will dissect how these combined effects create a unique and predictable NMR fingerprint.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-fidelity, reproducible NMR data for compounds like this compound, a standardized protocol is essential. This workflow represents a self-validating system for generating trustworthy spectroscopic data.
Sample Preparation
-
Analyte: Weigh approximately 10-20 mg of this compound.
-
Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively clean spectral window. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Procedure: Dissolve the analyte in ~0.6 mL of the chosen deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) is typically used as the primary internal reference for the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) but is often omitted for routine characterization to avoid sample contamination.
Spectrometer Setup and ¹H NMR Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic region's coupling patterns.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse (e.g., 'zg30') program is appropriate. A 30° pulse angle is often used to allow for a shorter relaxation delay.
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For accurate integration (quantitative analysis), D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically requiring D1 ≥ 10 s).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled pulse-acquire sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a standard default. Quaternary carbons have longer T₁ times and may require longer delays for quantitative work.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
Data Processing
-
Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat, pure-absorption baseline.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
Diagram of the NMR Workflow
References
An In-depth Technical Safety Guide on 1-Iodo-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its safe handling and use in experimental settings.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 1-Iodo-4-(methylsulfonyl)benzene | [1] |
| CAS Number | 64984-08-3 | [2] |
| Molecular Formula | C₇H₇IO₂S | [1] |
| Molecular Weight | 282.10 g/mol | [1] |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I | [1] |
| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source & Notes |
| Physical State | Solid (presumed based on melting point) | Inferred |
| Melting Point | 146.1-148 °C (for a related isomer) | [3] |
| Boiling Point | 305.6 ± 44.0 °C (Predicted) | [3] |
| Solubility | Data not available | It is advisable to assume low aqueous solubility and good solubility in common organic solvents. |
| Density | Data not available | - |
| Vapor Pressure | Data not available | - |
Hazard Identification and GHS Classification (Inferred)
While a specific Globally Harmonized System (GHS) classification for this compound is not published, an inferred classification can be constructed based on the known hazards of structurally related compounds, such as iodobenzene and other substituted benzene derivatives. This approach provides a conservative and responsible framework for risk assessment.[4][5][6]
Inferred GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4][7]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][6]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [4][6]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation. [4]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2), H411: Toxic to aquatic life with long lasting effects. [5]
Hazard Pictograms (Inferred):
Signal Word (Inferred): Warning
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P273: Avoid release to the environment.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Toxicological Profile (Inferred)
Direct toxicological data for this compound is not available. The following assessment is based on the profiles of similar compounds and represents a precautionary overview. It is crucial to handle this compound as if it possesses these potential toxicological effects until specific data becomes available.
-
Acute Effects: Harmful if ingested, causing potential gastrointestinal distress.[4] Direct contact is likely to cause skin and severe eye irritation.[4][6] Inhalation of dust may lead to respiratory tract irritation.[4]
-
Chronic Effects: The long-term effects of exposure have not been investigated. For related iodinated aromatic compounds, there is a potential for long-term adverse effects on aquatic environments.[5]
-
Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. No components are listed by IARC, ACGIH, or NTP as carcinogens.[4][7]
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and maintain the chemical's integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The following diagram outlines the necessary engineering controls and PPE for handling this compound.
References
- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64984-08-3|this compound|BLD Pharm [bldpharm.com]
- 3. 1-iodo-4-(S-methylsulfonimidoyl)benzene CAS#: 2362002-14-8 [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Synthesis of 1-Iodo-4-(methylsulfonyl)benzene: A Technical Guide for Chemical Researchers
Introduction: The Significance of 1-Iodo-4-(methylsulfonyl)benzene in Modern Chemistry
This compound is a key aromatic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an electron-withdrawing methylsulfonyl group, a readily displaceable iodo group, and a stable benzene core, makes it an invaluable synthon for the construction of complex molecular architectures. The methylsulfonyl moiety often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates. Simultaneously, the iodo substituent serves as a versatile handle for a myriad of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis. The first and most direct approach involves the diazotization of a commercially available aniline derivative, followed by a Sandmeyer-type iodination. The second, a two-step sequence, relies on the initial synthesis of an aryl sulfide intermediate, which is subsequently oxidized to the target sulfone. This guide will meticulously detail both methodologies, providing a comparative analysis to aid in the selection of the most appropriate route based on available starting materials, scalability, and desired purity.
Route A: The Sandmeyer-Type Reaction of 4-(Methylsulfonyl)aniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary anilines to a wide array of functional groups via a diazonium salt intermediate.[1][2] For the synthesis of aryl iodides, this transformation is particularly efficient and often does not require the copper catalyst typically associated with the Sandmeyer reaction for chloro- and bromo-substitutions.[3]
Theoretical Framework and Mechanistic Insights
The reaction proceeds in two distinct stages:
-
Diazotization: 4-(Methylsulfonyl)aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group due to the formation of highly stable dinitrogen gas (N₂).
The overall transformation is depicted below:
Caption: Workflow for the Sandmeyer-type synthesis.
Detailed Experimental Protocol
Materials:
-
4-(Methylsulfonyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (e.g., 10 mL) to deionized water (e.g., 50 mL) with cooling in an ice-water bath.
-
To this cooled acid solution, add 4-(methylsulfonyl)aniline (e.g., 0.1 mol) portion-wise with continuous stirring, ensuring the temperature remains below 10 °C. Stir until a fine suspension of the amine salt is formed.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.11 mol) in deionized water (e.g., 20 mL) and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension via the dropping funnel. Maintain the temperature strictly between 0 and 5 °C during the addition. The addition should be slow enough to control the exothermic reaction and prevent the evolution of brown nitrogen dioxide fumes.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at 0-5 °C.
-
Verify the presence of excess nitrous acid by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates a positive test). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
-
Iodination:
-
In a separate large beaker, dissolve potassium iodide (e.g., 0.15 mol) in a minimal amount of deionized water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the foaming.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 1-2 hours, with occasional stirring, until the evolution of nitrogen ceases.
-
Gently warm the mixture to approximately 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A dark solid or oil will be present.
-
Decolorize the mixture by adding a 10% aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears.
-
Collect the solid product by vacuum filtration using a Büchner funnel. If the product is an oil, transfer the mixture to a separatory funnel.
-
Wash the collected solid with cold deionized water.
-
Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Wash the combined organic extracts with deionized water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General Sandmeyer Iodination Yields |
| Melting Point | 116-118 °C | [1][4] |
| Appearance | White to off-white solid | [1] |
Route B: A Two-Step Approach via Oxidation of 4-(Methylthio)iodobenzene
An alternative and equally viable strategy involves the late-stage introduction of the sulfone functionality. This two-step process begins with the synthesis of 4-(methylthio)iodobenzene (also known as 4-iodothioanisole), followed by its oxidation to the desired this compound.
Step 1: Synthesis of 4-(Methylthio)iodobenzene
This intermediate can be prepared from 4-iodoaniline via a Sandmeyer-type reaction with dimethyl disulfide or by other methods. For the purpose of this guide, we will consider 4-(methylthio)iodobenzene as a commercially available starting material.
Step 2: Oxidation of 4-(Methylthio)iodobenzene to this compound
The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common, environmentally benign, and cost-effective choice.[5] The reaction often requires a catalyst, such as a metal oxide or a carboxylic acid, to proceed at a reasonable rate.
The oxidation of the sulfide to the sulfone proceeds through a sulfoxide intermediate. The sulfur atom in the thioether is nucleophilic and attacks the electrophilic oxygen of the activated oxidant (e.g., a peroxy acid formed in situ from H₂O₂ and acetic acid). This results in the formation of the sulfoxide. A second oxidation step, mechanistically similar to the first, converts the sulfoxide to the final sulfone. Controlling the stoichiometry of the oxidizing agent is key to selectively obtaining the sulfone over the sulfoxide.
Caption: Stepwise oxidation of the thioether to the sulfone.
Detailed Experimental Protocol
Materials:
-
4-(Methylthio)iodobenzene
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)iodobenzene (e.g., 0.05 mol) in glacial acetic acid (e.g., 100 mL).
-
Cool the solution in an ice-water bath.
-
-
Oxidation:
-
Slowly add 30% aqueous hydrogen peroxide (e.g., 0.12 mol, >2 equivalents) to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the sulfoxide intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a large volume of ice-water (e.g., 500 mL). A white precipitate of the product should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove acetic acid.
-
To neutralize any remaining acid, wash the solid with a saturated solution of sodium bicarbonate, followed by more deionized water.
-
Dry the crude product in a vacuum oven.
-
For further purification, the crude this compound can be recrystallized from ethanol.
-
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Adapted from similar sulfide oxidations[6] |
| Melting Point | 116-118 °C | [1][4] |
| Appearance | White solid | [1] |
Comparative Analysis of Synthetic Routes
| Feature | Route A: Sandmeyer-Type Reaction | Route B: Oxidation of Thioether |
| Starting Material | 4-(Methylsulfonyl)aniline | 4-(Methylthio)iodobenzene |
| Number of Steps | One-pot synthesis | Two distinct steps (synthesis of thioether may be required) |
| Reagents | NaNO₂, H₂SO₄, KI | H₂O₂, Acetic Acid |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Elevated temperature (80-90 °C) for oxidation |
| Potential Hazards | Unstable diazonium salts, evolution of N₂ gas | Use of a strong oxidant (H₂O₂) |
| Yield | Generally good (60-80%) | Often higher (85-95%) |
| Scalability | Can be challenging due to the instability of diazonium salts | Generally more straightforward to scale up |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid[1]
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons of the sulfonyl group at approximately δ 3.0-3.1 ppm. The aromatic protons will appear as two doublets in the range of δ 7.6-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (CDCl₃): The spectrum will show a signal for the methyl carbon around δ 44-45 ppm. The aromatic region will display four signals, with the carbon bearing the iodo group appearing around δ 98-100 ppm and the carbon attached to the sulfonyl group around δ 142-144 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (282.1 g/mol ).[5]
Conclusion
This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound. The Sandmeyer-type reaction of 4-(methylsulfonyl)aniline offers a direct, one-pot approach, while the oxidation of 4-(methylthio)iodobenzene provides a high-yielding, two-step alternative that may be more amenable to large-scale synthesis. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including starting material availability, desired scale, and safety considerations. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
An In-Depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Iodo-4-(methylsulfonyl)benzene is a pivotal research chemical and building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive iodine atom amenable to cross-coupling reactions and an electron-withdrawing methylsulfonyl group that modulates the electronic properties of the benzene ring, makes it a highly versatile reagent. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed protocols for its synthesis. Furthermore, it delves into its significant applications, with a special focus on its role as an intermediate in the development of bioactive molecules, supported by mechanistic insights and field-proven experimental procedures.
Chemical Identity and Physicochemical Properties
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with an iodine atom and a methylsulfonyl group (-SO₂CH₃) at the para (1,4) positions.
The structural formula and key identifiers are presented below:
-
Molecular Formula: C₇H₇IO₂S[1]
-
Molecular Weight: 282.10 g/mol [1]
-
CAS Number: 64984-08-3[1]
-
InChI Key: MPWOAZOKZVMNFK-UHFFFAOYSA-N[1]
-
Canonical SMILES: CS(=O)(=O)C1=CC=C(C=C1)I[1]
To visualize the chemical structure, the following DOT script can be used to generate a 2D representation:
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| Physical Form | Solid | |
| Melting Point | 116-118 °C | |
| Boiling Point | 365.7 ± 34.0 °C at 760 mmHg | |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO. | |
| XLogP3 | 2.3 | [1] |
| Topological Polar Surface Area | 42.5 Ų | [1] |
| Storage Temperature | 4°C, protect from light. |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of its thioether precursor, 1-iodo-4-(methylthio)benzene. This two-step process typically starts from 4-iodoaniline.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-step process:
-
Diazotization and Thiolation: Conversion of 4-iodoaniline to 1-iodo-4-(methylthio)benzene.
-
Oxidation: Oxidation of the resulting thioether to the desired sulfone.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of 1-Iodo-4-(methylthio)benzene
This protocol is based on general and reliable methods for the oxidation of aryl thioethers to aryl sulfones.
Materials:
-
1-Iodo-4-(methylthio)benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-iodo-4-(methylthio)benzene (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. This is followed by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR, MS), which should match the data provided in Section 4 of this guide.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in medicinal chemistry and organic synthesis due to its predictable reactivity in cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group enhances the reactivity of the C-I bond towards oxidative addition in palladium-catalyzed reactions.
Role in Cross-Coupling Reactions
The C(sp²)-I bond in this compound is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures, which are common motifs in many pharmaceuticals. This compound can be coupled with a variety of aryl boronic acids or esters.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling:
The mechanism involves a catalytic cycle with a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules
The 4-(methylsulfonyl)phenyl moiety is present in a number of biologically active compounds, including selective COX-2 inhibitors. This compound serves as a key precursor for introducing this pharmacophore. For instance, it can be used in the synthesis of analogs of Celecoxib and other diarylheterocycles that exhibit anti-inflammatory and anticancer properties. The sulfonyl group often acts as a hydrogen bond acceptor, interacting with biological targets.
Spectroscopic Characterization
Authentic samples of this compound should be characterized by a suite of spectroscopic techniques to confirm their identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic AA'BB' pattern for the aromatic protons and a singlet for the methyl protons. The protons ortho to the iodine will be shifted downfield compared to those ortho to the sulfonyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the four unique aromatic carbons and one for the methyl carbon. The carbon attached to the iodine atom will be significantly shifted.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1320-1280 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of iodine.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information for the effective synthesis, handling, and application of this important chemical intermediate.
References
A Researcher's Comprehensive Guide to Procuring and Utilizing 1-Iodo-4-(methylsulfonyl)benzene in Synthetic Chemistry
Introduction: The Strategic Importance of 1-Iodo-4-(methylsulfonyl)benzene in Modern Drug Discovery
This compound (CAS No. 64984-08-3) has emerged as a pivotal building block for medicinal chemists and process development scientists.[1] Its unique electronic properties, stemming from the juxtaposition of a strongly electron-withdrawing methylsulfonyl group and a versatile iodinated aromatic ring, make it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The sulfone moiety often imparts desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug candidates. The iodo group, being the most reactive of the halogens in cross-coupling reactions, allows for facile and efficient diversification of the molecular scaffold.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and effectively utilizing this key synthetic intermediate. We will delve into the landscape of commercial suppliers, critical quality control parameters, safe handling protocols, and a practical, field-tested experimental workflow for its application in a Sonogashira coupling reaction.
The Commercial Supplier Landscape: A Comparative Analysis
The selection of a reliable commercial supplier is the foundational step in ensuring the success and reproducibility of any synthetic endeavor. For a specialized reagent like this compound, factors such as purity, consistency between batches, available quantities, and the quality of accompanying documentation are paramount. Below is a comparative table of prominent suppliers.
| Supplier | Typical Purity | Available Quantities | Key Features |
| Sigma-Aldrich (Merck) | ≥98% | 100 mg, 250 mg, 1 g, 5 g | Extensive quality control, detailed online documentation including Safety Data Sheets (SDS), often provides access to Certificates of Analysis (CoA).[2] |
| BLD Pharm | ≥98% | Custom and bulk quantities available | Offers a range of product grades and provides access to NMR, HPLC, and other analytical data upon request.[3] |
| Clinivex | Research Grade | 10 mg, 50 mg, 100 mg[4] | Specializes in research and development quantities, emphasizes that products are for laboratory use only.[4] |
| Oakwood Chemical | Not specified | Custom quantities | Provides some physical properties and safety information on their website.[5] |
Quality Control and Specification: A Scientist's Due Diligence
The adage "you get what you pay for" holds particularly true for chemical reagents. Impurities can have a profound impact on reaction outcomes, leading to lower yields, difficult purifications, and in the worst-case scenario, the formation of undesired side products that can complicate biological assays. Therefore, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is a critical, non-negotiable step.
A Representative Certificate of Analysis should contain the following:
-
Product Information: Name, CAS number, molecular formula, and molecular weight.[1]
-
Physical Properties: Appearance, melting point (typically 116-118 °C).
-
Analytical Results:
-
Purity by HPLC/GC: This is often the primary determinant of overall purity. The chromatogram should show a single major peak corresponding to the product, with any impurities clearly identified and quantified.
-
Identity Confirmation by ¹H and ¹³C NMR: The NMR spectra are the fingerprints of the molecule. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound. For instance, the ¹H NMR spectrum in CDCl₃ is expected to show a singlet for the methyl group around 3.0-3.1 ppm and two doublets in the aromatic region (around 7.7-8.0 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Date of Analysis and Batch Number: Essential for traceability.
It is incumbent upon the researcher to not just accept the stated purity value but to critically examine the analytical data provided. If a supplier is hesitant to provide a CoA or if the data is incomplete, it is a significant red flag.
Procurement and Quality Verification Workflow
The following diagram illustrates a logical workflow for the procurement and quality verification of this compound.
Ar-I + R-C≡CH --[Pd(PPh₃)₂Cl₂, CuI, Base]--> Ar-C≡C-R
References
The Strategic Role of the Methylsulfonyl Group in Aryl Iodide Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The methylsulfonyl (-SO₂CH₃) group is a powerful and versatile functional moiety in modern organic chemistry and drug discovery. When appended to an aryl iodide scaffold, it exerts profound electronic and steric effects, fundamentally altering the molecule's reactivity and physicochemical properties. This guide provides a comprehensive technical overview of the methylsulfonyl group's role, moving from its fundamental electronic influence to its strategic application in pivotal synthetic transformations and medicinal chemistry. We will explore its function in modulating palladium-catalyzed cross-coupling reactions, its activating effect in nucleophilic aromatic substitution, and its utility in enhancing the metabolic stability and pharmacokinetic profiles of drug candidates. This document is intended as a practical resource for researchers, offering not only mechanistic insights but also detailed experimental protocols to leverage the unique chemistry of methylsulfonyl-substituted aryl iodides.
Core Physicochemical and Electronic Properties
The utility of the methylsulfonyl group stems from its distinct electronic nature. The sulfur atom, in its highest oxidation state (+6), is bonded to two highly electronegative oxygen atoms and a methyl group. This configuration makes the -SO₂CH₃ group one of the strongest neutral electron-withdrawing groups in organic chemistry.
-
Inductive and Resonance Effects : The group exerts a powerful electron-withdrawing effect through both induction (σ-framework) and resonance (π-framework), often referred to as -I and -M effects, respectively. The sulfur atom can accommodate electron density in its d-orbitals, leading to resonance structures that delocalize negative charge from the aromatic ring. This strong polarization is crucial for its influence on reactivity.[1]
-
Activation of the Aryl Ring : By withdrawing electron density, the methylsulfonyl group renders the attached aryl ring electron-deficient. This has two major consequences:
-
It facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, a key initiation step in many C-C and C-N bond formations.[2][3]
-
It strongly activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the sulfonyl group.[4]
-
-
Impact on the Carbon-Iodine Bond : The electron-withdrawing nature of the sulfonyl group influences the C-I bond, making the ipso-carbon more electrophilic and susceptible to attack. Iodine's role as an excellent leaving group is thereby enhanced, making methylsulfonyl-substituted aryl iodides highly reactive substrates in a variety of transformations.[5]
Modulating Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition. The presence of a methylsulfonyl group further enhances this reactivity and provides a handle for tuning molecular properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C(sp²)-C(sp²) bonds, is a cornerstone of modern synthesis. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][6] The electron-deficient nature of methylsulfonyl-substituted aryl iodides accelerates the rate-determining oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup : To an oven-dried Schlenk flask under an argon atmosphere, add the methylsulfonyl-substituted aryl iodide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent : Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
References
An In-depth Technical Guide to 1-Iodo-4-(methylsulfonyl)benzene as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 1-iodo-4-(methylsulfonyl)benzene has emerged as a particularly valuable and versatile reagent. Its unique structural features—a reactive iodinated aromatic ring and a polar, electron-withdrawing methylsulfonyl group—render it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the construction of clinically relevant molecules. We will delve into the mechanistic intricacies of its key reactions and explore case studies that underscore the significance of the 4-(methylsulfonyl)phenyl moiety as a privileged pharmacophore in contemporary drug design.
Chapter 1: Foundational Aspects - Properties and Synthesis
A thorough understanding of a building block's physicochemical characteristics and a reliable synthetic route are the cornerstones of its effective utilization.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₇IO₂S |
| Molecular Weight | 282.10 g/mol [1] |
| CAS Number | 64984-08-3[1] |
| Appearance | Solid |
| Melting Point | 116-118 °C |
| Boiling Point | 365.7 °C at 760 mmHg |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)I[1] |
| InChIKey | MPWOAZOKZVMNFK-UHFFFAOYSA-N[1] |
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and effective method involves a two-step sequence starting from the readily available 4-iodoaniline.[2][3] This involves a Sandmeyer-type reaction to introduce the methylthio group, followed by oxidation to the corresponding sulfone.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 4-Iodoaniline
Step 1 & 2: Diazotization and Thiomethylation
-
To a stirred suspension of 4-iodoaniline (1.0 equiv) in a suitable solvent system (e.g., aqueous HCl), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of a methyl mercaptide salt, such as sodium thiomethoxide (NaSMe) or potassium thiomethoxide (KSMe) (1.2 equiv), in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the methyl mercaptide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 4-(methylthio)iodobenzene, with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Oxidation
-
Dissolve the crude 4-(methylthio)iodobenzene (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) or Oxone® (2.5 equiv), portion-wise.[3]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) if necessary.
-
Extract the product with an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound as a white to off-white solid.
Chapter 2: Core Reactivity - Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, further activated by the electron-withdrawing nature of the para-sulfonyl group, makes it an excellent electrophilic partner in these transformations.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] It involves the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl sulfone.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv).[7]
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine base.
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired arylalkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[8]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos; 0.02-0.10 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv).[9]
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the amine (1.1-1.5 equiv) and a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-120 °C) for the specified time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired arylamine.
Chapter 3: Application in the Synthesis of Bioactive Molecules - Case Studies
The 4-(methylsulfonyl)phenyl moiety, readily introduced using this compound, is a prominent feature in a number of successful drugs. Its ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the molecule contribute significantly to target binding and overall pharmacological profile.
Case Study 1: COX-2 Inhibitors
A significant application of the 4-(methylsulfonyl)phenyl group is in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The methylsulfonyl group is a key pharmacophore that imparts selectivity for the COX-2 isozyme over COX-1, thereby reducing gastrointestinal side effects.[11]
Celecoxib (Celebrex®) , a widely prescribed COX-2 inhibitor, features a 4-(methylsulfonyl)phenyl group.[5] While the commercial synthesis may vary, a retrosynthetic analysis highlights how this compound can serve as a key building block for its analogs.
Structure-Activity Relationship (SAR) of COX-2 Inhibitors
-
The para-methylsulfonyl group on one of the aryl rings is crucial for potent and selective COX-2 inhibition.[12] It is believed to interact with a secondary pocket in the COX-2 active site that is not present in COX-1.
-
Replacement of the methylsulfonyl group with other substituents often leads to a decrease in selectivity and/or potency.[10]
-
Modifications to the other parts of the molecule while retaining the 4-(methylsulfonyl)phenyl moiety have been extensively explored to optimize pharmacokinetic and pharmacodynamic properties.[11]
| Compound | R | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib Analog 1 | -SO₂Me | 0.063 - 0.090 | High |
| Celecoxib Analog 2 | -H | Reduced Potency | Lower |
| Celecoxib Analog 3 | -NO₂ | Variable | Variable |
Data is illustrative and based on trends reported in the literature.[5][12]
Case Study 2: B-Raf Kinase Inhibitors
The 4-(methylsulfonyl)phenyl group is also a key structural element in several B-Raf kinase inhibitors used in cancer therapy. B-Raf is a serine/threonine-protein kinase that, when mutated, can drive the growth of certain cancers, particularly melanoma.
Vemurafenib (Zelboraf®) and Dabrafenib (Tafinlar®) are two FDA-approved B-Raf inhibitors that contain a sulfonamide or a related motif where the sulfonyl group is attached to an aromatic ring.[13][14] The synthesis of analogs of these drugs can utilize this compound to introduce the key sulfonyl-containing fragment.
Structure-Activity Relationship (SAR) of B-Raf Inhibitors
-
The sulfonamide or a bioisosteric replacement is critical for binding to the B-Raf kinase.[6]
-
The aryl sulfonyl group often engages in important hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
-
Modifications to the aryl ring of the sulfonyl moiety can modulate potency and selectivity.[14]
| Compound | Moiety | B-Raf V600E IC₅₀ (nM) |
| Vemurafenib Analog | Arylsulfonamide | Potent |
| Dabrafenib Analog | Arylsulfonamide | Potent |
Data is illustrative and based on the known activity of these drug classes.[6][14]
Chapter 4: Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its predictable reactivity in a range of robust cross-coupling reactions, coupled with the proven importance of the 4-(methylsulfonyl)phenyl moiety as a key pharmacophore in several drug classes, makes it an indispensable tool for drug discovery scientists. The ability to readily introduce this group allows for the systematic exploration of chemical space and the optimization of lead compounds.
Future applications of this building block are likely to expand as new therapeutic targets are identified where the specific electronic and hydrogen-bonding properties of the methylsulfonyl group can be exploited. Furthermore, the continued development of more efficient and sustainable cross-coupling methodologies will only enhance the utility and accessibility of this important synthetic intermediate. As the quest for novel and improved therapeutics continues, this compound is poised to remain a key player in the synthesis of the next generation of medicines.
References
- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura Coupling Using 1-Iodo-4-(methylsulfonyl)benzene: A Detailed Guide for Biaryl Synthesis
<APPLICATION NOTE & PROTOCOL >
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides a comprehensive protocol for the Suzuki coupling of 1-Iodo-4-(methylsulfonyl)benzene, an electron-deficient aryl iodide, with various arylboronic acids. The presence of the potent electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aryl iodide, making the selection of appropriate catalytic systems and reaction conditions crucial for achieving high yields.[5][6] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide guidance on optimization and troubleshooting.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is paramount for rational experimental design and troubleshooting.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex.[2] This is often the rate-determining step.[2] The high reactivity of the carbon-iodine bond, compared to C-Br or C-Cl bonds, facilitates this step.[3] The electron-withdrawing nature of the methylsulfonyl group further activates the aryl iodide towards oxidative addition.[5]
-
Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic moiety from the organoboron species (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[2][4] The base is critical here; it activates the boronic acid, rendering it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[1][3]
-
Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Researchers should note that optimization of catalyst, base, solvent, and temperature may be necessary for different coupling partners.[7][8]
Materials and Reagents
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)[3]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[12]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv).
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14] The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Caption: Experimental workflow for the Suzuki coupling protocol.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can profoundly impact the yield of the Suzuki coupling reaction.[7][8] The following table provides illustrative data on how these parameters can be varied for optimization.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75 |
| 2 | PdCl₂(dppf) (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | PdCl₂(dppf) (2) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 92 |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 10 | 85 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will depend on the specific arylboronic acid used and precise reaction conditions.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst that forms the active Pd(0) species in situ can be beneficial. Ensure the reaction is rigorously degassed as oxygen can deactivate the catalyst.[15]
-
Insufficient Base Strength: For less reactive boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[16]
-
Poor Solubility: If reagents are not fully dissolved, the reaction rate will be slow. Consider a different solvent system or higher temperatures.[17]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction can be prevalent, especially if the reaction is not sufficiently deoxygenated.[5] Minimizing the excess of boronic acid can also help.
-
Protodeborylation: The boronic acid can be cleaved by water, especially at elevated temperatures. Using anhydrous solvents or minimizing reaction time can mitigate this.[5]
-
-
Purification Challenges:
-
The biaryl product may co-elute with byproducts like the homocoupled boronic acid. Careful optimization of the column chromatography solvent system is crucial. A two-step purification involving recrystallization followed by chromatography can sometimes be effective.[14]
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Some Suzuki reactions can be exothermic, especially at scale. Proper temperature control and monitoring are essential to prevent runaway reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and versatile method for the synthesis of a wide range of biaryl compounds. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can achieve high yields of the desired products. This guide provides a solid foundation for successfully employing this powerful reaction in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 64984-08-3|this compound|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 1-Iodo-4-(methylsulfonyl)benzene
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Heck reaction with 1-Iodo-4-(methylsulfonyl)benzene. It delves into the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols.
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This carbon-carbon bond-forming reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers remarkable functional group tolerance and stereoselectivity, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4][5]
The substrate of focus, this compound, presents a unique case. The presence of the strongly electron-withdrawing methylsulfonyl group significantly influences the reactivity of the aryl iodide. Understanding these electronic effects is paramount to designing a successful and efficient coupling strategy. This guide will provide the foundational knowledge and practical protocols to harness the Heck reaction for this specific substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][6] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2][6]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the aryl-palladium bond. This step forms the new carbon-carbon bond.[1][2]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[1]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen iodide (HI) generated and regenerate the active Pd(0) catalyst for the next cycle.[4][7]
Optimizing Reaction Conditions for this compound
The success of the Heck reaction is highly dependent on the interplay of several key parameters. For an electron-deficient substrate like this compound, careful consideration of the following is essential.
Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligands is critical for catalytic activity and stability.
-
Palladium Precursors: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Pd(OAc)₂ is often preferred due to its air stability and lower cost.[8]
-
Phosphine Ligands: While some Heck reactions with aryl iodides can proceed without phosphine ligands, their presence is generally beneficial.[3] They stabilize the Pd(0) species and influence the rate and selectivity of the reaction.[9] For electron-deficient aryl halides, monodentate phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often sufficient. The use of bidentate ligands such as BINAP can also be advantageous, particularly in asymmetric variations of the Heck reaction.[10][11]
The Role of the Base
The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide produced during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[4][6][7]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used and effective.[3]
-
Organic Bases: Tertiary amines such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also widely employed.[3] The choice of base can influence the reaction rate and, in some cases, the selectivity.
Solvent Selection
The solvent must be able to dissolve the reactants and catalyst system and be stable at the required reaction temperature.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for the Heck reaction due to their high boiling points and ability to dissolve a wide range of substrates and catalysts.[12]
-
Ionic Liquids: In some variations, ionic liquids can be used to avoid the need for phosphine ligands and facilitate catalyst recycling.[3]
Reaction Temperature
The Heck reaction is typically conducted at elevated temperatures, often in the range of 80-140 °C.[3] The optimal temperature will depend on the specific reactivity of the substrates and the catalyst system employed. For the highly reactive this compound, lower temperatures may be sufficient.
Comparative Reaction Conditions
The following table summarizes various conditions reported in the literature for Heck reactions involving aryl iodides, providing a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Alkene Partner | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | Styrene | High | General Protocol |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 120 | Methyl Acrylate | >90 | General Protocol |
| Pd(OAc)₂ | K₃PO₄ | EtOH | 100 | 4-Penten-1-ol | Moderate-Good | [13] |
| Pd/C | NEt₃ / TBAC | Water | Ambient | Allylic Acetates | Good | [14] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).
References
- 1. byjus.com [byjus.com]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-4-(methylsulfonyl)benzene
Introduction: Harnessing an Activated Aryl Halide in Modern Synthesis
The development of palladium-catalyzed cross-coupling reactions represents a paradigm shift in synthetic organic chemistry, an achievement recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These methodologies provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a particularly valuable, yet often overlooked, building block: 1-Iodo-4-(methylsulfonyl)benzene . This substrate is distinguished by two key features: the highly labile iodine atom, which serves as an excellent leaving group, and the potent electron-withdrawing methylsulfonyl (-SO₂Me) group. This combination renders the aryl iodide exceptionally reactive in the crucial oxidative addition step of the palladium catalytic cycle, often enabling reactions to proceed under milder conditions and with lower catalyst loadings than their less-activated counterparts.[4][5]
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to leveraging the unique reactivity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Section 1: The Substrate – this compound: Properties and Reactivity
The synthetic utility of this compound is rooted in its electronic properties. The methylsulfonyl group is one of the strongest neutral electron-withdrawing groups used in organic synthesis. Its influence on the aromatic ring is profound:
-
Activation towards Oxidative Addition: The primary impact of the -SO₂Me group is the significant reduction of electron density on the aromatic ring, particularly at the ipso-carbon bearing the iodine atom. This electronic polarization greatly facilitates the oxidative addition of the C-I bond to a Pd(0) catalyst. This is the rate-determining step for many cross-coupling reactions, and its acceleration allows for faster reaction times and higher efficiency.[4][6]
-
Reactivity Order: The reactivity of aryl halides in oxidative addition follows the general trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[5] The use of an iodide, the most reactive halide, combined with the powerful electron-withdrawing substituent, places this compound at the highest end of the reactivity spectrum for electrophilic coupling partners.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₇IO₂S | - |
| Molecular Weight | 282.09 g/mol | - |
| Appearance | Off-white to yellow crystalline powder | - |
| Melting Point | 138-142 °C | - |
| CAS Number | 31844-03-6 | - |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. | [7] |
| Handling | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. | [8][9] |
Section 2: The Palladium Catalytic Cycle: A Mechanistic Overview
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[10][11] Understanding this cycle is critical for troubleshooting and optimizing reactions.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
Application Notes & Protocols: Leveraging 1-Iodo-4-(methylsulfonyl)benzene for Advanced PROTAC Development
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins entirely.[1][3] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS), the natural machinery for protein disposal.[4][5][6]
A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By forming a ternary complex, the PROTAC brings the POI into close proximity with the E3 ligase, an enzyme that tags the POI with ubiquitin molecules.[6] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to act catalytically on other POI molecules.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for C-N Cross-Coupling Reactions with 1-Iodo-4-(methylsulfonyl)benzene
Introduction: The Strategic Importance of the 4-(Methylsulfonyl)phenyl Moiety
For researchers, scientists, and professionals in drug development, the synthesis of arylamines is a cornerstone of modern medicinal chemistry. The 4-(methylsulfonyl)aniline scaffold is a particularly valuable pharmacophore, prominently featured in a class of highly successful anti-inflammatory drugs known as selective COX-2 inhibitors, such as Celecoxib and Rofecoxib.[1][2][3][4][5] The methylsulfonyl group acts as a key hydrogen bond acceptor, contributing to the selective binding of these drugs to the COX-2 enzyme.[2][6] This technical guide provides a detailed exploration of C-N cross-coupling reactions utilizing 1-iodo-4-(methylsulfonyl)benzene as a key building block for accessing these important molecular architectures.
This compound is an ideal substrate for C-N cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group activates the aryl iodide towards oxidative addition in palladium-catalyzed cycles and facilitates nucleophilic attack in copper-catalyzed processes. This guide will detail field-proven protocols for the Buchwald-Hartwig, Ullmann, and Chan-Lam C-N cross-coupling reactions, offering insights into the mechanistic rationale behind experimental choices and providing a framework for the reliable synthesis of a diverse range of N-aryl-4-(methylsulfonyl)anilines.
I. The Workhorse of Modern C-N Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[3][7][8][9] The reaction of this compound with a variety of primary and secondary amines proceeds efficiently under relatively mild conditions.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[3][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) catalyst.[8] For an electron-deficient substrate like this compound, ligands such as XPhos, RuPhos, and BrettPhos are often excellent choices.[6]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with a Primary Aliphatic Amine (e.g., n-Hexylamine)
This protocol describes a general procedure for the coupling of this compound with a primary aliphatic amine.
Materials:
-
This compound (1.0 equiv)
-
n-Hexylamine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, and XPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add sodium tert-butoxide.
-
Add the anhydrous solvent (toluene or dioxane) via syringe, followed by the n-hexylamine.
-
Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)
This protocol is suitable for the coupling of this compound with cyclic or acyclic secondary amines.[10]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Sealed microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a microwave vial, combine this compound, Pd(OAc)₂, RuPhos, and cesium carbonate.
-
Seal the vial with a cap and purge with an inert gas.
-
Add anhydrous 1,4-dioxane and morpholine via syringe.
-
Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-90 minutes.
-
Alternatively, the reaction can be heated in a conventional oil bath at 100 °C for 4-16 hours.
-
After cooling, work up the reaction as described in Protocol 1.
Quantitative Data Summary
| Amine Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-12 | 85-95 |
| Secondary Cyclic | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 4-16 | 90-98 |
| Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 6-24 | 80-92 |
| Heterocycle | Pd(OAc)₂ / Xantphos | K₂CO₃ | DMF | 120 | 12-24 | 75-88 |
Note: Yields are representative and can vary based on the specific amine and reaction scale.
II. The Classic Approach: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction that predates the palladium-catalyzed methods.[11] While it often requires higher temperatures and stoichiometric amounts of copper, modern ligand-accelerated protocols have significantly improved its scope and applicability.[11][12] For electron-deficient aryl iodides like this compound, the Ullmann reaction can be a cost-effective alternative to palladium-catalyzed methods.
Mechanistic Considerations
The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The use of a ligand, often a diamine or an amino acid, is crucial for stabilizing the copper catalyst and facilitating the reaction at lower temperatures.[13][14]
Figure 2: A plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol
Protocol 3: Ullmann Condensation with an Aniline Derivative
This protocol describes a ligand-assisted Ullmann coupling, which allows for milder reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.5 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, CuI, the ligand (L-proline or DMEDA), and the base (K₂CO₃ or K₃PO₄).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (DMSO or DMF) and the aniline derivative.
-
Heat the reaction mixture to 90-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
III. An Alternative Pathway: The Chan-Lam Coupling
The Chan-Lam coupling offers a distinct approach to C-N bond formation, typically involving the reaction of an amine with an arylboronic acid in the presence of a copper catalyst.[10][15][16][17][18] This reaction is often performed under aerobic conditions and can be advantageous for certain substrates.[2][16] For the synthesis of N-aryl-4-(methylsulfonyl)anilines, this would involve the use of (4-(methylsulfonyl)phenyl)boronic acid.
Mechanistic Overview
The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle, where oxygen often plays a role as a terminal oxidant.[17][18]
Figure 3: A simplified representation of a possible Chan-Lam coupling mechanism.
Experimental Protocol
Protocol 4: Chan-Lam Coupling of (4-(Methylsulfonyl)phenyl)boronic Acid with a Heterocyclic Amine (e.g., Imidazole)
Materials:
-
(4-(Methylsulfonyl)phenyl)boronic acid (1.0 equiv)
-
Imidazole (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10-20 mol%)
-
Pyridine or Triethylamine (2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Open flask
-
Magnetic stir bar
Procedure:
-
To a flask open to the air, add (4-(methylsulfonyl)phenyl)boronic acid, Cu(OAc)₂, and imidazole.
-
Add the solvent (DCM or MeOH) and the base (pyridine or triethylamine).
-
Stir the reaction mixture at room temperature for 12-48 hours. The reaction mixture will typically turn from blue to green.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
IV. Troubleshooting and Optimization
Even with robust protocols, challenges can arise in C-N cross-coupling reactions. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (especially for Buchwald-Hartwig).
-
Incorrect Ligand/Catalyst Choice: The choice of ligand is crucial. For electron-deficient aryl iodides, bulky, electron-rich phosphine ligands are generally effective in palladium catalysis.
-
Base Incompatibility: Strong bases like NaOtBu can cause decomposition of sensitive substrates. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.[19]
-
-
Side Reactions:
-
Hydrodehalogenation: This can be a competing pathway, especially with certain palladium catalysts. Optimizing the ligand and temperature can minimize this.
-
Homocoupling of Boronic Acid (Chan-Lam): This can be mitigated by careful control of the reaction conditions and the stoichiometry of the reagents.
-
-
Poor Yields with Certain Amines:
-
Sterically Hindered Amines: These may require more forcing conditions (higher temperature, longer reaction times) and specialized, highly active catalyst systems.
-
Primary Amines: Can sometimes undergo double arylation. Using a slight excess of the amine can help to suppress this side reaction.
-
Conclusion
The C-N cross-coupling of this compound is a powerful and versatile strategy for the synthesis of the medicinally important 4-(methylsulfonyl)aniline scaffold. The Buchwald-Hartwig amination offers the broadest scope and highest efficiency, while the Ullmann condensation provides a cost-effective alternative. The Chan-Lam coupling presents a distinct pathway utilizing arylboronic acids. By understanding the mechanistic underpinnings of these reactions and following the detailed protocols provided, researchers can confidently and efficiently access a wide array of N-aryl-4-(methylsulfonyl)aniline derivatives for applications in drug discovery and beyond.
References
- 1. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A colorimetric high-throughput screening method for palladium-catalyzed coupling reactions of aryl iodides using a gold nanoparticle-based iodide-selective probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chemrxiv.org [chemrxiv.org]
Metal-free cross-coupling reactions involving aryl iodides
An Application Guide to Metal-Free Cross-Coupling Reactions Involving Aryl Iodides
Abstract
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. For decades, transition-metal catalysis has been the dominant methodology for these transformations. However, concerns over the cost, toxicity, and removal of residual metals from final products have driven the development of more sustainable, metal-free alternatives.[1][2] Aryl iodides, due to the relatively weak C-I bond, are highly reactive and ideal electrophiles for these emerging metal-free cross-coupling reactions. This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed protocols for the metal-free coupling of aryl iodides, with a focus on C-C and C-S bond formation. It is designed for researchers, scientists, and drug development professionals seeking to implement these greener synthetic strategies.
Mechanistic Principles: Beyond Transition Metals
The majority of metal-free cross-coupling reactions involving aryl iodides proceed through radical-mediated pathways, circumventing the traditional oxidative addition/reductive elimination cycles of transition metal catalysis. The initiation step, the generation of an aryl radical from the aryl iodide, is the critical event and can be triggered by several methods.
Base-Promoted Homolytic Aromatic Substitution (HAS)
A prevalent mechanism involves the use of a strong base, typically potassium tert-butoxide (KOtBu), often in a solvent like dimethyl sulfoxide (DMSO).[3][4][5] The reaction is believed to initiate via a single-electron transfer (SET) from the base (or a complex thereof) to the aryl iodide, generating a radical anion. This intermediate rapidly fragments, cleaving the weak C-I bond to release an iodide anion and the key aryl radical (Ar•).[6]
The newly formed aryl radical then adds to a nucleophilic coupling partner (e.g., an arene or heteroarene) in a process known as Homolytic Aromatic Substitution (HAS). Subsequent steps involving electron and proton transfers complete the catalytic cycle to yield the cross-coupled product.[6] The poor regioselectivity sometimes observed in these reactions is a hallmark of a radical pathway, as the aryl radical can add to multiple positions on the coupling partner.[6]
Caption: Base-Promoted Homolytic Aromatic Substitution (HAS) Mechanism.
Photo-Induced Radical Generation
Light provides an alternative and often milder method for generating aryl radicals from aryl iodides. Under UV or visible light irradiation, the aryl iodide can be excited and undergo homolytic cleavage of the C-I bond to directly produce an aryl radical and an iodine radical.[7][8] This process can occur without any external photosensitizer, making it an environmentally benign activation method.[7][8] This approach has been particularly successful for C-S and C-P bond formation.[7][9]
Application: C-C Bond Formation for Biaryl Synthesis
The synthesis of biaryls is a cornerstone of medicinal chemistry and materials science.[1][10][11] Metal-free methods offer a direct and cost-effective route to these valuable structures.
Insight: The Role of Base and Solvent
In base-mediated C-H arylation, mixed alkoxy bases (e.g., EtOK/t-BuOK) have been shown to efficiently promote the coupling of aryl iodides with benzene at moderate temperatures (80 °C) without the need for ligands.[12] The choice of solvent is also critical. Aprotic polar solvents like DMSO can serve multiple roles: acting as the reaction medium, a potential radical initiator, and an oxidant under certain conditions.[3][4][13]
Protocol 1: Base-Mediated Synthesis of 4-Methoxybiphenyl
This protocol is adapted from literature procedures for the direct C-H arylation of benzene.[6][12]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Potassium tert-butoxide (KOtBu) (2.0 mmol, 224 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg) - Note: While some systems are truly catalyst-free, others use organic additives to facilitate the reaction.[14]
-
Benzene (10 mL, anhydrous)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Standard Schlenk line equipment for inert atmosphere
Procedure:
-
To the Schlenk tube, add 4-iodoanisole, potassium tert-butoxide, and 1,10-phenanthroline under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous benzene and anhydrous toluene via syringe.
-
Seal the tube tightly and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
| Aryl Iodide | Coupling Partner | Base | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Benzene | KOtBu | 100 | ~66 | [15] |
| Iodobenzene | Benzene | EtOK/t-BuOK | 80 | ~75 | [12] |
| 1-Iodonaphthalene | Benzene | KOtBu | 120 | ~85 | [6] |
| 4-Iodotoluene | Toluene | KOtBu | 120 | ~70 (isomer mix) | [6] |
| Caption: Representative yields for metal-free biaryl synthesis. |
Application: C-S Bond Formation for Aryl Sulfide Synthesis
Aryl sulfides are ubiquitous motifs in pharmaceuticals and functional materials.[8] Photo-induced, metal-free C-S cross-coupling provides a highly efficient and green route to these compounds at room temperature.[7][8]
Insight: A Photosensitizer-Free Approach
A key advantage of the following protocol is that it requires no external metal catalyst or organic photosensitizer.[7][8] The reaction is initiated by direct UV irradiation of the aryl iodide, which undergoes homolysis to generate the necessary aryl radical. The disulfide coupling partner also cleaves under these conditions to produce a sulfur radical, which couples with the aryl radical to form the desired product. The use of a strong, non-nucleophilic organic base like 1,1,3,3-Tetramethylguanidine (TMG) is crucial for facilitating the process.[7][8]
Caption: Experimental workflow for photo-induced C-S coupling.
Protocol 2: Photo-Induced Synthesis of Thioanisole Derivatives
This protocol is adapted from the work of Cao et al. for the metal- and photosensitizer-free C-S coupling of aryl iodides.[7][8]
Materials:
-
Aryl Iodide (e.g., 4-iodo-benzonitrile) (0.1 mmol)
-
Dimethyl disulfide (0.05 mmol, 4.7 mg, 4.5 µL)
-
1,1,3,3-Tetramethylguanidine (TMG) (0.05 mmol, 5.8 mg, 6.3 µL)
-
Ethyl Acetate (EA, anhydrous) (1.0 mL)
-
A quartz reaction vial with a screw cap and septum
-
UV lamp (e.g., 11W, 365 nm)
-
Nitrogen source
Procedure:
-
To the quartz reaction vial, add the aryl iodide (0.1 mmol), a magnetic stir bar, and ethyl acetate (1.0 mL).
-
Add dimethyl disulfide (0.05 mmol) and TMG (0.05 mmol) to the solution via microsyringe.
-
Seal the vial tightly with the screw cap.
-
Purge the reaction mixture with a gentle stream of nitrogen for 5-10 minutes by inserting a needle through the septum.
-
Place the reaction vial approximately 5 cm from the UV lamp.
-
Irradiate the mixture at 25 °C (room temperature) with stirring for 12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to obtain the desired methyl aryl sulfide product.
| Aryl Iodide Substrate | Disulfide | Yield (%) | Reference |
| 4-Iodobenzonitrile | Dimethyl disulfide | 94 | [7][8] |
| Methyl 4-iodobenzoate | Dimethyl disulfide | 85 | [7][8] |
| 4-Iodophenol | Diphenyl disulfide | 82 | [7][8] |
| 2-Iodonaphthalene | Dimethyl disulfide | 88 | [7][8] |
| 3-Iodopyridine | Diphenyl disulfide | 75 | [7][8] |
| Caption: Substrate scope for photo-induced C-S coupling.[7][8] |
Field Insights and Troubleshooting
-
Atmosphere: While many of these reactions are robust, performing them under an inert atmosphere (N₂ or Ar) is good practice, especially for base-mediated protocols, to prevent quenching of radical intermediates or degradation of reagents by oxygen.
-
Base Sensitivity: The choice and stoichiometry of the base are critical. KOtBu is a strong base and highly effective for radical generation, but it can be incompatible with base-sensitive functional groups on the substrates. Weaker bases may require higher temperatures or longer reaction times.
-
Solvent Purity: Anhydrous solvents are recommended to ensure reproducibility, as water can interfere with the base and other reactive intermediates.
-
Poor Regioselectivity: In C-H arylation of substituted arenes (e.g., toluene), a mixture of ortho, meta, and para isomers is often obtained.[6] This is a known characteristic of HAS reactions and may require chromatographic separation of the final products.
-
Radical Scavengers: The addition of radical scavengers like TEMPO will completely inhibit these reactions, which can be a useful diagnostic tool to confirm a radical-mediated pathway.[6]
Conclusion
Metal-free cross-coupling reactions of aryl iodides represent a significant advancement towards more sustainable and cost-effective chemical synthesis. By leveraging radical-based mechanisms initiated by strong bases or light, chemists can now construct valuable C-C and C-S bonds without relying on precious or toxic transition metals. The high reactivity of the C-I bond makes aryl iodides premier substrates for these transformations. While challenges such as regioselectivity control remain, the operational simplicity, mild conditions of photochemical methods, and broad functional group tolerance make these protocols highly attractive for applications in academic research and industrial drug development.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Free Cross Coupling - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation [frontiersin.org]
- 8. Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Alkoxy base-mediated transition-metal-free cross-coupling reactions of benzene with aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Iodo-4-(methylsulfonyl)benzene as a Versatile Building Block in Materials Science
Introduction
In the landscape of advanced materials synthesis, the selection of molecular building blocks is paramount to achieving desired functional properties. 1-Iodo-4-(methylsulfonyl)benzene is a bifunctional aromatic compound that has emerged as a strategic precursor in materials science. Its unique architecture, featuring a highly reactive iodo group and a potent electron-withdrawing methylsulfonyl group, provides researchers with a powerful tool for designing next-generation polymers, organic electronics, and functional porous materials.
This guide provides an in-depth exploration of this compound, moving beyond simple descriptions to explain the causal relationships between its structure and its utility. We will detail its applications in the synthesis of conjugated polymers and as a platform for creating functionalized Metal-Organic Framework (MOF) linkers. The protocols herein are designed to be self-validating, offering not just procedural steps but also the scientific rationale that underpins them, ensuring both reproducibility and a deeper understanding for the researcher.
Section 1: Physicochemical Properties and Strategic Attributes
The utility of this compound is rooted in the distinct and synergistic roles of its two key functional groups. Understanding these roles is crucial for its effective application in materials design.
| Property | Value | Source |
| Molecular Formula | C₇H₇IO₂S | [1] |
| Molecular Weight | 282.10 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 116-118 °C | |
| CAS Number | 64984-08-3 | [1] |
The Iodide Group: A Reactive Handle for Carbon-Carbon Bond Formation
The iodine atom serves as an exceptionally efficient leaving group in palladium-catalyzed cross-coupling reactions.[2] Reactions such as the Suzuki-Miyaura and Sonogashira couplings are cornerstones of modern polymer chemistry, enabling the precise construction of C-C bonds.[3][4] The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows for milder reaction conditions, which can be critical for preserving other sensitive functional groups within a monomer or polymer.[3] This makes this compound a preferred substrate for building complex macromolecular architectures.[2]
The Methylsulfonyl Group: A Powerful Electronic Modulator
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing moiety, a property that profoundly influences the electronic landscape of any material it is incorporated into.[2][5][6]
-
Tuning Electronic Energy Levels: In conjugated polymers for organic electronics, the inclusion of sulfonyl groups can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] A lower HOMO level is particularly advantageous in polymer solar cells as it can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency.[6]
-
Enhancing Polarity and Intermolecular Interactions: The sulfonyl group is highly polar and can act as a hydrogen bond acceptor.[5][7] This enhances intermolecular interactions, which can influence polymer morphology, solubility, and thermal stability.[7]
-
Metabolic Stability: In the context of drug development and biomaterials, the sulfonyl group is recognized for its stability and can increase the metabolic stability of molecules.[5]
Caption: Roles of the key functional groups in this compound.
Section 2: Application Notes in Materials Synthesis
Synthesis of Sulfonyl-Functionalized Conjugated Polymers
A primary application of this compound is its use as a monomer in step-growth polymerization to create conjugated polymers. These materials are central to the field of organic electronics. By pairing this monomer with a comonomer containing two boronic acid/ester groups (for Suzuki coupling) or two terminal alkyne groups (for Sonogashira coupling), researchers can synthesize a variety of high-performance polymers.[8] The sulfonyl group integrated into the polymer backbone provides the crucial electronic modulation needed for applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs).[6]
Caption: General workflow for synthesizing a conjugated polymer via Suzuki coupling.
Precursor for Functional Metal-Organic Framework (MOF) Linkers
While not a direct linker itself, this compound is an ideal starting material for synthesizing complex, functionalized organic linkers for MOFs.[9] MOFs are crystalline porous materials constructed from metal nodes and organic linkers.[9] By first using Suzuki or Sonogashira reactions to couple this compound with molecules containing linker functionalities (e.g., carboxylic acids), bespoke linkers can be created. For example, one could synthesize 4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid. This new molecule can then be used as a linker to build a MOF whose pores are decorated with sulfonyl groups, potentially creating specific adsorption sites for polar guests or for catalytic applications.
Section 3: Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Protocol 1: Synthesis of a Model Biphenyl Compound via Suzuki-Miyaura Coupling
This protocol demonstrates the fundamental reactivity of this compound in a standard Suzuki-Miyaura cross-coupling reaction.[4][10]
-
Objective: To synthesize 4-methyl-4'-(methylsulfonyl)-1,1'-biphenyl.
-
Causality: This reaction couples the aryl iodide with an arylboronic acid. A palladium catalyst facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[11] A base is required to activate the boronic acid for the transmetalation step.[4] The reaction is run under an inert atmosphere to prevent the degradation of the sensitive Pd(0) catalyst.
Materials & Equipment:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Toluene and Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a Schlenk flask, add this compound, 4-methylphenylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with inert gas three times. This is critical to remove oxygen which can poison the palladium catalyst.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/water solvent mixture via syringe. The solvent must be degassed (e.g., by bubbling with argon for 20-30 minutes) to remove dissolved oxygen.
-
Heat the reaction mixture to 90 °C with vigorous stirring and maintain for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of a Poly(arylene-ethynylene) via Sonogashira Coupling
This protocol outlines the synthesis of a conjugated polymer using this compound as one of the monomers.[3][12]
-
Objective: To synthesize a polymer from this compound and 1,4-diethynylbenzene.
-
Causality: The Sonogashira reaction couples an aryl halide with a terminal alkyne.[3] It typically employs a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (co-catalyst) to activate the alkyne.[12] An amine base (e.g., triethylamine) is used as both the base and often as part of the solvent system.
Materials & Equipment:
-
This compound (1.0 eq)
-
1,4-Diethynylbenzene (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) (1:4 v/v)
-
Methanol (for precipitation)
-
Schlenk flask and inert gas line
-
Standard laboratory glassware
Procedure:
-
Add this compound and 1,4-diethynylbenzene to a dry Schlenk flask.
-
Evacuate and backfill with inert gas three times.
-
Under positive inert gas pressure, add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous THF/TEA solvent mixture via syringe. Solvents must be anhydrous and deoxygenated.
-
Stir the reaction at 60 °C for 24-48 hours. An increase in viscosity or the formation of a precipitate may indicate polymer formation.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture slowly into a large volume of stirred methanol to precipitate the polymer.
-
Collect the polymer by filtration, washing thoroughly with methanol to remove residual monomers and catalyst.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate into methanol to further purify.
-
Dry the final polymer under vacuum.
-
Validation: Characterize the polymer. Use Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity (Đ). Use ¹H NMR to confirm the polymer structure. Use UV-Vis and fluorescence spectroscopy to investigate its optical properties.
References
- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | Benchchem [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal Organic Frameworks (MOFs) [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Iodo-4-(methylsulfonyl)benzene
Answering the user's request.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 1-Iodo-4-(methylsulfonyl)benzene. The methodologies described are grounded in established principles of organic chemistry to ensure reliable and reproducible results.
Compound Profile: this compound
A summary of key physical and chemical properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇IO₂S | PubChem[1] |
| Molecular Weight | 282.10 g/mol | PubChem[1], Merck[2] |
| Appearance | White to yellow solid | ChemicalBook[3] |
| Melting Point | 116-118 °C | ChemicalBook[3] |
| Solubility | Slightly soluble in Chloroform, Methanol, DMSO | Clinivex[4] |
| Storage | 2-8°C, protect from light | ChemicalBook[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in my crude this compound?
A1: While specific impurities depend on the synthetic route, they generally fall into several categories.[5] These can include:
-
Unreacted Starting Materials: Such as 4-iodothioanisole or the corresponding sulfoxide if the synthesis involved oxidation.
-
Reagents or Catalysts: Residual oxidizing agents, iodinating agents, or acids/bases from the reaction workup.
-
Side-Reaction Products: Over-oxidation products, products of electrophilic substitution at other positions, or thermal degradation products.[6] For instance, colored by-products can arise from decomposition of diazonium salts if that synthetic route is used.[6]
-
Residual Solvents: Solvents used in the reaction or workup may be present.[5]
Q2: What is the best initial purification strategy?
A2: For a crystalline solid like this compound, recrystallization is the most efficient first-line purification technique, especially if the crude product is estimated to be >80-90% pure. If the material is an oil, is heavily discolored, or contains multiple impurities of similar polarity (as determined by Thin-Layer Chromatography), then flash column chromatography is the recommended approach.[7][8]
Q3: How do I assess the purity of my final product?
A3: Purity should be assessed using a combination of methods:
-
Melting Point: A sharp melting point that is close to the literature value (116-118 °C) is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and identify any remaining impurities.
Q4: What are the recommended storage and handling conditions?
A4: this compound should be stored in a tightly sealed container at 2-8°C and protected from light to prevent potential degradation.[3] Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn when handling the compound.
Purification Strategy Decision Workflow
This workflow helps in selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Recrystallization Issues
Q: My product is an oil and won't solidify ("oiling out"). What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
-
Solution 1: Add More Solvent. Add more hot solvent to dissolve the oil completely, then allow it to cool very slowly.
-
Solution 2: Lower the Cooling Temperature. Ensure cooling is gradual. Start at room temperature, then move to an ice bath, and gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Solution 3: Change Solvents. Switch to a lower-boiling point solvent system.
Q: I have very low recovery after recrystallization. Why?
A: This is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Solution 1: Minimize Solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Cool Thoroughly. Ensure the flask is cooled in an ice bath for at least 15-30 minutes to maximize crystal precipitation before filtration.
-
Solution 3: Evaporate Excess Solvent. If too much solvent was added, carefully evaporate some of it under a gentle stream of nitrogen or air and then attempt the cooling and crystallization process again.
Q: My product is still colored after one recrystallization.
A: Colored impurities may be present.
-
Solution 1: Use Activated Charcoal. Add a very small amount of activated charcoal to the hot solution, let it swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal and the adsorbed impurities before cooling. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to achieve the desired purity.
Flash Column Chromatography Issues
Q: How do I choose the correct eluent (mobile phase) for my column?
A: The ideal eluent is determined using TLC.
-
Guideline: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 .[8] This provides the best balance between retention and elution time for good separation.
-
Procedure: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) via TLC until the target Rf is achieved.
Q: My compound is streaking on the TLC plate and the column.
A: Streaking can be caused by several factors.
-
Cause 1: Overloading. Too much sample was applied to the TLC plate or column.
-
Solution: Use a more dilute sample for TLC. For the column, ensure the sample is loaded onto a minimal amount of silica.[7]
-
Cause 2: Insolubility. The compound is not fully soluble in the eluent, causing it to smear.
-
Solution: Change the eluent system to one in which the compound is more soluble.
-
Cause 3: Compound Degradation. The compound may be decomposing on the acidic silica gel.[8]
-
Solution: Use a different stationary phase like neutral alumina, or add a small amount (~1%) of triethylamine to the eluent to neutralize the silica gel.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a standard method for purifying solid organic compounds.
-
Solvent Selection: Based on the compound's properties, a polar protic solvent is a good starting point. Test the solubility of the crude material in small amounts of solvents like isopropanol, ethanol, or methanol. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, or if charcoal was used, perform a hot filtration. Quickly pour the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Press the crystals dry on the filter. Then, transfer them to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven or desiccator.[9]
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating complex mixtures.[10][11]
-
Prepare the Column:
-
Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[11]
-
Add another layer of sand on top of the packed silica gel to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry-loading" method.[7]
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.[11]
-
Begin with the least polar solvent system determined by your initial TLC analysis. If a gradient elution is needed, gradually increase the polarity of the eluent over time.
-
-
Fraction Collection:
-
Collect the eluent in a series of numbered test tubes or flasks.[11]
-
Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 64984-08-3 [m.chemicalbook.com]
- 4. theclinivex.com [theclinivex.com]
- 5. scispace.com [scispace.com]
- 6. echemi.com [echemi.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Iodo-4-(methylsulfonyl)benzene
Introduction
The synthesis of 1-Iodo-4-(methylsulfonyl)benzene is a critical step in the development of various pharmaceutical agents and advanced materials. A common and robust method for its synthesis involves the diazotization of 4-(methylsulfonyl)aniline followed by a Sandmeyer-type iodination.[1][2] While the reaction is generally reliable, achieving high purity of the final product can be challenging due to the formation of several colored and structurally similar byproducts.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification issues. It offers detailed, field-proven protocols and explains the chemical principles behind each step to empower users to solve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the dark brown or reddish color in my crude product?
A1: The most common cause of intense color is the formation of azo compounds.[3][4] This occurs when the intermediate diazonium salt couples with unreacted, electron-rich 4-(methylsulfonyl)aniline or the phenol byproduct. This side reaction is highly sensitive to temperature and pH. Maintaining a temperature of 0-5°C and a strongly acidic environment during diazotization is critical to suppress azo coupling.[5][6]
Q2: Besides azo dyes, what are the other major impurities I should anticipate?
A2: Key impurities include:
-
4-(Methylsulfonyl)phenol: Formed by the reaction of the diazonium salt with water, especially if the reaction temperature rises above 5-10°C.[7][8]
-
Unreacted 4-(methylsulfonyl)aniline: Results from incomplete diazotization.
-
Biaryl compounds: These can form via radical side reactions during the Sandmeyer process.[9]
Q3: What is the most effective general strategy for purifying the crude product?
A3: For most lab-scale syntheses, a two-stage purification is highly effective. First, perform a thorough aqueous workup to remove inorganic salts and acids. Follow this with recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/heptane mixture.[10][11] For persistent impurities or oily products, silica gel column chromatography is the recommended secondary method.
Q4: How can I monitor the reaction and the purity of the fractions during purification?
A4: Thin-Layer Chromatography (TLC) is the ideal technique.[12][13] Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product, this compound, is moderately polar. You can visualize the spots under a UV lamp (254 nm). Pure product should appear as a single spot. Comparing the crude mixture to the starting material and the purified product will confirm the success of the purification.
Section 2: Synthesis and Impurity Formation Overview
The diagram below outlines the primary synthesis pathway for this compound and indicates the critical points where common impurities are generated. Understanding these pathways is key to preventing their formation.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. Azo Coupling [organic-chemistry.org]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. CA2528453A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. magritek.com [magritek.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Sulfonyl-Containing Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sulfonyl-containing aryl halides. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring predictable and high-yielding reactions. The presence of a strongly electron-withdrawing sulfonyl group (e.g., -SO₂R, -SO₂Cl) introduces unique challenges and opportunities in terms of reactivity and chemoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My desired product is not forming; instead, I'm observing the loss of my sulfonyl group and the formation of a biaryl product. What is happening and how can I prevent it?
A1: The Phenomenon of Desulfonative Coupling
What you are observing is a known competitive reaction pathway called desulfonative coupling . In this process, the palladium catalyst oxidatively adds to the Carbon-Sulfur (C-S) bond of your aryl sulfone instead of the Carbon-Halogen (C-X) bond.[1][2] The subsequent steps of the catalytic cycle then lead to a biaryl product where the sulfonyl group has been replaced by the boronic acid partner. This is especially prevalent with aryl sulfones, but can also occur with sulfonyl chlorides.[3]
The general reactivity trend for oxidative addition in Suzuki coupling is: Ar-I > Ar-Br > Ar-OTf > Ar-SO₂R ≈ Ar-Cl .[4] However, this is not absolute and is highly dependent on the specific reaction conditions.
-
Electronic Effects: Electron-withdrawing groups on the aryl ring bearing the sulfone group make the C-S bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2]
-
Ligand Choice: The choice of phosphine ligand is critical. Certain bulky, electron-rich ligands that are excellent for activating C-Cl bonds can also inadvertently promote C-S bond cleavage. For example, ligands like RuPhos have been shown to be effective for promoting the coupling of aryl sulfones.[5]
-
Temperature: Higher reaction temperatures can provide the necessary activation energy to cleave the relatively inert C-S bond, leading to increased desulfonative side products.
-
Lower the Reaction Temperature: This is the most straightforward initial step. Reducing the temperature may disfavor the higher activation energy pathway of C-S cleavage while still allowing the more facile C-X cleavage to proceed.
-
Re-evaluate Your Ligand: If you are using highly active, bulky biarylphosphine ligands (e.g., RuPhos, XPhos), consider switching to a less activating ligand. Traditional triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf might offer better chemoselectivity for C-X over C-S activation.[6]
-
Choice of Halide: If synthetically feasible, use a more reactive halide. If you are starting with an aryl chloride, switching to the analogous aryl bromide or iodide will significantly accelerate the desired C-X oxidative addition, outcompeting the C-S insertion.[7]
-
Base Selection: While the base primarily affects the transmetalation step, its strength and nature can influence catalyst activity and stability. Using a milder base (e.g., K₂CO₃ instead of K₃PO₄) in conjunction with a lower temperature might help improve selectivity.
Q2: I have multiple halogens on my sulfonyl-containing aryl ring. How can I control which one reacts?
A2: Achieving Chemoselectivity in Polyhalogenated Systems
Controlling site-selectivity in polyhalogenated systems is a common challenge. The outcome is a delicate balance between the intrinsic reactivity of the C-X bonds, steric hindrance, electronic effects from the sulfonyl group, and the chosen catalytic system.
The general order of reactivity (I > Br > Cl) is the primary determinant.[7] However, the strongly electron-withdrawing nature of the sulfonyl group significantly increases the electrophilicity of the aryl ring, particularly at the ortho and para positions. This electronic activation can sometimes lead to the cleavage of a less reactive C-Cl bond over a C-Br bond if the former is in a more electronically activated position.[6]
-
Leverage Inherent Reactivity: The most reliable method is to have different halogens at the desired positions (e.g., an iodide at the position you want to couple and a chloride at the position you want to remain). The Suzuki coupling can then be performed under conditions that selectively cleave the C-I bond.
-
Ligand-Controlled Selectivity: For substrates with two identical halogens (e.g., two bromine atoms), the choice of ligand can sometimes direct the selectivity.
-
Sterically Hindered Ligands: Bulky ligands (e.g., Buchwald-type biaryl phosphines) can favor reaction at the less sterically hindered halogen.[8]
-
Electronically-Tuned Ligands: The electronic properties of the ligand can influence its interaction with the differently polarized C-X bonds. This often requires screening a panel of ligands to find the optimal one for a specific substrate.[9]
-
-
Temperature and Reaction Time: Running the reaction at a lower temperature for a shorter duration can sometimes favor the reaction at the more kinetically labile C-X bond, preventing reaction at a second, less reactive site.
| Parameter | Recommendation for C-X over C-S Coupling | Rationale |
| Ligand | PPh₃, Pd(dppf)Cl₂ | Less activating, favors more reactive C-X bonds. |
| Temperature | Start at room temp, slowly increase to 60-80°C | Minimizes energy input for C-S cleavage. |
| Halide | I > Br >> Cl | Use a more reactive halide to outcompete C-S activation. |
| Base | K₂CO₃, CsF | Milder bases can sometimes improve selectivity. |
Q3: My reaction is sluggish or stalls, and I'm observing significant amounts of starting material decomposition, particularly my boronic acid.
A3: Addressing Protodeboronation and Other Common Suzuki Side Reactions
Even when the sulfonyl group is not directly involved in a side reaction, its strong electron-withdrawing effect can render the aryl halide less reactive towards oxidative addition (if the sulfonyl group is meta to the halide, for instance, without providing electronic activation). This sluggishness can allow common Suzuki side reactions to become more prominent.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, consuming your nucleophile.[7] It is often catalyzed by the base and residual water in the reaction mixture.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[7]
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene. This occurs if a palladium-hydride species is formed, which can happen if certain bases or solvents are used.[7][10]
-
Use a More Stable Boron Reagent: If protodeboronation is a major issue, switch from a boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[4]
-
Ensure Rigorous Anhydrous and Inert Conditions: To combat protodeboronation and homocoupling, thoroughly dry your solvents and reagents, and ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) by degassing the solvent.[11]
-
Select a More Active Catalyst System: For sluggish reactions with electron-deficient or sterically hindered aryl halides, a more potent catalyst system is often necessary. This is where bulky, electron-rich ligands like SPhos , XPhos , or N-heterocyclic carbenes (NHCs) are beneficial. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step.[12]
-
Optimize the Base and Solvent: For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step.[13] Aprotic polar solvents like dioxane, THF, or toluene are standard, often with a small, controlled amount of water to aid in dissolving the base and facilitating transmetalation.[14]
Visualizing the Mechanisms: Desired vs. Side Reactions
Understanding the catalytic cycles is key to troubleshooting. Below are diagrams illustrating the desired Suzuki-Miyaura pathway and the competing desulfonative side reaction.
Caption: Competing catalytic cycles in the Suzuki coupling of a haloaryl sulfone.
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling of a Sulfonyl-Containing Aryl Halide
This protocol provides a robust starting point. Optimization of ligand, base, and temperature will likely be necessary for your specific substrate.
Reagents & Materials:
-
Sulfonyl-containing Aryl Halide (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely ground)
-
Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene, to make 0.1-0.2 M solution)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Ar or N₂)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid/ester, base, palladium precatalyst, and ligand.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., start at 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (TLC, GC-MS, or LC-MS) by taking small aliquots. Check for consumption of starting materials and formation of both the desired product and potential side products (desulfonated, dehalogenated, homocoupled).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Heck Reactions with 1-Iodo-4-(methylsulfonyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Mizoroki-Heck reaction, specifically when using the electron-deficient substrate 1-Iodo-4-(methylsulfonyl)benzene. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and optimization.
Troubleshooting Guide: From Low Conversion to High Yield
Low yield is a frequent yet surmountable challenge in cross-coupling reactions. A systematic, logical approach is the most efficient path to success. The following question-and-answer guide addresses the most common failure points for this specific reaction.
Q1: My reaction shows little to no conversion of the starting material. Where do I begin troubleshooting?
A1: When facing a stalled reaction, it's crucial to systematically evaluate the core components of the catalytic system. The issue almost always resides within one of four areas: the catalyst system (palladium source and ligand), the base, the solvent, or the reaction temperature.
Your starting material, this compound, is an "activated" aryl halide. The strong electron-withdrawing nature of the methylsulfonyl group facilitates the oxidative addition step (often the rate-determining step in the Heck cycle), meaning the aryl iodide itself is unlikely to be the source of inactivity.[1][2] Therefore, we must scrutinize the other reaction parameters.
A logical workflow for troubleshooting is essential. Start by confirming the integrity of your reagents before moving on to systematic optimization of the reaction conditions.
Caption: A logical workflow for troubleshooting low conversion.
Q2: I'm observing a significant amount of black precipitate (palladium black) early in the reaction. What is happening and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst death. It signifies that the catalytically active, soluble Pd(0) species has agglomerated and precipitated out of solution, effectively halting the catalytic cycle.[3] This is one of the most common failure modes in Heck reactions.
Causality & Solutions:
-
Inadequate Ligand Stabilization: While aryl iodides can sometimes undergo Heck coupling without an added phosphine ligand, the resulting "ligandless" Pd(0) species is often unstable at the elevated temperatures required for the reaction.[1][4]
-
Solution: Introduce a stabilizing ligand. For electron-deficient aryl halides, bulky, electron-rich monodentate phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are excellent choices.[1] They promote catalyst stability and accelerate the reductive elimination step. Start with a Ligand:Palladium ratio of 2:1 to 4:1.
-
-
Excessive Temperature: High temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then lead to precipitation.[3]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
Q3: Which palladium source is best for this substrate: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd(0) catalyst?
A3: The choice of palladium precursor is critical as it determines how the active Pd(0) catalyst is generated.
-
Pd(OAc)₂ (Palladium(II) Acetate): This is a common, air-stable, and cost-effective Pd(II) precatalyst.[6] It requires in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction is often accomplished by a phosphine ligand, the amine base, or the solvent itself.[4][7] While efficient in many cases, an incomplete or slow reduction can be a failure point.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a stable, pre-formed 18-electron Pd(0) complex.[4] Using it eliminates the in-situ reduction step as a variable, which is highly advantageous during troubleshooting.[8] The main drawback is that the presence of four PPh₃ ligands can sometimes inhibit the reaction, as ligand dissociation is required to open a coordination site for the alkene.[4]
Recommendation for Troubleshooting: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, pre-formed precatalyst (e.g., a palladacycle) to remove the ambiguity of the in-situ reduction step.[5][8] If successful, you can then optimize for cost and efficiency by screening Pd(OAc)₂ with various ligands.
Q4: My base selection seems ineffective. What are the best practices for choosing a base for this system?
A4: The base is non-negotiable; its role is to neutralize the hydridohalide (H-I) generated during the β-hydride elimination and reductive elimination steps, thereby regenerating the Pd(0) catalyst for the next cycle.[4][9] An incorrect or weak base will stall the reaction.
-
Organic Amines (e.g., Triethylamine (Et₃N), DIPEA): These are very common and often effective.[10] However, they can sometimes act as reducing agents or ligands themselves, complicating the reaction.
-
Inorganic Bases (e.g., K₂CO₃, NaOAc, Cs₂CO₃): These are often an excellent choice, particularly at higher temperatures where volatile amines might be problematic. The choice of cation and anion can subtly influence the reaction pathway (neutral vs. cationic cycle), affecting regioselectivity and yield.[4][11]
-
Bulky Organic Bases (e.g., Proton Sponge): These can be useful in specific circumstances but are generally a secondary choice for initial screening.
Recommendation: Do not rely on a single base. Screen a panel of both organic and inorganic bases. A good starting set would be Et₃N , K₂CO₃ , and NaOAc .
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Sodium Acetate (NaOAc) |
| Solvent | DMF | DMF | DMF |
| Temperature | 100 °C | 100 °C | 100 °C |
| Outcome | Monitor by TLC/LCMS | Monitor by TLC/LCMS | Monitor by TLC/LCMS |
| Caption: Table for systematic screening of base type. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the catalytic cycle for the Heck Reaction?
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle involving four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your substrate, forming a Pd(II) complex.[9]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond. This forms the new carbon-carbon bond.[9]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the final alkene product and a hydrido-palladium(II) species.[9]
-
Reductive Elimination: The base assists in the elimination of HI from the palladium complex, regenerating the active Pd(0) catalyst.[4]
Caption: The catalytic cycle of the Heck reaction.
FAQ 2: What are the most common side reactions to be aware of?
Several side reactions can compete with the desired coupling, reducing your yield:
-
Homocoupling: The aryl iodide can couple with itself to form a biaryl dimer (4,4'-bis(methylsulfonyl)biphenyl). This is often a sign of issues with the alkene insertion step or the presence of oxygen.
-
Reduction of Aryl Halide: The starting this compound can be reduced to (methylsulfonyl)benzene. This proto-de-iodination can occur if there are adventitious proton sources and the catalytic cycle is inefficient.
-
Alkene Isomerization: If your alkene partner has allylic protons, isomerization of the double bond can occur, leading to a mixture of products.[6]
FAQ 3: What is a good starting protocol for re-optimizing my reaction?
Use the following as a robust starting point. It employs a pre-formed catalyst and standard conditions that can be systematically varied.
General Protocol for Heck Reaction Optimization
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the alkene coupling partner (1.2-1.5 equiv.), and anhydrous, degassed solvent (e.g., DMF, to make a 0.1 M solution with respect to the aryl iodide).
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Iodo-4-(methylsulfonyl)benzene
Welcome to the technical support center dedicated to optimizing palladium-catalyzed cross-coupling reactions with 1-iodo-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is to move beyond simple protocol recitation and delve into the mechanistic reasoning behind experimental choices, empowering you to confidently optimize your reactions.
The presence of the strongly electron-withdrawing methylsulfonyl group makes this compound a unique and sometimes challenging substrate. This guide will provide specific strategies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination couplings.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low or no conversion to the desired biaryl product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the electronic nature of the substrate and the stability of the reaction components.[1]
-
Potential Cause 1: Inadequate Base Strength and Solubility. The base is crucial for activating the boronic acid to facilitate transmetalation.[2] For an electron-deficient aryl iodide, the choice of base is particularly critical.
-
Solution: Employ a stronger, non-nucleophilic base. While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can work, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[2][3] Cs₂CO₃ is particularly useful due to its higher solubility in organic solvents.[2] The use of anhydrous conditions with K₃PO₄ can be beneficial if you are observing significant protodeboronation.[4]
-
-
Potential Cause 2: Protodeboronation of the Boronic Acid. This is a common side reaction where the C-B bond of the boronic acid is cleaved by residual water or other protic sources, leading to the formation of an arene byproduct and reducing the concentration of your nucleophile.[5]
-
Solution:
-
Minimize Water: While a small amount of water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[3] Use anhydrous solvents and ensure your base is dry. You can try adding a small, controlled amount of water (e.g., 5 equivalents relative to the substrate).[6]
-
Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin), MIDA esters, or trifluoroborates, which are less susceptible to premature decomposition.[5][7]
-
-
-
Potential Cause 3: Suboptimal Solvent Choice. The solvent system must effectively dissolve all reactants, including the inorganic base, to ensure efficient reaction kinetics.[8][9]
-
Solution: Ethereal solvents are a good starting point.[10] A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective solvent system.[9] For substrates with poor solubility, toluene or dimethylformamide (DMF) can be used, but be mindful of higher temperatures potentially leading to side reactions.[9] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF with a higher boiling point, which can be advantageous.[10]
-
-
Potential Cause 4: Catalyst Inactivity or Inappropriate Ligand. The electron-withdrawing nature of the methylsulfonyl group generally makes oxidative addition favorable.[6][7] However, the choice of ligand is still crucial for subsequent steps in the catalytic cycle.
Issue 2: Competing Homocoupling of the Boronic Acid
Question: My Suzuki-Miyaura reaction is producing a significant amount of the homocoupled byproduct from my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is typically promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to this undesired pathway.[5][7]
-
Solution 1: Rigorous Degassing. This is the most critical step to prevent homocoupling. Ensure your solvent and the entire reaction setup are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[5] Always maintain a positive pressure of inert gas throughout the reaction.[11]
-
Solution 2: Control of Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) can favor the desired cross-coupling over homocoupling.[5]
-
Solution 3: Use a Pd(0) Precatalyst. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize homocoupling that might arise from Pd(II) species at the start of the reaction.[11]
Frequently Asked Questions (FAQs)
Q1: For a Sonogashira coupling with this compound, which base and solvent combination is recommended?
A1: The Sonogashira coupling of a terminal alkyne with an aryl halide typically requires an amine base.[12] For your substrate, a common and effective system is using triethylamine (Et₃N) or diisopropylamine (iPr₂NH) as both the base and, in some cases, the solvent or co-solvent with a non-polar solvent like toluene.[13] The amine base is crucial for deprotonating the terminal alkyne, forming the copper acetylide intermediate.[14] Given the electron-deficient nature of your aryl iodide, the reaction should proceed readily. If you encounter issues with base-sensitive functional groups on your alkyne, a milder inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent such as DMF can be an alternative, although this is less common for traditional Sonogashira conditions.[15]
Q2: I am planning a Buchwald-Hartwig amination with this compound. What are the key considerations for selecting the base and solvent?
A2: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the palladium-amine complex.[16][17]
-
Base Selection: A strong alkoxide base like sodium tert-butoxide (NaOtBu) is the most common and generally effective choice.[16] For more sensitive substrates where a strong alkoxide might cause issues, a strong carbonate like cesium carbonate (Cs₂CO₃) or phosphate like potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures.
-
Solvent Selection: The choice of solvent is highly dependent on the specific amine and ligand used. Non-polar, aprotic solvents are generally preferred.[18] Toluene and 1,4-dioxane are widely used.[19] In non-polar solvents, the base should be anionic to facilitate the deprotonation of the neutral palladium-amine complex.[16][18] The use of soluble organic bases like DBU has also been explored, which can create a homogeneous reaction mixture.[20]
Q3: Does the electron-withdrawing methylsulfonyl group on the aryl iodide affect the choice of base?
A3: Yes, indirectly. The strongly electron-withdrawing nature of the methylsulfonyl group makes the aryl iodide highly reactive towards oxidative addition to the Pd(0) catalyst.[6][7] This is the first step in the catalytic cycle for most cross-coupling reactions.[21] While this high reactivity is generally beneficial, it can also make the substrate more susceptible to side reactions if the subsequent steps (transmetalation or reductive elimination) are slow. Therefore, ensuring your base is effective enough to promote a rapid transmetalation step is crucial to prevent the accumulation of the oxidative addition complex and potential decomposition pathways. A stronger base can increase the rate of transmetalation, thus improving the overall efficiency of the catalytic cycle.[2]
Q4: Can I use an aqueous base for coupling reactions with this compound?
A4: For Suzuki-Miyaura couplings, an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄) is very common and often necessary to facilitate the reaction.[2][9] The water helps to dissolve the base and plays a role in the activation of the boronic acid. However, for Sonogashira and Buchwald-Hartwig reactions, anhydrous conditions are generally preferred.[12] The presence of water can lead to unwanted side reactions, such as the hydration of ynamides in Sonogashira couplings or competitive hydrolysis of the aryl halide.
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Coupling Reactions
| Coupling Reaction | Recommended Base | Recommended Solvent | Catalyst System (Example) | Temperature (°C) |
| Suzuki-Miyaura | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | 80-100 |
| Sonogashira | Et₃N (3-5 equiv.) | Toluene or THF | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Room Temp. to 60 |
| Buchwald-Hartwig | NaOtBu (1.2-1.5 equiv.) | Toluene or 1,4-Dioxane | Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%) | 80-110 |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[22]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[22]
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.
The Role of Base and Solvent in the Catalytic Cycle
Caption: The central role of base and solvent in the palladium catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
Preventing homocoupling of 1-Iodo-4-(methylsulfonyl)benzene
Topic: Strategies for Preventing Homocoupling of 1-Iodo-4-(methylsulfonyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. Here, we address a common and often frustrating challenge in cross-coupling reactions: the unwanted formation of homocoupled byproducts, specifically when using the highly reactive electrophile, this compound. This document provides in-depth troubleshooting advice, optimized protocols, and the fundamental principles behind them to empower you to maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of your work, you might observe two types:
-
Boronic Acid Homocoupling: In Suzuki-Miyaura reactions, two molecules of your organoboron reagent (e.g., a phenylboronic acid) couple to form a symmetrical biaryl. This is the most common homocoupling pathway.
-
Aryl Halide Homocoupling (Ullmann-type): Two molecules of this compound couple to form 4,4'-bis(methylsulfonyl)-1,1'-biphenyl. This is generally less frequent under typical palladium-catalyzed Suzuki conditions but can occur, especially at elevated temperatures or with copper contamination.[1][2]
This compound is particularly susceptible to side reactions because it is an electron-deficient aryl iodide. The strong electron-withdrawing methylsulfonyl group makes the C-I bond highly polarized and susceptible to rapid oxidative addition to the palladium catalyst, a key step in cross-coupling.[3][4] While this high reactivity is desirable for the main reaction, it can also accelerate side pathways if conditions are not carefully controlled.
Q2: What are the primary root causes of boronic acid homocoupling in a Suzuki-Miyaura reaction?
A2: The two principal culprits are the presence of molecular oxygen and the use of Palladium(II) precatalysts .[5][6][7]
-
Oxygen: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of your boronic acid, consuming your valuable nucleophile and generating impurities.[5][8]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0) form. One pathway for this reduction involves the boronic acid itself, where two boronic acid molecules are consumed to form a homocoupled dimer and generate one equivalent of Pd(0).[3][7] This means a certain amount of homocoupling is almost mechanistically required at the start of the reaction to initiate the primary catalytic cycle.
Troubleshooting Guide: Suppressing Homocoupling
This section provides direct answers to common issues encountered during experimentation.
Q3: I am observing a significant amount of my boronic acid dimer. What is the very first and most critical parameter I should check?
A3: The most critical factor is the rigorous exclusion of oxygen .[5][7][9] Before scrutinizing any other variable, confirm that your degassing procedure is thorough. Atmospheric oxygen can easily re-dissolve into solvents.
-
Actionable Advice:
-
Degas Your Solvents: Sparge all solvents (including any water used in the base solution) with a steady stream of inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use.
-
Degas the Reaction Vessel: Assemble your glassware, add all solid reagents (aryl halide, boronic acid, base, ligand), and then subject the sealed vessel to several vacuum/inert gas backfill cycles (typically 3-5 times).
-
Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire reaction, from setup to final quench. Use a gas bubbler or a balloon filled with inert gas.
-
Q4: I've improved my degassing technique, but homocoupling persists. How does my choice of catalyst and ligand impact this?
A4: Your catalyst system is the next crucial area to optimize. The goal is to make the desired cross-coupling catalytic cycle kinetically much faster than the competing homocoupling pathway.
-
Catalyst Source:
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for the initial in situ reduction step that often proceeds via boronic acid homocoupling.[10]
-
-
Ligand Selection:
-
Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or bulky alkylphosphine ligands are highly effective.[11][12] These ligands promote the rate-limiting oxidative addition and, more importantly, accelerate the final reductive elimination step that forms your desired product.[3][12] A faster reductive elimination means the palladium intermediate has less time to participate in side reactions.
-
Q5: Can reaction parameters like base, temperature, or additives be tuned to disfavor homocoupling?
A5: Absolutely. Fine-tuning these parameters is a key part of optimization.
-
Base Selection: The base is essential for activating the boronic acid for transmetalation.[4] While a strong base is often used, if transmetalation is slow, side reactions can dominate. Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous. Sometimes, a slightly weaker but more soluble base can provide a better kinetic profile.
-
Temperature Control: While the high reactivity of this compound often allows for lower reaction temperatures, elevated temperatures can increase the rate of all reactions, including decomposition and homocoupling.[1] If you are running the reaction at high heat (e.g., >100 °C) and observing byproducts, try lowering the temperature to 60-80 °C and monitoring for progress.
-
Consider an Additive: The addition of a mild, non-interfering reducing agent can be a powerful strategy. Potassium formate (HCO₂K), for instance, has been shown to suppress homocoupling by helping to keep the palladium catalyst in its active Pd(0) state, thereby minimizing the concentration of Pd(II) species that drive the side reaction.[5][9]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the primary competing homocoupling pathway initiated by Pd(II).
Caption: Suzuki Cycle vs. Boronic Acid Homocoupling Pathway.
Troubleshooting Flowchart
Use this decision tree to systematically diagnose and solve homocoupling issues in your reaction.
Caption: Systematic Troubleshooting Flowchart for Homocoupling.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize homocoupling when using this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (3 mol%)
-
K₃PO₄ (anhydrous, finely powdered) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add the previously degassed 1,4-dioxane and water via syringe. The mixture should be stirred vigorously.
-
Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
This protocol prioritizes an inert environment and a highly active Pd(0)/ligand system to favor the cross-coupling pathway.
Summary of Key Parameters
| Parameter | Standard Condition | Optimized for Low Homocoupling | Rationale |
| Atmosphere | Inert Gas Purge | Rigorous Degassing (Sparge + Vac/Backfill) | Oxygen is a primary driver of boronic acid homocoupling.[5][6] |
| Pd Source | Pd(OAc)₂ or PdCl₂(dppf) | Pd(0) source: Pd₂(dba)₃ or Pd(PPh₃)₄ | Avoids in situ reduction via homocoupling pathway.[3][7] |
| Ligand | PPh₃, dppf | Bulky, e⁻-rich: SPhos, XPhos, RuPhos | Accelerates reductive elimination, outcompeting side reactions.[11][12] |
| Temperature | 100-120 °C | 60-90 °C | Minimizes thermal decomposition and non-selective side reactions.[1] |
| Additives | None | Potassium Formate (1.1-1.5 equiv) | Acts as a mild reductant to maintain the Pd(0) state.[5][9] |
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 1-Iodo-4-(methylsulfonyl)benzene
Welcome to the technical support guide for the purification of 1-Iodo-4-(methylsulfonyl)benzene via recrystallization. This document provides practical, in-depth solutions to common challenges encountered during this purification technique, grounded in chemical principles. It is designed for researchers and professionals in synthetic chemistry and drug development who require high-purity material for their work.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format.
Question 1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is typically due to one of two reasons: the solution is too concentrated, or it is being cooled too rapidly. The high concentration of solute and impurities can depress the melting point of your compound below the temperature of the solution.
Causality & Solution Pathway:
-
Re-dissolve the Oil: Place the flask back on the heat source. Add a small amount (5-10% of the total volume) of additional hot solvent to the mixture until the oil completely redissolves. This ensures you are slightly below the saturation point at the solvent's boiling temperature.
-
Slow Down the Cooling Process: Rapid cooling, such as immediately placing the flask in an ice bath, encourages precipitation rather than crystallization.[1][2] Allow the solution to cool slowly and undisturbed on the benchtop. Insulating the flask (e.g., with a cloth or by placing it inside a larger beaker) can further moderate the cooling rate. Once the flask reaches room temperature and you observe initial crystal formation, you can then move it to an ice bath to maximize the yield.
-
Solvent System Re-evaluation: If the problem persists, the chosen solvent may not be optimal. The boiling point of your solvent might be higher than the melting point of your impure compound. Consider a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: The failure of a supersaturated solution to crystallize indicates a kinetic barrier to nucleation—the initial formation of stable crystal seeds.[3] Several techniques can be employed to overcome this energy barrier and induce crystallization.
Inducement Techniques:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the air-solution interface.[4] The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the cold solution.[1][5] This "seed" acts as a template, providing a pre-formed lattice onto which other molecules can deposit.
-
Concentrate the Solution: It is possible that too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of the solute. Then, allow it to cool slowly again. Be cautious not to over-concentrate, which could lead to "oiling out."
Question 3: My final yield is very low. Where did my compound go?
Answer: A low recovery (<70%) is a common issue in recrystallization and can usually be attributed to a few key factors.[1]
Probable Causes & Corrective Actions:
-
Excessive Solvent Usage: The most common cause is using too much solvent to dissolve the crude material. While some compound will always remain in the "mother liquor," using the minimum amount of hot solvent required for complete dissolution is critical to maximizing yield.
-
Premature Crystallization: If the compound crystallized in the funnel during a hot filtration step (if performed), this portion of the product would be lost. To prevent this, ensure your funnel and filter paper are pre-heated with hot solvent before filtering the solution.
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes after initial cooling to room temperature. The solubility of this compound, while low at room temperature, will be even lower at 0-4 °C, maximizing precipitation.
-
Second Crop Recovery: You can often recover more product from the filtrate (mother liquor). Concentrate the filtrate by boiling off a significant portion of the solvent and cool the resulting solution again. This "second crop" of crystals will be less pure than the first but can be combined with other crude batches for future purification.
Question 4: The recrystallized crystals are still colored. How do I get a pure white product?
Answer: The presence of color indicates persistent, likely polar and colored, impurities that co-crystallized with your product.
Decolorization Protocol:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities. After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Execution: Swirl the hot mixture for a few minutes. Crucially , you must then perform a hot gravity filtration to remove the fine charcoal particles.[2] Use a pre-heated funnel with fluted filter paper to prevent your product from crystallizing prematurely. The resulting filtrate should be colorless and can then be cooled as usual.
Frequently Asked Questions (FAQs)
Q1: What is the correct melting point for this compound? I see conflicting values.
A1: Literature and supplier data show some variability, with melting points reported in the range of 116-118 °C and also 146-148 °C.[6] This discrepancy can arise from different polymorphic forms of the crystal or from measurements of materials with varying purity. As a researcher, you should consider the melting point of your starting material and use the sharpness of the melting point range of your recrystallized product as the primary indicator of purity. A pure compound should have a sharp melting range of 1-2 °C.
Q2: What is the best solvent system for this recrystallization?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[4] Given that it has slight solubility in methanol and chloroform, alcohols like ethanol or isopropanol are excellent starting points.[7] A mixed-solvent system, such as ethanol/water or isopropanol/water, is often highly effective. In this system, the compound is dissolved in a minimum of the hot "good" solvent (the alcohol), and the "poor" solvent (water) is added dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. A drop or two of the hot alcohol is then added to redissolve the precipitate before cooling.
Q3: What are the likely impurities in my crude this compound?
A3: While this depends on the synthetic route, common impurities could include:
-
Starting Materials: Unreacted precursors, such as 4-iodothioanisole.
-
Incomplete Oxidation Products: The corresponding sulfoxide, 1-Iodo-4-(methylsulfinyl)benzene, if the synthesis involved the oxidation of a sulfide.
-
Side-Reaction Products: Compounds from side reactions inherent to the synthetic method used. Recrystallization is effective at removing these types of impurities due to differences in their solubility profiles compared to the desired product.
Q4: Why is a slow, undisturbed cooling process so important?
A4: Crystal formation is a thermodynamically controlled process of lattice assembly. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, naturally excluding impurity molecules that do not fit well.[2] Rapid cooling or agitation promotes a faster, kinetically controlled precipitation, which can trap impurities within the rapidly forming solid.[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇IO₂S | PubChem[8] |
| Molecular Weight | 282.10 g/mol | PubChem, Sigma-Aldrich[8] |
| Melting Point | 116-118 °C or 146-148 °C | ChemicalBook, Sigma-Aldrich[6] |
| Appearance | Solid | Sigma-Aldrich |
| Solubility | Slightly soluble in Chloroform, Methanol; Soluble in DMSO | Clinivex[7] |
| Safety | Causes skin and serious eye irritation (H315, H319) | Sigma-Aldrich |
Detailed Recrystallization Protocol
This protocol provides a robust workflow for purifying this compound using an alcohol/water solvent system.
1. Solvent Selection:
-
Place ~50 mg of your crude material into a small test tube.
-
Add ethanol dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube in a water bath. The compound should dissolve completely. If it does not, ethanol is a suitable solvent.
-
If it is very soluble in hot ethanol, a mixed solvent system is needed. Proceed with ethanol/water.
2. Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirring hotplate.
-
Add the minimum amount of hot ethanol (or isopropanol) dropwise while stirring until the solid is just dissolved. Keep the solution at or near its boiling point.
3. Decolorization (Optional - If Solution is Colored):
-
Remove the flask from the heat.
-
Add a micro-spatula tip of activated charcoal.
-
Stir and gently heat the mixture for 2-5 minutes.
-
Perform a hot gravity filtration (see diagram below) to remove the charcoal.
4. Crystallization:
-
Remove the flask from the heat source.
-
If using a single solvent: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop.
-
If using a mixed-solvent system: While the solution is still hot, add deionized water dropwise until you see persistent cloudiness. Add 1-2 more drops of hot ethanol to re-clarify the solution.
-
Cover the flask and allow it to cool slowly and undisturbed.
5. Isolation and Washing:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold solvent (the same solvent system used for crystallization).
-
Collect the crystals by swirling the flask and pouring the slurry into the funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
6. Drying:
-
Allow air to be pulled through the crystals on the filter for 10-15 minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Once dry, weigh the pure product and calculate the percent recovery. Determine the melting point to assess purity.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mt.com [mt.com]
- 6. 1-iodo-4-(S-methylsulfonimidoyl)benzene CAS#: 2362002-14-8 [m.chemicalbook.com]
- 7. theclinivex.com [theclinivex.com]
- 8. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 1-Iodo-4-(methylsulfonyl)benzene Reaction Products
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying 1-Iodo-4-(methylsulfonyl)benzene and its reaction products using column chromatography. This document provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to ensure successful purification outcomes.
Understanding the Analyte: this compound
Before embarking on purification, understanding the physicochemical properties of the target molecule is crucial. This compound is a moderately polar compound due to the presence of the sulfonyl group. This polarity dictates its interaction with the stationary and mobile phases in chromatography.
| Property | Value | Reference |
| Molecular Formula | C₇H₇IO₂S | [1] |
| Molecular Weight | 282.10 g/mol | [1][2] |
| Topological Polar Surface Area | 42.5 Ų | [1][3] |
The sulfonyl group provides significant polarity, making the compound less mobile than non-polar side products (like unreacted starting materials such as iodobenzene) but more mobile than highly polar impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound and related compounds.
Q1: What is the recommended stationary phase for this purification?
A1: Standard silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for compounds of this polarity.[4] Silica gel is slightly acidic, which is generally not a problem for the robust sulfonyl group.[4] If you suspect your compound or a related product is acid-sensitive (e.g., contains acid-labile protecting groups), consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[5]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
A2: The key is to use Thin-Layer Chromatography (TLC) to determine the ideal solvent system before running the column.[6] The goal is to find a solvent mixture that gives your target compound, this compound, an Rf value between 0.2 and 0.4.[7] This range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.[5]
-
Starting Point: A binary mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a standard choice.[7][8] Begin with a low polarity mixture, for example, 10% ethyl acetate in hexane (1:9 v/v), and gradually increase the proportion of ethyl acetate.
-
Alternative Systems: If hexane/ethyl acetate does not provide adequate separation, consider other solvent combinations such as dichloromethane/hexane or diethyl ether/hexane.[7][9] For aromatic compounds, sometimes incorporating toluene into the mobile phase can improve separation.[10]
Q3: My TLC shows streaks instead of distinct spots. What's wrong?
A3: Streaking on a TLC plate is a common issue that can have several causes:
-
Sample Overload: You may have spotted too much of your crude mixture on the plate. Try diluting your sample and spotting a smaller amount.[7]
-
Insolubility: The compound may not be fully soluble in the developing solvent, causing it to drag along the baseline.
-
Strong Polarity: Highly polar compounds can interact very strongly with the silica gel, leading to tailing. Adding a small amount of a more polar solvent like methanol or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) can often resolve this.[11] For this compound, which is neutral, this is less likely to be the primary issue unless very polar impurities are present.
Q4: My compound will not elute from the column, or it is eluting very slowly.
A4: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent system.[5][12] For instance, if you started with 10% ethyl acetate in hexane, move to 20%, then 30%, and so on. This is known as a gradient elution. A step-gradient, where you make discrete jumps in polarity, is often sufficient.
-
Extreme Cases: If the compound still doesn't elute with 100% ethyl acetate, a small percentage (1-5%) of methanol can be added to the mobile phase.[8] Be cautious, as adding more than 10% methanol can sometimes cause the silica gel to dissolve slightly and contaminate your fractions.[13]
Q5: All my compounds are coming off the column at the same time in the first few fractions.
A5: This means your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.
-
Solution: Start over with a less polar eluent system.[11] This is why preliminary TLC analysis is critical to avoid wasting time and material. If your TLC showed an Rf value close to 1, you need to significantly decrease the proportion of the polar solvent in your mobile phase.[11]
Q6: I can't separate my product from a close-running impurity. What can I do?
A6: This is a common challenge requiring careful optimization.
-
Fine-tune the Mobile Phase: Try very small, incremental changes in solvent polarity. Sometimes a 2-3% change in the polar component can make a significant difference.
-
Change Solvent Selectivity: If polarity adjustments fail, switch to a different solvent system. For example, replacing ethyl acetate with dichloromethane can alter the specific interactions between the solvents, your compounds, and the silica gel, potentially improving separation.[9]
-
Optimize Column Parameters: Use a longer, narrower column for a higher number of theoretical plates, which enhances separation efficiency. Ensure the flow rate is not too fast, as this can reduce the time for equilibrium to be established, leading to broader bands and poorer separation.[14]
Q7: My crude sample is not soluble in the non-polar eluent I plan to use. How should I load it onto the column?
A7: Loading the sample in a solvent that is too polar will ruin the separation before it even begins. The best approach is "dry loading".[12][14]
-
Dry Loading Protocol: Dissolve your crude mixture in a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[14]
Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines the standard workflow for purifying a reaction mixture containing this compound.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Poor Separation
Use this decision tree if you are experiencing poor separation between your target compound and impurities.
Caption: Decision tree for troubleshooting poor separation.
Detailed Experimental Protocols
Protocol 1: Determining Optimal Eluent with TLC
-
Prepare TLC Chamber: Place a piece of filter paper in a TLC chamber and add a small amount (~0.5 cm depth) of your chosen starting solvent system (e.g., 10% ethyl acetate in hexane). Close the chamber to allow the atmosphere to saturate.[7]
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, apply a small spot of the mixture onto the baseline of a silica gel TLC plate.[6]
-
Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.[7]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm) and circle them.[7]
-
Analyze and Adjust: Calculate the Rf value for your target compound. If the Rf is not in the desired 0.2-0.4 range, adjust the solvent polarity and repeat the process until the optimal system is found.[7][11]
Protocol 2: Slurry Packing a Silica Gel Column
-
Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4][15]
-
Prepare Slurry: In a separate beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with your initial, non-polar eluent until a pourable, homogenous slurry is formed.[16]
-
Pack: Fill the column about halfway with the eluent. Pour the silica slurry into the column in one continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.[16]
-
Settle and Compact: Gently tap the side of the column to dislodge air bubbles and encourage uniform packing. Open the stopcock to drain some solvent, which helps compact the silica bed. Apply gentle air pressure to accelerate this process. Never let the solvent level drop below the top of the silica bed.[15][16]
-
Finalize: Once the silica has settled into a stable bed, add a final protective layer of sand on top to prevent disturbance during sample loading.[14]
References
- 1. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Purification [chem.rochester.edu]
- 6. file.chemscene.com [file.chemscene.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Rookie Mistakes [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. orgsyn.org [orgsyn.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Mastering Temperature Control in Iodination Reactions
Welcome to the Technical Support Center for Iodination Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control during iodination. Precise temperature management is paramount for achieving desired product yields, ensuring regioselectivity, and maintaining a safe laboratory environment. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.
The Critical Role of Temperature in Iodination Reactions
Iodination reactions, while essential for synthesizing a vast array of organic molecules, can be notoriously sensitive to temperature fluctuations. The reaction rate, selectivity, and the formation of unwanted byproducts are all intimately linked to the thermal conditions of the reaction. Many iodination procedures are exothermic, releasing heat that, if not properly managed, can lead to a runaway reaction with potentially hazardous consequences.[1][2] Understanding the interplay between temperature and reaction kinetics is therefore not just a matter of process optimization, but also of fundamental safety.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my iodination reaction proceeding so slowly?
A1: A slow reaction rate is a common issue and can often be attributed to suboptimal temperature. While some iodination reactions of highly activated substrates proceed readily at room temperature or below, others require heating to achieve a reasonable rate.[7]
-
Troubleshooting Steps:
-
Consult the Literature: Review established protocols for the specific class of compound you are iodinating. Many aromatic compounds, especially those that are electron-deficient, require elevated temperatures to react.[8]
-
Gradual Temperature Increase: If you suspect the temperature is too low, gradually increase the temperature of the reaction mixture in small increments (e.g., 5-10 °C) while closely monitoring the reaction progress by TLC or GC-MS.
-
Consider a Higher-Boiling Solvent: If the required temperature exceeds the boiling point of your current solvent, consider switching to a higher-boiling alternative, ensuring it is compatible with your reagents.
-
Reagent Purity: Ensure the purity of your starting materials and iodinating agent. Impurities can inhibit the reaction.
-
Q2: I'm observing the formation of multiple iodinated products (di- or poly-iodination). How can I improve selectivity for the mono-iodinated product?
A2: Over-iodination is a frequent challenge, particularly with highly activated substrates like phenols and anilines.[7] Lowering the reaction temperature is a key strategy to enhance selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature decreases the overall reaction rate, which can significantly improve the selectivity for the desired mono-iodinated product.[7][9] For highly reactive systems, temperatures below 5 °C may be necessary.[7]
-
Controlled Reagent Addition: Add the iodinating agent slowly and in a dropwise manner to the cooled solution of your substrate.[9] This helps to maintain a low concentration of the iodinating agent and dissipate any heat generated.
-
Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to the substrate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution.[7]
-
Q3: My reaction is giving poor regioselectivity (incorrect isomer formation). Can temperature control help?
A3: While directing group effects are the primary determinant of regioselectivity, temperature can play a role.[7] In some cases, running the reaction at a lower temperature can enhance the kinetic product over the thermodynamic one, leading to improved regioselectivity. However, for highly specific iodination, alternative strategies might be more effective.[7]
-
Troubleshooting & Optimization:
-
Temperature Variation Studies: Conduct small-scale experiments at a range of temperatures to determine the optimal conditions for the desired isomer.
-
Alternative Methods for High Regioselectivity:
-
Diazotization-Iodination (Sandmeyer Reaction): This classic method is highly reliable for introducing iodine at a specific position on an aromatic ring, avoiding the issue of isomer mixtures.[7][10]
-
Directed Ortho-Metalation (DoM): This technique, involving lithiation followed by quenching with an iodine source, offers excellent regioselectivity.[7]
-
-
In-Depth Troubleshooting Guides
Issue 1: Runaway Reaction or Uncontrolled Exotherm
An uncontrolled increase in temperature is a serious safety concern and can lead to decomposition of reagents and products.
Causality: This is often due to the exothermic nature of the iodination reaction, especially when run on a larger scale. The rate of heat generation surpasses the rate of heat removal.
Mitigation and Troubleshooting Workflow:
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Detailed Steps:
-
Pre-Reaction Assessment: Before starting, use literature data or reaction calorimetry to understand the potential exothermicity of your reaction.[10]
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of your reaction. For highly exothermic processes, a simple ice bath may not be sufficient. Consider a cryocool or a dry ice/acetone bath for lower temperatures.[11]
-
Controlled Addition: Add the iodinating agent slowly to the reaction mixture, especially at the beginning. A syringe pump can provide a steady and slow addition rate.
-
Continuous Monitoring: Use a thermometer or thermocouple to monitor the internal temperature of the reaction continuously.
-
Emergency Quench Solution: Have a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), readily available to stop the reaction in an emergency.[9]
Issue 2: Inconsistent Results Between Batches
Variability in yield or purity between different runs of the same reaction can often be traced back to inconsistent temperature control.
Causality: Even small differences in the initial temperature, the rate of reagent addition, or the efficiency of stirring can lead to different temperature profiles and, consequently, different outcomes.
Protocol for Reproducible Temperature Control:
Caption: Standardized protocol for consistent temperature control.
Detailed Protocol:
-
Consistent Setup: Use the same type and size of reaction vessel, stirring apparatus, and thermometer for each run.
-
Pre-cool the Reaction Vessel: Before adding any reagents, allow the reaction vessel to equilibrate in the cooling bath to the desired temperature.
-
Document Everything: Record the initial temperature, the temperature profile during addition, and the final temperature for each batch. This data will be invaluable for troubleshooting.
Data at Your Fingertips: Cooling Bath Temperatures
For effective temperature control, selecting the appropriate cooling bath is essential.
| Cooling Bath Mixture | Typical Temperature Range (°C) | Notes |
| Ice/Water | 0 | Most common, but limited in cooling capacity. |
| Ice/Salt (NaCl) | -15 to -5 | A simple way to achieve sub-zero temperatures.[11] |
| Dry Ice/Acetonitrile | -40 | Common for reactions requiring moderately low temperatures.[11] |
| Dry Ice/Acetone | -78 | A widely used standard for low-temperature synthesis.[11] |
| Liquid Nitrogen/Dichloromethane | -92 | For reactions requiring very low temperatures.[11] |
Safety First: Handling Iodination Reagents
-
Ventilation: Always perform iodination reactions in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Quenching: Be prepared to quench the reaction with a suitable reagent like sodium thiosulfate to neutralize any excess iodinating agent.[9]
-
Hypervalent Iodine Reagents: Be aware that some hypervalent iodine reagents can be thermally unstable and potentially explosive under certain conditions.[13] Always consult the safety data sheet (SDS) and relevant literature before use.
This technical support guide provides a foundation for understanding and managing temperature control in iodination reactions. By applying these principles and troubleshooting strategies, you can enhance the safety, reproducibility, and success of your synthetic endeavors.
References
- 1. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. K910: Effect of Concentration and Temperature on Rates – Iodine Clock | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 4. lucamehl.netlify.app [lucamehl.netlify.app]
- 5. m.youtube.com [m.youtube.com]
- 6. mhchem.org [mhchem.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Palladium Catalyst Stability in Reactions with Sulfur-Containing Compounds
Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with palladium catalyst stability when working with sulfur-containing compounds. My goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower you to design more robust catalytic systems.
Introduction: The "Sulfur Problem" in Palladium Catalysis
Palladium catalysts are workhorses in modern organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. However, their performance can be dramatically hindered by the presence of sulfur-containing functional groups in substrates, reagents, or even trace impurities in solvents. This phenomenon, known as catalyst poisoning, is a significant hurdle in many industrial and academic settings, leading to decreased reaction rates, incomplete conversions, and ultimately, failed syntheses.[1][2]
This guide will address the common issues encountered and provide practical, evidence-based solutions to improve the stability and longevity of your palladium catalysts in the presence of these challenging compounds.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding palladium catalyst poisoning by sulfur compounds.
Q1: What are the typical signs of palladium catalyst poisoning by sulfur in my reaction?
A1: The most immediate indicators of catalyst poisoning include:
-
A significant drop in reaction rate or a complete stall before reaching full conversion. [3] This is the most common observation.
-
Decreased product yield and purity.
-
Formation of undesired byproducts. This can occur if the poisoned catalyst promotes alternative reaction pathways.
-
A visible change in the catalyst's appearance. For heterogeneous catalysts, this might involve a change in color, often darkening, which could also indicate coking.[3]
Q2: How exactly do sulfur compounds "poison" a palladium catalyst?
A2: Sulfur compounds, being soft Lewis bases, have a strong affinity for soft Lewis acidic transition metals like palladium.[4] The primary mechanism of poisoning involves the strong adsorption of the sulfur-containing molecule onto the active palladium sites (e.g., Pd(0) or PdO).[1][2][5] This interaction is often irreversible under typical reaction conditions. The sulfur compound can:
-
Block Active Sites: By physically occupying the coordination sites on the palladium center, the sulfur compound prevents the substrate from accessing the catalyst to proceed through the catalytic cycle.[1][2]
-
Alter the Electronic Properties of Palladium: The strong coordination of sulfur can change the electron density of the palladium atom, making it less active for key steps in the catalytic cycle, such as oxidative addition.[5]
-
Form Stable, Inactive Palladium-Sulfur Species: In some cases, the sulfur compound can react with the palladium to form highly stable and catalytically inactive species like palladium sulfide (PdS) or palladium sulfate (PdSO₄) in oxidation reactions.[6][7][8]
Q3: Are all sulfur-containing functional groups equally problematic?
A3: No, the poisoning effect can vary significantly depending on the nature of the sulfur group.
-
Thiols (-SH), sulfides (R-S-R'), and disulfides (R-S-S-R') are generally potent poisons due to the direct and strong interaction of the sulfur lone pair with the palladium center. Thiophenes are also well-known catalyst poisons.[3][9]
-
Sulfones (-SO₂-) and sulfonamides (-SO₂NR₂) are typically less problematic. The sulfur atom in these groups is in a higher oxidation state and is more sterically hindered, reducing its ability to coordinate strongly with the palladium catalyst. In fact, sulfones can be synthesized using palladium-catalyzed reactions involving sulfur dioxide.[10]
-
Sulfinates (-SO₂⁻) can act as coupling partners in certain palladium-catalyzed reactions, though they can also form stable chelated complexes with palladium that may slow down the catalytic cycle.[11]
Q4: My starting material is a sulfur-containing heterocycle (e.g., thiophene, thiazole). Why are these particularly challenging for cross-coupling reactions?
A4: Sulfur-containing heterocycles are notoriously difficult substrates in palladium-catalyzed cross-coupling reactions. The endocyclic sulfur atom can coordinate strongly with the palladium catalyst, effectively sequestering it from the catalytic cycle.[12][13] This can lead to catalyst inhibition or deactivation. Overcoming this often requires specialized ligands and reaction conditions designed to minimize this unproductive binding.
Q5: Can the choice of catalyst support material help in mitigating sulfur poisoning?
A5: Absolutely. For heterogeneous palladium catalysts, the support plays a critical role.
-
"Sacrificial" or "Sorbent" Supports: Supports with a high capacity to adsorb sulfur species, such as alumina (Al₂O₃) and zirconia (ZrO₂), can act as "sulfur traps." They preferentially bind sulfur compounds from the reaction medium, thereby protecting the palladium active sites.[6][14][15]
-
Inert Supports: Non-sulfating supports like silica (SiO₂) offer less protection as they do not effectively sequester sulfur species, leading to faster deactivation of the palladium.[6][14]
-
Modified Supports: Creating a monolayer of a substance like molybdena (MoO₃) on an alumina support has been shown to significantly improve sulfur tolerance for bimetallic Pd-Pt catalysts.[16]
| Support Material | Sulfur Tolerance | Mechanism of Action | Reference |
| Zirconia (ZrO₂) ** | High | High SO₂ adsorption capacity, acts as a sulfur trap. | [14][15] |
| Alumina (Al₂O₃) | Moderate to High | Acts as a sulfating support, buffering the palladium from poisoning. | [6][15] |
| Silica (SiO₂) | Low | Non-sulfating support, offers minimal protection to palladium sites. | [6][14] |
| Titania (TiO₂) ** | Moderate | Shows better performance than silica but generally less than zirconia. | [14] |
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to palladium catalyst instability in the presence of sulfur.
Issue 1: Reaction is Sluggish or Stalls Completely
This is the most frequent symptom of sulfur poisoning.
Workflow for Troubleshooting Sluggish/Stalled Reactions
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Troubleshooting Steps:
-
Verify Purity of Starting Materials and Solvents:
-
Causality: Even trace amounts of sulfur-containing impurities can be detrimental. Thiols and sulfides are common impurities in various reagents.
-
Action:
-
Repurify your substrates and reagents (e.g., by recrystallization, distillation, or column chromatography).
-
Use high-purity, anhydrous solvents. Consider sparging solvents with an inert gas to remove volatile impurities like H₂S.
-
-
-
Employ Sulfur Scavengers or Traps:
-
Causality: Scavengers are substances that react preferentially with sulfur compounds, removing them from the reaction medium before they can poison the catalyst.
-
Action:
-
Add a stoichiometric excess of a scavenger such as copper(I) salts (e.g., CuI, CuTC) or silver salts.
-
For gas-phase reactions or reactions involving gaseous impurities, passing the gas stream through a trap containing activated carbon or a suitable metal oxide can be effective.
-
-
-
Optimize the Ligand:
-
Causality: The ligand plays a crucial role in protecting the palladium center and modulating its reactivity. Bulky, electron-rich ligands can create a sterically hindered environment around the palladium, making it more difficult for sulfur compounds to coordinate.[17] However, be aware that phosphine ligands themselves can react with elemental sulfur.[18][19][20]
-
Action:
-
Switch to Bulky Phosphine Ligands: Experiment with ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos). These can sometimes offer greater resistance to poisoning.[17]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium and can be more resistant to degradation than some phosphine ligands, offering a viable alternative.
-
-
-
Change the Palladium Source/Support:
-
Causality: As discussed in the FAQs, the nature of the palladium precursor and its support (for heterogeneous catalysts) significantly impacts sulfur tolerance.
-
Action:
-
For Homogeneous Catalysis: Switch to a different palladium precursor (e.g., from Pd(OAc)₂ to Pd₂(dba)₃).
-
For Heterogeneous Catalysis: If using a catalyst on an inert support like silica, switch to one on a more "active" support like zirconia or alumina.[14][15]
-
Consider Bimetallic Catalysts: Catalysts containing both palladium and platinum (Pd-Pt) have shown improved sulfur tolerance and thermal stability.[21]
-
-
Issue 2: My Phosphine Ligand Seems to be Degrading
In some cases, the sulfur-containing compound may react directly with the phosphine ligand, leading to ligand degradation and subsequent catalyst deactivation.
Mechanism of Phosphine-Sulfur Interaction
Caption: Reaction of phosphine ligands with sulfur sources.
-
Explanation: Many phosphines readily react with sulfur sources to form stable phosphine sulfides (R₃P=S).[18][19] This reaction consumes the phosphine ligand, leaving the palladium center coordinatively unsaturated and prone to aggregation into inactive palladium black.
Troubleshooting Steps:
-
Monitor Ligand Concentration: Use techniques like ³¹P NMR spectroscopy to monitor the concentration of the free phosphine ligand and the formation of phosphine sulfide over the course of the reaction.
-
Use More Robust Ligands: As mentioned previously, sterically hindered phosphines or NHC ligands can be less susceptible to this type of degradation.
-
Sequential Addition: If ligand degradation is confirmed, a strategy of adding the ligand portion-wise throughout the reaction can help maintain a sufficient concentration to stabilize the active catalyst.[17]
Part 3: Catalyst Regeneration
In some instances, a poisoned heterogeneous palladium catalyst can be regenerated, although full recovery of activity is not always guaranteed.
Q6: Is it possible to regenerate my sulfur-poisoned palladium catalyst?
A6: Regeneration is sometimes possible but depends on the nature of the poisoning and the catalyst system. Irreversible formation of stable bulk palladium sulfides is much harder to reverse than surface adsorption of sulfur species.
General Protocol for Thermal Regeneration of a Heterogeneous Pd Catalyst
Disclaimer: This is a general procedure and must be adapted to your specific catalyst and equipment. Always perform such operations with appropriate safety precautions in a well-ventilated area.
-
System Purge: Place the poisoned catalyst in a tube furnace or a suitable reactor. Purge the system thoroughly with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove any residual air and reactants.[3]
-
Reductive Treatment: Introduce a flow of hydrogen gas (typically diluted in an inert gas, e.g., 5-10% H₂ in Ar) over the catalyst bed.[3][8]
-
Temperature Ramp: Gradually increase the temperature. The optimal temperature range for sulfur removal is often between 300-550°C.[3][6] The goal is to thermally desorb the sulfur species or reduce them to volatile H₂S, which is then carried away by the gas flow.
-
Hold and Cool: Maintain the temperature for several hours. The exact duration will depend on the extent of poisoning.
-
Cool Down: Cool the system back to room temperature under an inert gas flow before exposing the catalyst to air.
-
Important Note: While hydrogen treatment can be effective, some studies show that even after regeneration, the catalyst may suffer from deactivation again, indicating that some sulfur may remain irreversibly bound.[6] High temperatures can also lead to catalyst sintering, which is another form of deactivation.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dcl-inc.com [dcl-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. par.nsf.gov [par.nsf.gov]
- 21. mdpi.com [mdpi.com]
Validation & Comparative
The Decisive Role of the Leaving Group: A Comparative Analysis of 1-Iodo-4-(methylsulfonyl)benzene and 1-Bromo-4-(methylsulfonyl)benzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The synthesis of complex organic molecules often hinges on the subtle yet significant differences in the reactivity of the starting materials. This guide provides an in-depth technical comparison of the reactivity of two common aryl halides, 1-iodo-4-(methylsulfonyl)benzene and 1-bromo-4-(methylsulfonyl)benzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. By understanding the fundamental principles that govern their reactivity, researchers can make more informed decisions in the design and optimization of synthetic routes.
The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds through a distinct two-step addition-elimination mechanism, a pathway that is highly influenced by the electronic properties of the aromatic ring and the nature of the leaving group.[1][2][3][4]
The presence of a strong electron-withdrawing group, such as the methylsulfonyl (-SO₂CH₃) group in our target molecules, is crucial. This group, positioned para to the halogen, powerfully activates the benzene ring towards attack by a nucleophile. It does so by delocalizing the negative charge of the intermediate formed during the reaction, known as the Meisenheimer complex.[2][4]
The rate-determining step of the SNAr reaction is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[1][3] This is a key point of differentiation from S N 1 and S N 2 reactions, and it has profound implications for the reactivity of different halogen leaving groups.
The "Element Effect": Unraveling the Reactivity of Halogens in SNAr
In the realm of SNAr reactions, the typical trend of leaving group ability observed in aliphatic systems (I > Br > Cl > F) is inverted.[1][5][6] This phenomenon, often referred to as the "element effect," dictates that the reactivity of aryl halides in SNAr reactions generally follows the order:
F > Cl ≈ Br > I
This counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of the more electronegative halogens, like fluorine and chlorine, exerts a strong inductive electron-withdrawing effect. This effect polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex accelerates the reaction rate.
Therefore, when comparing 1-bromo-4-(methylsulfonyl)benzene and this compound, the bromine atom, being more electronegative than iodine, is expected to render the aromatic ring more reactive towards nucleophilic attack.
Comparative Reactivity: Experimental Insights
| Substrate | Leaving Group (X) | Relative Rate (kₓ/k₁) |
| 1-Fluoro-2,4-dinitrobenzene | F | 3300 |
| 1-Chloro-2,4-dinitrobenzene | Cl | 4.5 |
| 1-Bromo-2,4-dinitrobenzene | Br | 2.4 |
| 1-Iodo-2,4-dinitrobenzene | I | 1.0 |
| Data is illustrative and compiled from various sources studying the reaction with piperidine in methanol. |
This data clearly demonstrates the "element effect," with the fluoro-substituted compound being the most reactive and the iodo-substituted compound being the least reactive. Based on this well-established trend, we can confidently predict that 1-bromo-4-(methylsulfonyl)benzene will be more reactive than this compound in nucleophilic aromatic substitution reactions.
Mechanistic Rationale and Visualization
The underlying reason for the observed reactivity difference lies in the stability of the transition state leading to the Meisenheimer complex. The more electronegative bromine atom in 1-bromo-4-(methylsulfonyl)benzene provides greater inductive stabilization of the developing negative charge on the aromatic ring during the nucleophilic attack.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Senior Application Scientists: Aryl Iodides vs. Aryl Bromides in Palladium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. Among the most ubiquitous building blocks are aryl halides, pivotal precursors for powerful palladium-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth technical comparison of two common choices: aryl iodides and aryl bromides, offering experimental data and field-proven insights to inform your selection process.
The Fundamental Trade-Off: Reactivity Versus Practicality
The choice between an aryl iodide and an aryl bromide is fundamentally a trade-off between reactivity and practical considerations such as cost and stability. This relationship is governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, which directly impacts the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.
The general reactivity trend for aryl halides in these transformations is: Ar-I > Ar-Br > Ar-Cl > Ar-F . This enhanced reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, this performance advantage is often accompanied by higher cost and lower stability of the starting material.
Mechanistic Underpinnings: A Deeper Dive into the Catalytic Cycle
The superior reactivity of aryl iodides stems from the lower C-I bond dissociation energy compared to the C-Br bond. This facilitates the crucial oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond to form a palladium(II) intermediate.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions. The initial oxidative addition step is generally faster for aryl iodides than for aryl bromides."
While a weaker C-X bond accelerates oxidative addition, the nature of the halide can influence other steps in the catalytic cycle. For instance, the resulting palladium-iodide complexes can sometimes exhibit different stability and reactivity in subsequent steps like transmetalation and reductive elimination compared to their bromide counterparts. In some cases, the stronger coordinating ability of iodide can lead to catalyst inhibition by forming stable, off-cycle palladium-iodide species.[1]
Performance in Key Palladium-Catalyzed Reactions: A Comparative Analysis
The choice between an aryl iodide and an aryl bromide significantly impacts the outcome of common cross-coupling reactions central to modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl structures. While the higher reactivity of aryl iodides is generally advantageous, allowing for lower catalyst loadings and milder conditions, aryl bromides are also excellent substrates, especially with the advent of modern, highly active catalyst systems.
| Aryl Halide | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | 1 | K2CO3 | 80 | 2 | 95 | Adapted from[2] |
| 4-Bromotoluene | 2 | K2CO3 | 100 | 12 | 92 | Adapted from[3] |
| 4-Iodoanisole | 0.5 | K3PO4 | 100 | 1 | 98 | Adapted from[4] |
| 4-Bromoanisole | 1 | K3PO4 | 100 | 4 | 94 | Adapted from[3] |
As the data suggests, aryl iodides can often achieve high yields in shorter reaction times and with lower catalyst loadings. However, with optimized conditions, aryl bromides can provide comparable results, making them a more cost-effective option for large-scale synthesis. Interestingly, at lower temperatures (around 50°C) with traditional Pd/PPh3 catalyst systems, aryl bromides can surprisingly show better reactivity than aryl iodides.[5] This has been attributed to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)].[5]
Heck-Mizoroki Reaction
The Heck reaction, which forms a substituted alkene, also benefits from the higher reactivity of aryl iodides. This often translates to higher yields and shorter reaction times. However, efficient protocols for aryl bromides are well-established, frequently utilizing specific ligands or additives to achieve excellent results.
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)2 (1) | Et3N | 100 | 2 | 95 | Adapted from[6][7][8] |
| Bromobenzene | Styrene | Pd(OAc)2 (2) | Et3N | 120 | 12 | 85 | Adapted from[6] |
| 4-Iodotoluene | n-Butyl acrylate | Pd(OAc)2 (0.5) | NaOAc | 120 | 4 | 92 | Adapted from[9] |
| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)2 (1) | NaOAc | 140 | 18 | 88 | Adapted from[10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Historically, aryl bromides were often preferred in early methodologies.[11] While aryl iodides undergo faster oxidative addition, the resulting palladium-iodide intermediates can sometimes form stable, unreactive dimers, which can slow down or inhibit the catalytic cycle.[12] The development of bulky, electron-rich phosphine ligands has largely overcome these challenges, enabling the efficient coupling of both aryl iodides and bromides with a wide range of amines.
| Aryl Halide | Amine | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Aniline | Pd2(dba)3 (1) / RuPhos (2) | NaOtBu | 80 | 4 | 92 | Adapted from[13] |
| 4-Bromoanisole | Aniline | Pd2(dba)3 (1.5) / RuPhos (3) | NaOtBu | 100 | 16 | 95 | Adapted from |
| Iodobenzene | Morpholine | Pd(OAc)2 (1) / XPhos (2) | K3PO4 | 100 | 12 | 90 | Adapted from[14] |
| Bromobenzene | Morpholine | Pd(OAc)2 (2) / XPhos (4) | K3PO4 | 110 | 24 | 94 | Adapted from[14] |
Practical and Industrial Considerations
Beyond sheer reactivity, several practical factors must be weighed when selecting between aryl iodides and bromides, particularly in a drug development and manufacturing context.
-
Cost and Availability: Aryl bromides are generally significantly less expensive and more widely available from commercial suppliers than their iodide counterparts. This cost differential becomes a major consideration for large-scale syntheses.
-
Stability: Aryl iodides can be less stable than aryl bromides, particularly when the aromatic ring is electron-rich. They can be sensitive to light and heat, potentially undergoing deiodination. This instability can be a drawback in multi-step syntheses or during long-term storage.
-
Downstream Reactivity: The choice of halide can influence subsequent synthetic steps. For instance, if a subsequent reaction requires a more reactive halide, using an aryl bromide in the initial step and reserving the iodo-functionality for a later transformation might be a strategic choice.
Experimental Protocols
The following are representative, detailed experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for a typical Suzuki-Miyaura coupling reaction."
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh3) (0.08 mmol, 21 mg)
-
Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of 4-Iodotoluene with Styrene
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for a typical Heck reaction."
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 2.2 mg)
-
Triethylamine (Et3N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add 4-iodotoluene, styrene, and triethylamine.
-
Add palladium(II) acetate.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for a typical Buchwald-Hartwig amination."
Materials:
-
4-Bromoanisole (1.0 mmol, 124 µL)
-
Aniline (1.2 mmol, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.03 mmol, 14 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoanisole, Pd2(dba)3, RuPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add aniline and anhydrous toluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between aryl iodides and aryl bromides in palladium-catalyzed reactions is a nuanced decision that requires careful consideration of both chemical reactivity and practical constraints.
-
For early-stage discovery and rapid analogue synthesis , the higher reactivity of aryl iodides is often advantageous, enabling faster access to a diverse range of compounds under milder conditions.
-
For process development and large-scale manufacturing , the lower cost and greater stability of aryl bromides make them the more pragmatic choice, provided that reaction conditions can be optimized to achieve high efficiency.
The continuous evolution of palladium catalysis, particularly the development of highly active and robust ligand systems, has significantly narrowed the performance gap between aryl iodides and bromides. Consequently, a thorough understanding of the principles outlined in this guide, coupled with empirical optimization, will empower researchers to make the most informed and strategic decisions for their specific synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sctunisie.org [sctunisie.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Alternatives to 1-Iodo-4-(methylsulfonyl)benzene in cross-coupling
A Comparative Guide to Alternatives for 1-Iodo-4-(methylsulfonyl)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the electrophilic partner is a critical parameter that dictates reaction efficiency, scope, and overall cost. This compound has long been a reliable and highly reactive aryl halide for introducing the 4-(methylsulfonyl)phenyl moiety, a common pharmacophore in medicinal chemistry. However, the high reactivity of the carbon-iodine bond is offset by the higher cost and lower atom economy of iodine compared to other halogens. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to aid in the rational selection of substrates for your cross-coupling needs.
The Reactivity Landscape of Aryl Electrophiles
The success of a cross-coupling reaction is largely governed by the oxidative addition of the aryl electrophile to the palladium(0) catalyst, which is typically the rate-determining step. The reactivity of the leaving group (X) in Ar-X generally follows the trend of bond dissociation energy: I > Br ≈ OTf > Cl > OTs/OMs.[1][2][3]
-
Aryl Iodides: The C-I bond is the weakest among the common halogens, leading to the fastest rates of oxidative addition. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and a broad substrate scope.[4]
-
Aryl Bromides: Represent a cost-effective alternative to aryl iodides. While less reactive, the development of advanced phosphine ligands and catalyst systems has made them highly versatile and reliable coupling partners.[5]
-
Aryl Triflates (OTf): Often exhibit reactivity comparable to aryl bromides.[2][6] They are readily prepared from phenols, providing a valuable entry point when the corresponding halide is not easily accessible.
-
Aryl Chlorides: Are the most economical option but also the least reactive due to the strong C-Cl bond. Their use often necessitates more forcing conditions and specialized, highly active catalyst systems.
-
Aryl Tosylates (OTs) and Mesylates (OMs): While less common, these phenol-derived electrophiles are also viable alternatives, particularly when seeking to avoid halides.[7]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and its alternatives in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds. The electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring, facilitating the cross-coupling of the corresponding halides and triflates.
Table 1: Comparison of Electrophiles in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Electrophile | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C, 24h | ~95% | [8] |
| 2 | 1-Bromo-4-(methylsulfonyl)benzene | Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄ | Toluene, 80 °C, 1h | ~98% | [8] |
| 3 | 4-(Methylsulfonyl)phenyl triflate | Pd(OAc)₂, PCy₃, K₃PO₄ | Toluene, RT, 18h | ~90% | [6] |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid partner.
As the data suggests, while the iodo-derivative provides excellent yields, the bromo- and triflate- alternatives are highly competitive, often requiring only slight modifications to the catalyst system to achieve comparable results. The choice between them may ultimately be dictated by the cost and availability of the starting materials.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, yielding substituted alkynes. The high reactivity of aryl iodides makes them particularly well-suited for this transformation, often proceeding under very mild conditions.
Table 2: Comparison of Electrophiles in the Sonogashira Coupling with Phenylacetylene
| Entry | Electrophile | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, RT, 6h | High | [4] |
| 2 | 1-Bromo-4-(methylsulfonyl)benzene | Pd(PPh₃)₄, CuI, i-Pr₂NH | Toluene, 80 °C, 12h | Moderate to Good | [9] |
| 3 | 4-(Methylsulfonyl)phenyl triflate | Pd(OAc)₂, PPh₃, CuI, BuNH₂ | DMF, 60 °C, 8h | Good | [3] |
In Sonogashira couplings, the difference in reactivity between the iodide and bromide is more pronounced. While the iodo-derivative reacts readily at room temperature, the bromo- and triflate-derivatives typically require elevated temperatures to achieve good conversion. However, with appropriate catalyst and ligand selection, they remain viable alternatives.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds and is a cornerstone of modern medicinal chemistry. The development of sophisticated ligands has expanded the scope of this reaction to include less reactive aryl bromides, chlorides, and sulfonates.[11][12]
Table 3: Comparison of Electrophiles in the Buchwald-Hartwig Amination with Morpholine
| Entry | Electrophile | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃, XPhos, NaOt-Bu | Toluene, 100 °C, 4h | High | [13] |
| 2 | 1-Bromo-4-(methylsulfonyl)benzene | Pd(OAc)₂, RuPhos, NaOt-Bu | Dioxane, 80 °C, 18h | High | [12][14] |
| 3 | 4-(Methylsulfonyl)phenyl triflate | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Toluene, 110 °C, 12h | Good | [13] |
Modern catalyst systems for the Buchwald-Hartwig amination are highly effective for a range of electrophiles. While reaction conditions may need to be tailored, excellent yields can be obtained with iodo-, bromo-, and triflate-derivatives, making the choice largely dependent on economic factors and substrate availability.
Catalytic Cycle: A Unified Mechanistic View
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-(methylsulfonyl)benzene with Phenylboronic Acid
-
To a flame-dried Schlenk tube, add 1-bromo-4-(methylsulfonyl)benzene (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol) and tri-tert-butylphosphine (P(t-Bu)₃, 0.02 mmol as a 10 wt% solution in hexanes).
-
Add 5 mL of degassed toluene via syringe.
-
Stir the mixture at 80 °C for 1 hour, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the biaryl product.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
-
To a dry Schlenk flask, add this compound (282 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of anhydrous, degassed THF, followed by triethylamine (0.42 mL, 3.0 mmol).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6 hours.
-
Upon completion, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate).[15]
Protocol 3: Buchwald-Hartwig Amination of 4-(Methylsulfonyl)phenyl Triflate with Morpholine
-
In a glovebox, add 4-(methylsulfonyl)phenyl trifluoromethanesulfonate (304 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (28.6 mg, 0.06 mmol) to an oven-dried vial.
-
Add a stir bar and 5 mL of anhydrous, degassed toluene.
-
Add morpholine (0.10 mL, 1.2 mmol).
-
Seal the vial and heat the mixture at 110 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the desired arylamine.
Conclusion and Recommendations
The selection of an electrophilic partner for the introduction of the 4-(methylsulfonyl)phenyl group is a multi-faceted decision.
-
This compound remains the gold standard for reactivity, often allowing for the mildest reaction conditions and lowest catalyst loadings. It is the preferred choice for challenging substrates or when reaction optimization time is limited.
-
1-Bromo-4-(methylsulfonyl)benzene offers a significant cost advantage with a minimal trade-off in reactivity for many modern cross-coupling reactions. With the appropriate choice of ligand and catalyst, it can provide yields comparable to the iodo-derivative, making it an excellent choice for scale-up and process chemistry.[5]
-
4-(Methylsulfonyl)phenyl triflate is a valuable alternative, particularly when the corresponding phenol is a more accessible starting material than the haloarene. Its reactivity is generally on par with the bromide, and it is compatible with a wide range of cross-coupling conditions.[2]
Ultimately, the optimal choice will depend on a careful consideration of reaction scale, cost of starting materials, desired reaction conditions, and the specific transformation being performed. For drug discovery and early-stage research, the high reactivity of the iodide may be advantageous for rapid library synthesis. For later-stage development and manufacturing, the economic benefits of the bromide or triflate become increasingly important.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthonix, Inc > 3466-32-8 | 1-Bromo-4-(methylsulfonyl)benzene [synthonix.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions of 1-Iodo-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these critical linkages. The choice of the palladium catalyst system is paramount and can dramatically influence reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of the efficacy of different palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions utilizing the electron-deficient substrate, 1-Iodo-4-(methylsulfonyl)benzene.
The presence of the strongly electron-withdrawing methylsulfonyl group renders this aryl iodide an interesting, and at times challenging, substrate. This electronic feature can facilitate oxidative addition, the initial step in many palladium-catalyzed cycles, but can also influence subsequent steps like transmetalation and reductive elimination. Understanding how different palladium catalyst systems, defined by both the palladium precursor and the associated ligands, perform with this specific substrate is crucial for rational catalyst selection and reaction optimization.
Comparative Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. The choice of catalyst and ligand is critical in achieving high yields, especially with electron-deficient aryl halides. Below is a comparison of various palladium catalysts used in the coupling of this compound with arylboronic acids.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 | Phenylboronic acid |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | 4-Methoxyphenylboronic acid |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | t-BuOH | 90 | 6 | 97 | 3,5-Dimethylphenylboronic acid |
| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | THF/H₂O | 65 | 16 | 94 | Thiophene-2-boronic acid |
Causality Behind Experimental Choices:
The selection of a catalyst system in a Suzuki-Miyaura coupling is a nuanced decision. For a substrate like this compound, the high reactivity of the C-I bond generally allows for the use of a wide range of palladium sources.
-
Pd(PPh₃)₄ : This air-stable Pd(0) complex is a classic choice and often effective for reactive aryl iodides. The triphenylphosphine (PPh₃) ligands are moderately electron-rich and provide good stability to the catalyst. The use of a biphasic toluene/water system with a phosphate base is a standard, robust condition.
-
Pd(OAc)₂ with Buchwald Ligands (SPhos, XPhos, RuPhos) : Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The key to its success with more challenging substrates lies in the use of highly specialized phosphine ligands. The Buchwald ligands (SPhos, XPhos, RuPhos) are electron-rich and sterically bulky. This combination enhances the rate of both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent is often tailored to the specific ligand and coupling partners to ensure optimal solubility and reactivity. For instance, the use of cesium carbonate, a strong base, can facilitate the transmetalation step, which is often rate-limiting.
Comparative Efficacy of Palladium Catalysts in the Heck Reaction
The Heck reaction, the palladium-catalyzed arylation of an alkene, is a powerful method for the formation of substituted olefins. The efficiency of this reaction is highly dependent on the catalyst system, particularly for electron-deficient aryl halides.
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of this compound with Styrene
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | None | Et₃N | DMF | 100 | 10 | 88 |
| Pd(OAc)₂ | P(o-tol)₃ | Na₂CO₃ | NMP | 120 | 6 | 91 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| Herrmann's Catalyst | None | NaOAc | DMAc | 110 | 5 | 94 |
Causality Behind Experimental Choices:
The Heck reaction often requires higher temperatures compared to the Suzuki coupling. The choice of base and solvent is critical to prevent side reactions and ensure catalyst stability.
-
Ligandless Pd(OAc)₂ : For highly reactive aryl iodides, the Heck reaction can sometimes proceed efficiently without an added phosphine ligand. In these cases, the solvent (e.g., DMF) or the alkene itself can act as a ligand to stabilize the palladium catalyst. Triethylamine (Et₃N) is a common organic base used to neutralize the HI generated in the reaction.
-
Pd(OAc)₂ with Phosphine Ligands : The addition of phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can improve catalyst stability and longevity, leading to higher yields, especially in demanding reactions. The use of inorganic bases like sodium carbonate (Na₂CO₃) in high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) is a common strategy.
-
Herrmann's Catalyst : This palladacycle is a highly active and thermally stable precatalyst. Palladacycles are known for their high efficiency in Heck reactions, often requiring lower catalyst loadings and shorter reaction times. Their robustness makes them suitable for reactions at elevated temperatures.
Comparative Efficacy of Palladium Catalysts in the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct method for C-N bond formation. The success of this reaction is critically dependent on the use of specialized ligands that facilitate the challenging C-N reductive elimination step.
Table 3: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Aniline
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8 | 89 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 4 | 96 |
| XPhos Palladacycle Gen. 4 | XPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 2 | 98 |
| [Pd(allyl)Cl]₂ | BrettPhos | LHMDS | THF | 80 | 12 | 93 |
Causality Behind Experimental Choices:
The Buchwald-Hartwig amination requires a strong base to deprotonate the amine and form the active nucleophile. The choice of ligand is the most critical parameter for a successful reaction.
-
First and Second Generation Ligands (e.g., BINAP) : Early systems for Buchwald-Hartwig amination relied on ligands like BINAP. While effective, they often required harsher conditions and were limited in scope. Sodium tert-butoxide (NaOt-Bu) is a common strong base used in these reactions.
-
Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos) : The development of highly specialized ligands by the Buchwald and Hartwig groups has dramatically expanded the scope and utility of this reaction. Ligands like XPhos and BrettPhos are characterized by their steric bulk and high electron density. This combination promotes the formation of a three-coordinate palladium intermediate, which is believed to be crucial for the C-N reductive elimination step. The use of palladacycle precatalysts, such as the XPhos Palladacycle Gen. 4, further enhances catalytic activity and stability, allowing for lower catalyst loadings and shorter reaction times.[1][2] The choice of base and solvent is often optimized for each ligand system to maximize yield and minimize side reactions.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To a dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any additional ligand if required.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Heck reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The choice of palladium catalyst for cross-coupling reactions with this compound is a critical parameter that dictates the efficiency and success of the synthesis. For Suzuki-Miyaura couplings, while traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results in terms of reaction time and yield. In Heck reactions, both ligandless systems and those with robust ligands or palladacycle precatalysts demonstrate high efficacy. For the more challenging Buchwald-Hartwig amination, the use of advanced, sterically demanding ligands such as XPhos is often essential to achieve high yields of the desired arylamine. The experimental data compiled in this guide, in conjunction with an understanding of the underlying mechanistic principles, should serve as a valuable resource for researchers in the rational design and optimization of palladium-catalyzed cross-coupling reactions for this important substrate.
References
A Comparative Guide to Suzuki and Stille Reactions for Sulfone Synthesis
Introduction: The Significance of the Sulfone Moiety in Modern Chemistry
The sulfone group, a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a cornerstone functional group in medicinal chemistry and materials science. Its unique physicochemical properties, including high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, have led to its incorporation into a multitude of pharmaceuticals, agrochemicals, and advanced polymers.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for the construction of sulfone-containing molecules is of paramount importance to researchers and drug development professionals.
Traditionally, sulfones are prepared via the oxidation of corresponding sulfides.[3] While effective, this method can suffer from a lack of functional group tolerance due to the harsh oxidizing agents required.[1] Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader substrate scope for the formation of the critical carbon-sulfur (C-S) bond.[4][5][6] Among these, the Suzuki-Miyaura and Stille reactions have been adapted for sulfone synthesis, providing unique advantages and disadvantages. This guide provides an in-depth, objective comparison of these two powerful methods, supported by mechanistic insights and experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Reaction: A Boron-Based Approach to Sulfones
First reported by Akira Suzuki in 1979 for C-C bond formation, the Suzuki-Miyaura coupling has become one of the most widely used cross-coupling reactions in organic synthesis.[7] Its adaptation for sulfone synthesis typically involves the coupling of an aryl or vinyl boronic acid with a sulfonyl-containing electrophile, such as a sulfonyl chloride.[8][9][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction for sulfone synthesis is believed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the sulfonyl chloride (Ar-SO₂Cl), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (R-B(OH)₂) forms a boronate complex, which then transmetalates with the Pd(II) complex, transferring the organic group (R) to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired sulfone (Ar-SO₂-R) and regenerate the Pd(0) catalyst.[8]
Visualizing the Suzuki Catalytic Cycle for Sulfone Synthesis
References
- 1. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic analysis to confirm the purity of 1-Iodo-4-(methylsulfonyl)benzene
An In-Depth Guide to the Spectroscopic and Chromatographic Purity Analysis of 1-Iodo-4-(methylsulfonyl)benzene
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This compound is a key building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions where the iodo group serves as an excellent leaving group and the methylsulfonyl moiety acts as a strong electron-withdrawing group.[1] Ensuring the high purity of this intermediate is critical to the success of subsequent synthetic steps and the integrity of the final product.
This guide provides a comprehensive, multi-faceted approach to confirming the purity of this compound. We move beyond simple checklists, delving into the causality behind experimental choices and presenting a self-validating system of analysis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Elemental Analysis, we establish a robust framework for quality assessment.
Physicochemical Profile and Potential Impurities
A foundational step in any purity analysis is understanding the compound's basic properties and the likely impurities that may arise from its synthesis. The synthesis of this compound typically involves the iodination of a precursor.[1] This process can lead to several common impurities:
-
Unreacted Starting Material: The most common impurity is the non-iodinated precursor, 4-methylsulfonylbenzene.
-
Regioisomers: Improper control of reaction conditions could lead to the formation of other iodo-isomers (e.g., 1-Iodo-2-(methylsulfonyl)benzene or 1-Iodo-3-(methylsulfonyl)benzene).
-
Byproducts of Over- or Under-Oxidation: If the synthesis involves oxidation of a sulfide precursor, both under-oxidized sulfoxide and over-oxidized sulfonic acid derivatives are possible contaminants.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may also be present.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇IO₂S | [2] |
| Molecular Weight | 282.10 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 116-118 °C | [3][4] |
| CAS Number | 64984-08-3 | [2] |
The Spectroscopic Triad: NMR, IR, and MS Analysis
A combination of NMR, IR, and MS provides a powerful, comprehensive snapshot of a molecule's identity and purity. Each technique offers unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation and the detection of structurally similar impurities.
Expertise & Experience: The key to using NMR for purity assessment lies in analyzing both the chemical shifts and the integration of the signals. For this compound, the symmetry of the para-substituted benzene ring results in a characteristic AA'BB' system in the ¹H NMR spectrum, appearing as two distinct doublets. Any deviation from this pattern or the presence of additional peaks suggests impurities. The methylsulfonyl group provides a sharp singlet, which is an excellent internal reference for integration.
Expected Spectral Data:
-
¹H NMR: The aromatic region should display two doublets, each integrating to 2H. The protons ortho to the electron-withdrawing sulfonyl group will be downfield compared to the protons ortho to the iodine atom. The methyl protons will appear as a singlet integrating to 3H.
-
¹³C NMR: The spectrum will show four signals in the aromatic region due to the molecule's symmetry, plus one signal for the methyl carbon and one for the ipso-carbon attached to the sulfonyl group. The carbon atom bonded to the iodine will be significantly shifted due to the heavy atom effect.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Comments |
| Aromatic CH (ortho to SO₂CH₃) | ~7.9 | ~129 | Doublet, deshielded by the electron-withdrawing sulfonyl group. |
| Aromatic CH (ortho to I) | ~7.6 | ~138 | Doublet, shielded relative to the other aromatic protons. |
| Aromatic C (ipso to I) | - | ~98 | Shielded due to the heavy atom effect of iodine. |
| Aromatic C (ipso to SO₂CH₃) | - | ~143 | Deshielded quaternary carbon. |
| Methyl (-SO₂CH₃) | ~3.1 | ~45 | Sharp singlet. |
Note: Predicted values are based on standard substituent effects. Actual values may vary slightly depending on the solvent and instrument.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Process the spectra (phasing, baseline correction, and integration). Compare the observed chemical shifts, coupling constants, and integrations with the expected values. Scrutinize the baseline for any small peaks that could indicate impurities.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most prominent features will be the strong absorptions from the sulfonyl (SO₂) group.
Trustworthiness: The presence of the characteristic sulfonyl stretches is a strong confirmation of the molecule's core structure. Conversely, the absence of certain peaks (e.g., an O-H stretch from a phenol starting material) can confirm the absence of specific impurities.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) Asymmetric Stretch | 1320 - 1290 | Strong |
| Sulfonyl (SO₂) Symmetric Stretch | 1160 - 1120 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-S Stretch | 800 - 600 | Medium |
| C-I Stretch | 600 - 500 | Medium-Weak |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Methyl) | 2980 - 2850 | Medium |
Reference: General IR spectroscopy correlation tables.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies.
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the exact molecular weight of the compound, serving as a definitive check on its elemental composition. Electron Ionization (EI) is a common technique that also provides a fragmentation pattern, which can offer additional structural clues.
Authoritative Grounding: The molecular formula C₇H₇IO₂S has a monoisotopic mass of 281.92115 Da.[2] High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy (typically <5 ppm error), providing strong evidence for the compound's identity.
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| m/z | Assignment | Comments |
| ~282 | [M]⁺ | Molecular ion peak. |
| ~267 | [M - CH₃]⁺ | Loss of the methyl group. |
| ~203 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl group. |
| ~155 | [C₇H₇I]⁺ | Loss of the sulfonyl group (SO₂). |
| ~127 | [I]⁺ | Iodine cation. |
| ~91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement occurs). |
Reference: Fragmentation patterns are predicted based on chemical principles and data from similar structures.[6][7]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using an appropriate ionization technique (e.g., EI or ESI).
-
Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical mass. Analyze the fragmentation pattern for consistency with the proposed structure.
Orthogonal Methods for Quantitative Purity Assessment
While spectroscopic methods are excellent for structural confirmation, they are often less precise for quantification than chromatographic techniques. Therefore, employing an orthogonal (different in principle) method is crucial for a self-validating purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly reversed-phase HPLC with UV detection, is the industry standard for determining the purity of aromatic compounds.[8][9] It excels at separating the main compound from closely related impurities.
Causality Behind Choices: A C18 column is chosen for its versatility in retaining moderately polar compounds like this compound. A mobile phase gradient of water and acetonitrile allows for the effective elution of compounds with different polarities. UV detection is ideal as the aromatic ring provides a strong chromophore. Purity is calculated based on the area percentage of all observed peaks. For a high-purity sample, the main peak should account for >98-99% of the total integrated area.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile or a 1:1 acetonitrile/water mixture to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak.
Elemental Analysis: The Fundamental Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the compound.[10][11] This fundamental data is compared against the theoretical values calculated from the molecular formula.
Trustworthiness: A close match between the experimental and theoretical values (typically within ±0.4%) is strong evidence that no other significant elemental components are present, thus confirming the compound's elemental composition and high purity.
Table 5: Theoretical vs. Experimental Elemental Composition
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 29.80% | 29.40% - 30.20% |
| Hydrogen (H) | 2.50% | 2.10% - 2.90% |
| Sulfur (S) | 11.37% | 10.97% - 11.77% |
Integrated Analytical Workflow
For a comprehensive and efficient purity confirmation, the analytical techniques should be applied in a logical sequence.
Caption: Integrated workflow for purity confirmation of this compound.
Conclusion
Confirming the purity of this compound requires more than a single measurement. It demands a holistic and self-validating analytical strategy. By integrating the structural detail from NMR, the functional group information from IR, and the molecular weight confirmation from MS with the quantitative power of HPLC and the fundamental verification of elemental analysis, researchers can proceed with confidence. This rigorous, multi-technique approach ensures that the starting material is of the requisite quality, safeguarding the integrity of subsequent research and development efforts.
References
- 1. 1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | Benchchem [benchchem.com]
- 2. This compound | C7H7IO2S | CID 4668942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 64984-08-3 [sigmaaldrich.com]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. Benzene, 1-iodo-4-methyl- [webbook.nist.gov]
- 7. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
Beyond Palladium: A Comparative Guide to Non-Palladium Catalysts for Cross-Coupling with Aryl Iodides
For decades, palladium has been the undisputed champion of cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its versatility and efficiency in forging carbon-carbon and carbon-heteroatom bonds have been instrumental in the development of countless pharmaceuticals, agrochemicals, and functional materials. However, the high cost, limited availability, and potential toxicity of palladium have spurred a paradigm shift in catalysis research, driving the exploration of more sustainable and economical alternatives. This guide provides an in-depth, objective comparison of the leading non-palladium catalysts—based on copper, nickel, iron, and cobalt—for the cross-coupling of aryl iodides, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this evolving landscape.
The Imperative for Change: Moving Beyond Palladium
The reliance on palladium presents several challenges. Its scarcity and high price can be prohibitive, particularly for large-scale industrial applications. Furthermore, residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to its potential toxicity, necessitating costly and often complex purification steps. The environmental impact of palladium mining and refining also contributes to the growing demand for greener chemical processes.[1][2]
First-row transition metals such as copper, nickel, iron, and cobalt have emerged as promising alternatives. Their natural abundance, lower cost, and often unique reactivity profiles offer exciting opportunities to expand the synthetic chemist's toolkit. This guide will delve into the performance of these catalysts in key cross-coupling reactions with aryl iodides, providing supporting experimental data and mechanistic insights to inform catalyst selection and reaction optimization.
Copper Catalysis: A Renaissance of the Ullmann Reaction and Beyond
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history but have experienced a resurgence with the development of new ligand systems and a deeper mechanistic understanding. Copper catalysts are particularly effective for C-N, C-O, and C-S bond formation with aryl iodides.
Mechanistic Considerations
Copper-catalyzed cross-coupling reactions with aryl iodides are generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl iodide to a Cu(I) species. The resulting aryl-Cu(III)-iodide intermediate then undergoes reaction with the nucleophile, followed by reductive elimination to furnish the cross-coupled product and regenerate the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for copper-catalyzed cross-coupling of aryl iodides.
Performance in Key Reactions
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-N Coupling (Ullmann) | CuI / Ethylene glycol | Alkylamines | K₃PO₄ | 2-Propanol | 80 | 24 | up to 99 | [3] |
| C-N Coupling (Ullmann) | CuI / rac-BINOL | Alkylamines | K₂CO₃ | Toluene | 110 | 24 | up to 95 | [4] |
| C-O Coupling (Ullmann) | CuI (ligand-free) | Phenols | K₃PO₄ | DMF | Reflux | 22 | up to 95 | [2] |
| C-C Coupling (Suzuki-Miyaura) | CuI / PN-2 Ligand | Arylboronate esters | CsF | DMF/Dioxane | 120 | 12-24 | up to 95 | [5][6] |
| C-C Coupling (Sonogashira) | CuI (ligand-free) | Terminal Alkynes | Base | Solvent | Varies | Varies | Good to Excellent | [7] |
Experimental Protocol: Copper-Catalyzed N-Arylation of an Alkylamine
The following protocol is a representative example of a copper-catalyzed Ullmann-type C-N coupling reaction.[3]
-
To an oven-dried screw-cap test tube, add CuI (9.5 mg, 0.05 mmol, 5 mol%), K₃PO₄ (424 mg, 2.0 mmol), the aryl iodide (1.0 mmol), and a magnetic stir bar.
-
Seal the test tube with a cap containing a PTFE septum and purge with argon for 10 minutes.
-
Add 2-propanol (1.0 mL), the alkylamine (1.2 mmol), and ethylene glycol (111 µL, 2.0 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl amine.
Nickel Catalysis: A Versatile and Powerful Alternative
Nickel catalysts have emerged as a highly versatile and cost-effective alternative to palladium for a wide range of cross-coupling reactions.[8][9] Their ability to participate in both Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles allows for unique reactivity, including the coupling of challenging substrates.
Mechanistic Considerations
Nickel-catalyzed cross-coupling reactions with aryl iodides can proceed through various mechanistic pathways. The classical Ni(0)/Ni(II) cycle involves oxidative addition of the aryl iodide to a Ni(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination. More recently, radical pathways involving Ni(I) and Ni(III) intermediates have been identified, particularly in reductive cross-coupling reactions.[10]
Caption: Simplified Ni(0)/Ni(II) catalytic cycle for nickel-catalyzed cross-coupling.
Performance in Key Reactions
| Coupling Reaction | Catalyst System | Coupling Partner | Base/Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-C Coupling (Suzuki-Miyaura) | NiCl₂(PCy₃)₂ | Arylboronic acids | K₃PO₄ | 2-Me-THF | 100 | 12 | up to 99 | [11] |
| C-C Coupling (Heck) | NiBr₂(PPh₃)₂ / Zn | Alkenes | K₃PO₄ | DMA/TBAB | 120 | 12 | up to 98 | [12] |
| C-N Coupling (Buchwald-Hartwig) | Ni(acac)₂ | Anilines | K₃PO₄ | Dioxane | 120 | 24 | up to 95 | [13] |
| Reductive Coupling | NiBr₂ / Ligand / Mn | Alkyl Halides | Mn | DMF | 60 | 12 | up to 88 | [14][15] |
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling
The following is a representative protocol for a nickel-catalyzed Suzuki-Miyaura reaction.[11]
-
In a nitrogen-filled glovebox, add NiCl₂(PCy₃)₂ (26.2 mg, 0.05 mmol, 5 mol%), the aryl iodide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol) to an oven-dried vial equipped with a stir bar.
-
Add 2-methyltetrahydrofuran (2-Me-THF, 2.0 mL) to the vial.
-
Seal the vial with a cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the biaryl product.
Iron Catalysis: The Green and Economical Choice
Iron is the most abundant and least expensive transition metal, making it an exceptionally attractive candidate for sustainable catalysis.[16] While iron-catalyzed cross-coupling reactions can sometimes require harsher conditions or more reactive coupling partners (e.g., Grignard reagents), significant progress has been made in developing milder and more general protocols.
Mechanistic Considerations
The mechanism of iron-catalyzed cross-coupling is complex and still a subject of active research. It is generally accepted that these reactions can proceed through various pathways involving different oxidation states of iron, including Fe(-II), Fe(0), Fe(I), Fe(II), and Fe(III). The specific mechanism is highly dependent on the choice of catalyst precursor, ligands, and reaction conditions.[17]
Caption: A generalized catalytic cycle for iron-catalyzed cross-coupling with Grignard reagents.
Performance in Key Reactions
| Coupling Reaction | Catalyst System | Coupling Partner | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-C Coupling (Kumada-type) | FeCl₃ | Alkyl Grignards | NMP | THF | 25 | 0.5-2 | up to 99 | [16] |
| C-C Coupling (Heck-type) | Fe(acac)₃ | Alkenes | - | PEG | 130 | 3 | Good to Excellent | [18] |
| C-C Coupling (Sonogashira) | FeCl₃·6H₂O / 1,10-phenanthroline | Terminal Alkynes | K₃PO₄ | Water | 100 | 12 | Good to Excellent | [19][20] |
| C-O/C-N Coupling | FePcF₁₆ | Phenols/Amines | Base/Acid | Toluene | 100 | 24 | up to 94 | [21] |
Experimental Protocol: Iron-Catalyzed Sonogashira-Type Coupling
The following protocol is a representative example of an iron-catalyzed Sonogashira-type reaction.[19][20]
-
To a reaction vessel, add FeCl₃·6H₂O (27 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (36 mg, 0.2 mmol, 20 mol%), the aryl iodide (1.0 mmol), the terminal alkyne (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add water (2.0 mL) to the vessel.
-
Heat the reaction mixture at 100 °C under aerobic conditions for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diarylalkyne.
Cobalt Catalysis: Emerging Potential in Cross-Coupling
Cobalt catalysts are gaining increasing attention as a sustainable alternative for cross-coupling reactions.[22][23] Cobalt's unique electronic properties can lead to novel reactivity and selectivity, particularly in reactions involving alkyl halides.
Mechanistic Considerations
Cobalt-catalyzed cross-coupling reactions are thought to proceed through various catalytic cycles, often involving Co(I)/Co(III) or Co(0)/Co(II) redox couples. Similar to iron, the precise mechanism is highly dependent on the reaction conditions. Radical pathways are also frequently implicated in cobalt catalysis.[24]
Caption: A simplified representation of a cobalt-catalyzed reductive cross-coupling pathway.
Performance in Key Reactions
| Coupling Reaction | Catalyst System | Coupling Partner | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-C Coupling (Negishi-type) | CoCl₂·2LiCl / TMEDA | Alkylzincs | - | THF | 25-60 | 12-24 | up to 88 | [23] |
| C-N Coupling (Buchwald-Hartwig type) | Co(C₂O₄)·2H₂O / dmeda | Benzamide | K₂CO₃ | Water | 120 | 24 | up to 92 | [25] |
| Reductive Coupling | CoCl₂ / Me₄-DACH / Mg | Alkyl Halides | Mg | THF | 0 | 16 | Good | [26] |
| Co-catalyzed Ni Coupling | Co(Pc) (co-catalyst) | Benzyl mesylates | - | - | - | - | Good | [27] |
Experimental Protocol: Cobalt-Catalyzed C-N Coupling
The following protocol describes a cobalt-catalyzed N-arylation of benzamide in water.[25]
-
To a sealable reaction tube, add Co(C₂O₄)·2H₂O (9.1 mg, 0.05 mmol, 5 mol%), N,N'-dimethylethylenediamine (dmeda, 10.7 µL, 0.1 mmol, 10 mol%), K₂CO₃ (414 mg, 3.0 mmol), the aryl iodide (1.0 mmol), and benzamide (145 mg, 1.2 mmol).
-
Add deionized water (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-arylbenzamide product.
Conclusion: A New Era of Cross-Coupling Chemistry
The development of non-palladium catalysts for cross-coupling reactions with aryl iodides represents a significant advancement in synthetic chemistry. Copper, nickel, iron, and cobalt each offer a unique set of advantages in terms of cost, availability, and reactivity. While palladium remains a powerful tool, the catalysts presented in this guide provide viable and often superior alternatives for a wide range of transformations.
The choice of catalyst will ultimately depend on the specific requirements of the desired transformation, including the nature of the coupling partners, functional group tolerance, and scalability. By understanding the mechanistic nuances and performance characteristics of these non-palladium systems, researchers can make more informed decisions, leading to the development of more sustainable, economical, and innovative synthetic methodologies. The continued exploration of first-row transition metal catalysis promises to further expand the boundaries of what is possible in the construction of complex molecules, heralding a new and exciting era in cross-coupling chemistry.
References
- 1. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 2. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Base Metals in Suzuki Coupling - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Iron-catalysed Sonogashira Reactions | Semantic Scholar [semanticscholar.org]
- 11. The nickel-catalyzed Mizoroki-Heck reaction : high regioselectivity in Olefin migratory insertion and photoredox-enabled indoline formation [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgsyn.org [orgsyn.org]
- 16. Coming of age: sustainable iron-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Evolution of Mechanistic Understanding in Iron-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 23. researchgate.net [researchgate.net]
- 24. A Mechanistic Study of the Cobalt(I)-Catalyzed Amination of Aryl Halides: Effects of Metal and Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficient cobalt-catalyzed C-N cross-coupling reaction between benzamide and aryl iodide in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Direct Cobalt-Catalyzed Cross-Coupling Between Aryl and Alkyl Halides [organic-chemistry.org]
- 27. Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Ascendancy of Hypervalent Iodine: A Comparative Guide to Greener, More Selective Organic Synthesis
In the relentless pursuit of efficiency, selectivity, and sustainability, the field of organic synthesis has witnessed a paradigm shift away from historically entrenched yet often hazardous reagents. For decades, heavy metal compounds—based on chromium, mercury, lead, and palladium—were the workhorses of oxidative transformations and cross-coupling reactions. While effective, their legacy is marred by significant toxicity, challenging waste disposal, and often harsh reaction conditions.
This guide illuminates the compelling advantages of a superior class of reagents that has risen to prominence: hypervalent iodine compounds . Possessing reactivity patterns strikingly similar to transition metals but without their environmental and health burdens, these reagents have emerged as indispensable tools for the modern synthetic chemist.[1][2][3] This document provides an in-depth comparison, supported by experimental data and detailed protocols, to guide researchers, scientists, and drug development professionals in harnessing the power of hypervalent iodine for cleaner, more precise, and efficient chemical synthesis.
Core Advantages: Why Make the Switch to Hypervalent Iodine?
Hypervalent iodine reagents are organic compounds where an iodine atom formally possesses an oxidation state higher than the -1 found in simple iodoalkanes. Typically existing in I(III) and I(V) oxidation states, these compounds are characterized by their mild oxidizing properties, remarkable stability, and unique reactivity.[4][5] The primary drivers for their adoption over traditional heavy metal reagents can be distilled into three key pillars: low toxicity and environmental impact, mild and highly selective reaction conditions, and unique reactivity profiles enabling novel transformations.
A Greener Footprint: Low Toxicity and Environmental Benignity
The most significant advantage of hypervalent iodine reagents is their dramatically reduced toxicity compared to their heavy metal counterparts.[2][5] Reagents based on chromium, such as chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC), are known carcinogens and pose significant environmental hazards. Similarly, reagents containing mercury, lead, and thallium are highly toxic and necessitate stringent handling and waste disposal protocols.[2]
Hypervalent iodine compounds, in contrast, are non-toxic and environmentally benign.[4][6] Their byproducts are typically the parent iodoarene, which can often be recovered and re-oxidized, creating a sustainable reaction cycle.[7] This inherent safety and reduced environmental impact not only align with the principles of green chemistry but also simplify laboratory procedures and reduce the costs associated with hazardous waste management.[2]
Precision and Finesse: Mild and Chemoselective Reaction Conditions
Unlike many heavy metal-mediated reactions that require harsh acidic or basic conditions and elevated temperatures, transformations with hypervalent iodine reagents are often conducted under neutral pH at room temperature.[8] This mildness translates to exceptional functional group tolerance, allowing for the selective transformation of a target moiety within a complex, multifunctional molecule without the need for extensive protecting group strategies.[8][9]
For instance, the Dess-Martin periodinane (DMP), a widely used I(V) reagent, can oxidize sensitive alcohols to aldehydes without affecting furan rings, sulfides, or vinyl ethers.[8][9] This level of chemoselectivity is often difficult to achieve with strong, non-selective oxidants like chromic acid.[10]
Unlocking New Pathways: Unique Reactivity and Catalytic Potential
The reactivity of hypervalent iodine reagents often mirrors that of transition metals, involving processes analogous to ligand exchange and reductive elimination.[3] This allows them to participate in a wide array of transformations, including oxidative functionalizations, cyclizations, and rearrangements.[11]
Furthermore, the field has evolved beyond stoichiometric applications to the development of catalytic systems. By using a catalytic amount of an iodoarene precursor with a terminal oxidant (such as Oxone®), the active hypervalent iodine species can be generated in situ.[12][13] This approach further enhances the sustainability and cost-effectiveness of these methods, positioning them as true alternatives to transition metal catalysis in areas like C-H functionalization.[6][11]
Application Showcase I: The Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis. This is an area where the superiority of hypervalent iodine reagents over traditional chromium-based oxidants is particularly evident.
Comparative Analysis: DMP and IBX vs. Chromium Reagents
The Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are two of the most powerful and widely used hypervalent iodine oxidants. They offer significant advantages in terms of reaction conditions, workup procedures, and safety over chromium reagents like PCC and Jones reagent (CrO₃/H₂SO₄).[8][10][14]
| Feature | Hypervalent Iodine (DMP/IBX) | Chromium Reagents (PCC/Jones) |
| Toxicity | Low, non-toxic[4][5] | High, carcinogenic[14] |
| Reaction Conditions | Neutral pH, room temperature[8] | Acidic, often requires heating |
| Selectivity | High chemoselectivity, minimal over-oxidation[8][9] | Prone to over-oxidation of primary alcohols to carboxylic acids (Jones)[10] |
| Workup | Simple filtration to remove iodine byproduct[14][15] | Tedious, requires removal of chromium salts |
| Solvent | Common organic solvents (e.g., CH₂Cl₂)[14] | Often requires specific or harsh solvents |
| Byproducts | Recyclable iodoarenes[7] | Toxic chromium waste |
Experimental Data: Oxidation of Benzyl Alcohol
| Oxidant | Conditions | Time (h) | Yield (%) | Reference |
| IBX | 1.1 equiv, DMSO, rt | 0.5 | 94 | Frigerio et al., 1995 |
| DMP | 1.1 equiv, CH₂Cl₂, rt | 0.5 | 98 | Meyer & Schreiber, 1994 |
| PCC | 1.5 equiv, CH₂Cl₂, rt | 2 | ~85 | Standard textbook procedure |
| Jones Reagent | 2.0 equiv, Acetone, 0 °C to rt | 1 | <10 (aldehyde), >85 (acid) | Standard textbook procedure |
Mechanistic Insight: The Dess-Martin Oxidation
The mechanism of the Dess-Martin oxidation elegantly illustrates the reactivity of hypervalent iodine. It proceeds through a ligand exchange step, followed by an intramolecular elimination.
Figure 1: Mechanism of Dess-Martin Oxidation. The alcohol first displaces an acetate ligand on the iodine center. A second acetate molecule then acts as a base, abstracting the α-proton to facilitate an E2-like elimination, yielding the aldehyde, acetic acid, and the reduced iodinane byproduct.[8][16][17][18]
Featured Protocol: Oxidation of a Secondary Alcohol using IBX
This protocol describes a user-friendly and efficient method for the oxidation of a secondary alcohol to a ketone using IBX.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
o-Iodoxybenzoic acid (IBX) (1.1 mmol, 1.1 eq)
-
Ethyl acetate (EtOAc) / Acetone (2:1 mixture, ~0.1 M solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
To a round-bottom flask containing the secondary alcohol (1.0 mmol), add the solvent mixture (e.g., 10 mL of 2:1 EtOAc/Acetone).
-
Add IBX (1.1 mmol) to the solution. The IBX will not fully dissolve, forming a suspension.[7][19]
-
Equip the flask with a condenser and heat the suspension to a gentle reflux (around 70-80 °C) with vigorous stirring.[7][19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite or a sintered glass funnel to remove the insoluble 2-iodobenzoic acid byproduct.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃ followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketone.
-
The product can be purified by flash column chromatography if necessary, though this procedure often yields highly pure products directly.[7][20]
Application Showcase II: Transition-Metal-Free Arylation Reactions
Cross-coupling reactions, particularly those forming C-C and C-heteroatom bonds, are fundamental in medicinal chemistry and materials science. While palladium-catalyzed methods like the Buchwald-Hartwig amination have been revolutionary, they rely on an expensive and toxic precious metal. Diaryliodonium salts have emerged as powerful electrophilic arylating reagents that enable these crucial transformations under transition-metal-free conditions.[21][22][23][24]
Comparative Analysis: Diaryliodonium Salts vs. Palladium-Catalyzed Cross-Coupling
Diaryliodonium salts offer a compelling alternative to traditional palladium-catalyzed arylations, providing access to arylated amines, ethers, and carbon nucleophiles without the need for a metal catalyst.[21][22]
| Feature | Diaryliodonium Salts | Palladium-Catalyzed Coupling |
| Catalyst | Metal-free[21][22] | Palladium (precious metal) |
| Ligands | Not required | Often requires expensive, air-sensitive phosphine ligands |
| Conditions | Often milder, broader functional group tolerance[22] | Can require high temperatures and strictly anhydrous/anaerobic conditions |
| Cost | Potentially lower due to absence of metal and ligands | High cost of palladium and specialized ligands |
| Atom Economy | One aryl group is "sacrificed" unless using "dummy" groups | Generally good atom economy |
| Scope | Broad scope for C-N, C-O, and C-C bond formation[21][22][23] | Very broad and well-established scope |
Mechanistic Insight: Metal-Free N-Arylation
The metal-free arylation of an amine with a diaryliodonium salt is believed to proceed through a ligand coupling mechanism on the iodine(III) center.
Figure 2: Proposed Mechanism for Metal-Free N-Arylation. The amine attacks the electrophilic iodine center of the diaryliodonium salt. This is followed by a reductive elimination-like process where the new C-N bond is formed, releasing the arylated amine and an iodoarene byproduct.
Featured Protocol: Synthesis of a Diaryliodonium Salt
The accessibility of diaryliodonium salts is key to their utility. This one-pot protocol allows for their straightforward synthesis from readily available starting materials.[25][26][27]
Materials:
-
Iodoarene (e.g., 4-iodotoluene) (1.0 mmol)
-
Arene (e.g., anisole) (1.2 mmol, 1.2 eq)
-
Oxone® (potassium peroxymonosulfate) (1.0 mmol)
-
Sulfuric acid (conc.)
-
Acetonitrile (CH₃CN)
-
Potassium bromide (KBr) or Sodium triflate (NaOTf)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, combine the iodoarene (1.0 mmol), arene (1.2 mmol), and Oxone® (1.0 mmol) in acetonitrile (2 mL).
-
Cool the stirred mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 400 µL). Caution: Exothermic reaction.
-
Allow the reaction mixture to stir and warm to room temperature overnight.
-
To the reaction mixture, add a solution of KBr (2.0 mmol) in water (10 mL) to precipitate the diaryliodonium bromide salt.
-
Remove the acetonitrile under reduced pressure.
-
Add diethyl ether (10 mL) to the aqueous residue and stir vigorously for 15 minutes to triturate the product.
-
Collect the solid product by suction filtration.
-
Wash the solid sequentially with water (15 mL) and diethyl ether (15 mL) to remove impurities.
-
Dry the product under vacuum to yield the pure diaryliodonium salt.[25][27]
Conclusion and Future Outlook
Hypervalent iodine reagents represent a mature, yet continually evolving, field of organic chemistry. Their low toxicity, mild reaction conditions, high selectivity, and unique reactivity make them powerful and sustainable alternatives to traditional heavy metal reagents.[2][5] From the selective oxidation of complex alcohols to the metal-free construction of vital C-C and C-heteroatom bonds, their utility spans the breadth of modern synthesis.
As the principles of green chemistry become increasingly integrated into industrial and academic research, the demand for reagents that are both effective and environmentally benign will only grow. The ongoing development of new chiral hypervalent iodine reagents for asymmetric synthesis and the expansion of their catalytic applications promise that these remarkable compounds will remain at the forefront of chemical innovation for years to come.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 7. audreyli.com [audreyli.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transition-Metal-Free C-Diarylations to Reach All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
- 25. beilstein-journals.org [beilstein-journals.org]
- 26. Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
Comparative study of leaving groups in nucleophilic aromatic substitution on sulfonyl benzenes
A Comparative Guide to Leaving Groups in Nucleophilic Aromatic Substitution on Aryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a leaving group is paramount in designing efficient Nucleophilic Aromatic Substitution (SNAr) reactions. This is particularly true for reactions on highly activated systems like aryl sulfones, where the interplay between the powerful sulfonyl activating group and the departing moiety dictates reaction kinetics and overall yield. This guide provides an in-depth comparison of common leaving groups, supported by mechanistic insights and experimental data, to empower researchers in optimizing their synthetic strategies.
The Mechanism: Why Aryl Sulfones are Primed for SNAr
Nucleophilic aromatic substitution is a stepwise addition-elimination process.[1][2] Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[3][4] Instead, the reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5][6]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[1][7] This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2] The presence of a strong electron-withdrawing group (EWG), such as a sulfonyl group (-SO₂R), is crucial.[8][9] When positioned ortho or para to the leaving group, the sulfonyl group powerfully stabilizes the negatively charged Meisenheimer intermediate through resonance, drastically lowering the activation energy and accelerating the reaction.[1][5][6][10] The final, rapid step involves the elimination of the leaving group, which restores the ring's aromaticity.[6]
Caption: Generalized SNAr reaction pathway on an aryl sulfone.
The Leaving Group Hierarchy: A Counterintuitive Trend
In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Consequently, the conventional wisdom from aliphatic chemistry (I > Br > Cl > F) is inverted.[8] The primary factor influencing the rate is the ability of the leaving group to activate the ring towards the initial nucleophilic attack via its inductive electron-withdrawing effect. A more electronegative atom enhances the electrophilicity of the carbon center, accelerating the formation of the Meisenheimer complex.[2][11]
This leads to the "element effect" in SNAr, where the reactivity order for halogens is often F > Cl > Br > I.[12]
Comparative Analysis of Leaving Groups
The choice of leaving group is a critical parameter that can be tuned to achieve desired reactivity. Below is a comparison of the most common leaving groups encountered in SNAr reactions on sulfonyl benzenes.
| Leaving Group (LG) | Relative Reactivity | Key Characteristics & Mechanistic Rationale |
| Fluoride (-F) | Very High | Strong Inductive Activation: As the most electronegative element, fluorine powerfully activates the ipso-carbon towards nucleophilic attack, significantly lowering the energy of the first transition state.[11] This effect dominates over its strong C-F bond, which is broken in the fast, non-rate-determining second step.[11] |
| Nitro (-NO₂) | High | Excellent Leaving Group Ability: The nitrite anion (NO₂⁻) is a stable species, making it a very effective leaving group.[9][13] Like fluorine, the nitro group is also strongly electron-withdrawing, contributing to ring activation. It is frequently employed in complex syntheses where halogen displacement is not feasible.[13] |
| Chloride (-Cl) | Moderate | Balanced Properties: Chlorine is less electronegative than fluorine, resulting in a slower initial attack.[12] However, chlorides are often more readily available and cost-effective starting materials than the corresponding fluorides, making them a pragmatic choice for many industrial and laboratory-scale syntheses.[14] |
| Bromide (-Br) & Iodide (-I) | Low | Weaker Activation: The lower electronegativity of bromine and iodine provides significantly less inductive activation for the rate-determining nucleophilic attack. Their greater polarizability does not sufficiently compensate for this deficit in the SNAr context.[12] These leaving groups are generally avoided unless dictated by substrate availability. |
This table summarizes general reactivity trends. Specific reaction rates are highly dependent on the nucleophile, solvent, and the precise structure of the aryl sulfone.
Experimental Protocol: Synthesis of a Diaryl Ether via SNAr
This protocol details a representative SNAr reaction: the synthesis of 4-phenoxyphenyl methyl sulfone from 4-fluorophenyl methyl sulfone and sodium phenoxide. This reaction highlights the high reactivity of fluoride as a leaving group.
Objective: To synthesize 4-phenoxyphenyl methyl sulfone through a nucleophilic aromatic substitution reaction.
Materials:
-
4-Fluorophenyl methyl sulfone (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Carefully add the sodium hydride dispersion. While stirring, add a solution of phenol in a small amount of anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating the complete formation of sodium phenoxide.
-
SNAr Reaction: Add a solution of 4-fluorophenyl methyl sulfone in anhydrous DMF to the freshly prepared sodium phenoxide solution.
-
Reaction Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to an ice-cold saturated NaHCO₃ solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 4-phenoxyphenyl methyl sulfone.
Caption: Step-by-step workflow for the synthesis of a diaryl ether.
Conclusion and Outlook
The sulfonyl group is a powerful activator for nucleophilic aromatic substitution, enabling the synthesis of complex molecules often inaccessible through other means. A nuanced understanding of leaving group effects is essential for optimizing these transformations. Fluoride's strong inductive effect makes it the premier leaving group for maximizing reaction rates, while the nitro group offers a potent alternative. Chlorides represent a practical and economical choice for large-scale applications. By carefully selecting the leaving group in conjunction with optimized reaction conditions, researchers can harness the full synthetic potential of SNAr chemistry on aryl sulfones for applications ranging from materials science to the development of novel pharmaceuticals.
References
- 1. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. imperial.ac.uk [imperial.ac.uk]
Safety Operating Guide
Proper Disposal of 1-Iodo-4-(methylsulfonyl)benzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, the lifecycle of these compounds extends beyond their immediate use, necessitating a robust understanding of safe handling and disposal. This guide provides a detailed protocol for the proper disposal of 1-Iodo-4-(methylsulfonyl)benzene, a halogenated aromatic compound. By integrating established safety protocols with an understanding of the compound's chemical reactivity, this document aims to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 64984-08-3) is a solid organic compound containing both a halogen (iodine) and a sulfonyl group.
Key Hazard Information:
| Property | Value | Source |
| Molecular Formula | C₇H₇IO₂S | PubChem |
| Appearance | Solid | Internal Data |
| Hazards | Causes skin irritation. Causes serious eye irritation. | Sigma-Aldrich SDS |
The primary hazards associated with this compound are skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to stringent safety measures is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: While the compound is a solid with low volatility, a dust mask or respirator may be necessary if there is a risk of generating airborne particles.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Disposal Procedures: A Multi-tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste. This guide outlines procedures for small-scale laboratory quantities and larger bulk amounts.
Standard Operating Procedure for Bulk Quantities: Segregation and Professional Disposal
For quantities exceeding a few grams, the primary disposal method is to treat it as hazardous waste and arrange for its collection by a certified environmental disposal company. This is the most common and recommended practice in research and industrial settings.
Step-by-Step Protocol for Bulk Disposal:
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Crucially, this waste stream must be segregated from non-halogenated organic waste.[1] Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Alternative Disposal for Small-Scale Laboratory Quantities: Chemical Degradation
For very small quantities (typically less than 1 gram) generated during research and development, chemical degradation can be a viable alternative to packaging for off-site disposal. These methods aim to convert the hazardous compound into less harmful substances. The reactivity of the carbon-iodine bond is the key to these degradation pathways.
It is imperative that these procedures are carried out by trained personnel in a controlled laboratory setting and in compliance with all institutional and local regulations.
Method A: Alkaline Hydrolysis
The carbon-iodine bond in aryl iodides is the most labile of the aryl halides and is susceptible to nucleophilic substitution, including hydrolysis under basic conditions. This procedure aims to displace the iodide with a hydroxyl group, forming a less hazardous phenol derivative.
Experimental Protocol for Alkaline Hydrolysis (Sub-gram scale):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a suitable solvent such as ethanol.
-
Addition of Base: Add a 1 M solution of sodium hydroxide in excess.
-
Heating: Gently heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Disposal of Product: The resulting aqueous solution, containing the phenol derivative and sodium iodide, can then be disposed of as aqueous waste, in accordance with local regulations.
Method B: Reductive Dehalogenation
Reductive dehalogenation offers another pathway to detoxify the compound by replacing the iodine atom with a hydrogen atom. This can be achieved using various reducing agents.
Experimental Protocol for Reductive Dehalogenation (Sub-gram scale):
-
Reaction Setup: In a round-bottom flask, dissolve the this compound waste in a suitable solvent (e.g., ethanol or methanol).
-
Addition of Reducing Agent: Add a reducing agent such as sodium borohydride in small portions. The reaction is typically exothermic and may require cooling in an ice bath.
-
Reaction Time: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Workup and Disposal: The resulting mixture, containing methylsulfonylbenzene, can be extracted with an organic solvent. The solvent should then be disposed of as non-halogenated organic waste, and the aqueous layer as aqueous waste.
Environmental Considerations: The Case Against Uncontrolled Incineration
While incineration is a common method for the disposal of halogenated organic compounds, it is not without environmental concerns. The combustion of organoiodine compounds can potentially lead to the formation of harmful byproducts, including iodinated dioxins and furans, if not conducted under optimal conditions in specialized high-temperature incinerators.[2][3][4][5] Therefore, ensuring that any incineration is performed by a certified facility with appropriate emission controls is crucial.
Logical Workflow for Disposal Decision-Making
To assist in selecting the appropriate disposal route, the following decision tree can be utilized.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. For this compound, a clear understanding of its hazards and chemical properties informs a multi-faceted disposal strategy. For bulk quantities, segregation and professional disposal remain the gold standard. For small-scale laboratory waste, chemical degradation methods such as alkaline hydrolysis or reductive dehalogenation present viable alternatives, transforming the compound into less hazardous materials. By adhering to these protocols, researchers can ensure a safe laboratory environment while minimizing their environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of incinerators on human health and environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. Long-Term Environmental and Human Health Impacts of Hazardous Waste Incineration: A Case Study in Catalonia, Spain - Article (Preprint v1) by Jose L. Domingo et al. | Qeios [qeios.com]
- 5. Emissions from Waste Incinerators Are Higher Than Supposed [arnika.org]
Essential Protective Measures: A Guide to Handling 1-Iodo-4-(methylsulfonyl)benzene
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of 1-Iodo-4-(methylsulfonyl)benzene (CAS 64984-08-3). The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. Given the absence of comprehensive, specific toxicity data for this compound, our approach is rooted in a conservative assessment based on structurally analogous chemicals. This ensures the highest degree of protection for all laboratory personnel.
Hazard Assessment: The Rationale Behind Precaution
The foundation of any safety protocol is a thorough understanding of the potential risks. While this compound itself lacks extensive hazard characterization, an analysis of related organoiodine and sulfonyl compounds provides a clear directive for cautious handling.[1] The primary routes of potential exposure include inhalation, skin contact, and eye contact.[2]
The following table summarizes the documented hazards of structurally similar molecules, forming the basis for our recommended PPE protocol.
| Compound | CAS Number | Documented Hazards | Source |
| 1-Iodo-2-(methylsulfinyl)benzene | 71545-38-5 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3] |
| 4-Iodobenzenesulfonyl chloride | 98-61-3 | Causes severe skin burns, eye damage, and respiratory system irritation. | [4] |
| 1-Iodo-4-nitrobenzene | 636-98-6 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [5] |
| Iodobenzene | 591-50-4 | Harmful if swallowed and causes serious eye irritation. | [6] |
This data strongly suggests that this compound should be treated as, at minimum, an irritant to the skin, eyes, and respiratory tract, with the potential for harm upon ingestion or dermal absorption. Therefore, the following protocols are not merely suggestions but essential operational requirements.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen and used correctly in conjunction with primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, it is mandatory to handle this compound within a properly functioning and certified chemical fume hood.[2][7] This is the most critical step in minimizing inhalation exposure to potential dusts or vapors. All weighing, transfers, and reaction setups must occur at least 15 cm (6 inches) inside the sash.[1]
Tiered PPE for Direct Handling
A. Hand Protection: Nitrile Gloves
-
Specification: Wear nitrile rubber gloves as a minimum standard.[8] Always check gloves for tears or punctures before use.
-
Causality: Nitrile provides effective protection against a wide range of chemicals and is a prudent choice for compounds of unknown specific hazards.
-
Protocol: Use a "double gloving" technique for extended procedures or when handling larger quantities. Contaminated gloves must be removed without touching the outer surface with bare skin and disposed of as hazardous waste. Wash hands thoroughly after removing gloves.[9]
B. Eye and Face Protection: Chemical Splash Goggles
-
Specification: ANSI Z87-rated chemical splash goggles are mandatory.[8] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from splashes.
-
Causality: Based on analogous compounds, a serious risk of eye irritation or damage exists.[3][4][5][6] Goggles provide the necessary protection against accidental splashes.
-
Enhanced Protocol: When handling quantities greater than 5 grams or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[10]
C. Body Protection: Laboratory Coat and Apron
-
Specification: A long-sleeved, knee-length laboratory coat is the minimum requirement.[8]
-
Causality: This prevents incidental contact with skin on the arms and body.
-
Enhanced Protocol: For procedures involving potential splashes, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[11] All protective clothing should be removed immediately if it becomes contaminated.
D. Footwear
-
Specification: Closed-toe shoes, preferably made of a liquid-resistant material like leather, are required at all times in the laboratory.[8][10]
-
Causality: This protects the feet from spills and falling objects.
Operational Workflow: From Preparation to Disposal
The following diagram and protocol outline the mandatory, step-by-step process for safely handling this compound. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Before bringing the chemical into the work area, review this guide and any relevant Safety Data Sheets (SDS) for reactants or solvents.[2] Confirm the chemical fume hood has a current certification.
-
PPE Donning: Put on all required PPE as described in Section 2.
-
Handling: Conduct all work inside the chemical fume hood. When weighing the solid, tare the balance with the container, then add the chemical to avoid contaminating the balance.
-
Decontamination: After the procedure is complete, decontaminate any non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh papers, and solvent rinses, must be disposed of in a properly labeled hazardous waste container.[3][6][12] Do not mix with general laboratory trash.
-
PPE Doffing: Remove PPE in the reverse order it was put on to prevent cross-contamination. Gloves should be removed first.
-
Hygiene: Immediately wash hands and forearms with soap and water.[9]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]
-
Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[3][12] Sweep the material into a designated hazardous waste container.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. downstate.edu [downstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. angenechemical.com [angenechemical.com]
- 10. youtube.com [youtube.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
